molecular formula C21H22O4 B190657 Bergamottin CAS No. 7380-40-7

Bergamottin

货号: B190657
CAS 编号: 7380-40-7
分子量: 338.4 g/mol
InChI 键: DBMJZOMNXBSRED-OQLLNIDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

What is Bergamottin

This compound is a natural furanocoumarin compound with weak polarity, originally detected in bergamot oil (Citrus bergamia) and is mainly found in grapefruit juice[]. It has been identified in different fruit tissues of various citrus cultivars[].

Scientific research has shown that this compound has significant antiproliferative activity on cancer cell lines, including human liver cancer HepG2, promyelocytic leukemia HL-60, and gastric cancer BGC-823 cells[]. It has also been found to significantly increase glucose consumption in HepG2 cells[].

A study has also shown that this compound can be synthesized with a nitroxide moiety, resulting in a more potent inhibitor of the CYP3A4 enzyme than the parent compound[]. This synthesized this compound, referred to as SL-Bergamottin, has shown strong antitumor effects[].

属性

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMJZOMNXBSRED-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897528
Record name Bergamottin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7380-40-7, 482-46-2
Record name Bergamottin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7380-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bergamottin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergamottin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3,7-dimethyl-2,6-octadienyl)oxy)-, (E)- (= bergamottin)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name bergamottin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERGAMOTTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMU611YFRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bergamottin's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamottin, a naturally occurring furanocoumarin found predominantly in grapefruit and other citrus fruits, is a potent inhibitor of various cytochrome P450 (CYP) enzymes, most notably CYP3A4.[1][2][3] This interaction forms the basis of the well-documented "grapefruit juice effect," where the consumption of grapefruit products can significantly alter the pharmacokinetics of numerous orally administered drugs.[1][4] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its enzymatic inhibition, metabolic pathways, and the experimental methodologies used to characterize these interactions.

Core Mechanism: Cytochrome P450 Inhibition

This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide array of xenobiotics, including a majority of clinically used drugs. Its inhibitory effects are most pronounced against CYP3A4, the most abundant human CYP enzyme, primarily located in the liver and small intestine.

This compound acts as a mechanism-based inhibitor of CYP3A4. This means that the inhibition is time-dependent, concentration-dependent, and requires the catalytic action of the enzyme itself. This compound is metabolized by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation. This inactivation necessitates the de novo synthesis of the enzyme for activity to be restored.

While the most significant interaction is with CYP3A4, this compound has also been shown to inhibit other CYP isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes.

Quantitative Data on CYP Inhibition

The potency of this compound as a CYP inhibitor has been quantified in numerous studies. The following tables summarize key kinetic parameters.

Table 1: Mechanism-Based Inactivation of CYP3A4 by this compound

ParameterValueExperimental SystemReference
KI7.7 µMReconstituted P450 3A4
kinact0.3 min-1Reconstituted P450 3A4
KI~25 µMHuman Intestinal Microsomes (substrate-independent)
kinact~0.35 min-1Human Intestinal Microsomes (substrate-independent)

Table 2: Reversible Inhibition of CYP3A4 by this compound

ParameterValueSubstrateExperimental SystemReference
Ki13 µMMidazolamHuman Intestinal Microsomes
Ki1.6 µM (approx. 8-fold lower than with Midazolam)TestosteroneHuman Intestinal Microsomes

Table 3: IC50 Values of this compound for Various CYP Isoforms

CYP IsoformIC50 (µM)Experimental SystemReference
CYP1A2< 1Human Liver Microsomes
CYP2A6> 10 (approx. 60% inhibition at 10 µM)Human Liver Microsomes
CYP2C9> 10 (approx. 70% inhibition at 10 µM)Human Liver Microsomes
CYP2C19~2Human Liver Microsomes
CYP2D6> 10 (approx. 60% inhibition at 10 µM)Human Liver Microsomes
CYP2E1> 10 (approx. 55% inhibition at 10 µM)Human Liver Microsomes
CYP3A4Potent InhibitionHuman Liver Microsomes

Metabolism of this compound

The metabolism of this compound is a critical aspect of its mechanism-based inhibition. Different CYP enzymes metabolize this compound at different positions, leading to either stable metabolites or reactive intermediates.

  • CYP3A4 and CYP3A5: These enzymes metabolize this compound primarily through cleavage of the geranyloxy side chain to form bergaptol. They also produce other metabolites such as 5'-OH-bergamottin, 2'-OH-bergamottin, 6',7'-dihydroxythis compound, and 6'- and 7'-OH-bergamottin. Importantly, oxidation of the furan ring by these enzymes generates reactive intermediates, likely epoxides, which are responsible for the inactivation of the enzyme.

  • CYP2B6: This enzyme preferentially oxidizes the geranyloxy chain of this compound, primarily forming 5'-OH-bergamottin and a mixture of 6'- and 7'-OH-bergamottin.

The formation of reactive intermediates from the furan moiety is a key step in the mechanism-based inactivation. These intermediates can form covalent adducts with the apoprotein of the CYP enzyme.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Methodology:

  • Preparation of Microsomes: Human liver microsomes are prepared from tissue samples by differential centrifugation.

  • Incubation Mixture: A typical incubation mixture contains human liver microsomes, a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, coumarin for CYP2A6, diclofenac for CYP2C9), and varying concentrations of the inhibitor (this compound).

  • Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The mixture is incubated at 37°C for a specific period.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: The concentration of the metabolite of the specific substrate is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation is plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Determination of Mechanism-Based Inactivation Parameters (KI and kinact)

These parameters characterize the time- and concentration-dependent inactivation of an enzyme.

Methodology:

  • Pre-incubation: Human liver microsomes or a reconstituted enzyme system are pre-incubated with various concentrations of this compound in the presence of an NADPH-generating system for different time intervals.

  • Dilution: Following pre-incubation, the mixture is diluted significantly into a secondary incubation mixture containing a high concentration of a specific substrate for the enzyme. This dilution step is crucial to minimize the effect of any remaining reversible inhibition.

  • Measurement of Residual Activity: The rate of metabolism of the substrate in the secondary incubation is measured.

  • Data Analysis: The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time for each this compound concentration. The observed inactivation rate constant (kobs) is determined from the slope of this plot. A secondary plot of kobs versus the inhibitor concentration is then used to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).

Signaling Pathways and Experimental Workflows

Bergamottin_Metabolism_and_Inactivation cluster_metabolism This compound Metabolism cluster_inactivation Enzyme Inactivation This compound This compound CYP3A4/5 CYP3A4/5 CYP2B6 CYP2B6 Stable_Metabolites Stable Metabolites (e.g., Bergaptol, Hydroxylated derivatives) Reactive_Intermediate Reactive Intermediate (Epoxide on furan ring) Active_CYP3A4 Active CYP3A4 Inactive_Complex Inactive Covalent Adduct

Experimental_Workflow_MBI cluster_preincubation Step 1: Pre-incubation cluster_dilution Step 2: Dilution cluster_activity_assay Step 3: Activity Assay cluster_data_analysis Step 4: Data Analysis A Enzyme (Microsomes/Recombinant) D Incubate at 37°C (Varying Time Points) A->D B This compound (Varying Concentrations) B->D C NADPH Generating System C->D E Dilute Pre-incubation Mix D->E F Add High Concentration of Substrate E->F G Measure Metabolite Formation (Residual Activity) F->G H Plot ln(% Activity) vs. Time to get k_obs G->H I Plot k_obs vs. [this compound] to get K_I and k_inact H->I

Effects on Drug Transporters

Beyond its impact on metabolic enzymes, this compound has also been shown to interact with drug transporters, which can further contribute to altered drug disposition. Notably, this compound can inhibit the efflux transporter P-glycoprotein (P-gp). P-gp is located in the apical membrane of enterocytes and actively transports a wide range of drugs out of the cells and back into the intestinal lumen, thereby limiting their oral absorption. Inhibition of P-gp by this compound can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, resulting in enhanced bioavailability.

Pgp_Inhibition Drug Drug Enterocyte Enterocyte Drug->Enterocyte:f1 Absorption Pgp Pgp Enterocyte:f1->Pgp Substrate for P-gp Bloodstream Bloodstream Enterocyte:f2->Bloodstream To Systemic Circulation Lumen Lumen Pgp->Lumen Efflux This compound This compound This compound->Pgp Inhibition

Conclusion

This compound's mechanism of action is multifaceted, with its primary and most clinically significant effect being the mechanism-based inactivation of cytochrome P450 enzymes, particularly CYP3A4. This irreversible inhibition leads to a significant reduction in the presystemic metabolism of orally administered drugs that are CYP3A4 substrates, resulting in increased bioavailability and a higher risk of adverse effects. Additionally, its inhibitory action on drug transporters like P-glycoprotein can further potentiate these drug interactions. A thorough understanding of these mechanisms is crucial for researchers, scientists, and drug development professionals in predicting and mitigating potential drug-food interactions and in exploring the potential therapeutic applications of CYP inhibition.

References

bergamottin biosynthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bergamottin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural furanocoumarin predominantly found in grapefruit, pomelo, and the bergamot orange.[1] It is of significant interest to the pharmaceutical industry due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4.[1] This inhibition can alter the metabolism of various drugs, a phenomenon famously known as the "grapefruit juice effect."[1] Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential, which includes enhancing the bioavailability of co-administered drugs and potential applications in cancer therapy.[2][3] This guide provides a detailed overview of the core biosynthetic pathway, supported by quantitative data, experimental methodologies, and visual diagrams.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the shikimate pathway, which provides the precursor L-phenylalanine. This is then converted to 4-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. The pathway to this compound proceeds through the formation of the coumarin scaffold, followed by a series of modifications including prenylation, cyclization, hydroxylation, methylation, and geranylation.

The key steps are as follows:

  • Formation of Umbelliferone: The pathway begins with the ortho-hydroxylation of 4-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, followed by intramolecular cyclization to form umbelliferone, the core coumarin structure.

  • Prenylation to Demethylsuberosin: Umbelliferone undergoes prenylation at the C6 position, where a dimethylallyl pyrophosphate (DMAPP) group is attached. This reaction is catalyzed by a prenyltransferase and results in the formation of demethylsuberosin.

  • Cyclization to Marmesin: The prenyl side chain of demethylsuberosin is cyclized to form a dihydrofuran ring, yielding (+)-marmesin. This reaction is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase, and requires NADPH and molecular oxygen.

  • Formation of Psoralen: (+)-marmesin is converted to psoralen through an oxidative cleavage reaction that removes a hydroxyisopropyl group as acetone. This unique reaction is catalyzed by psoralen synthase, a cytochrome P450 enzyme belonging to the CYP71AJ subfamily (e.g., CYP71AJ1).

  • Hydroxylation to Bergaptol: Psoralen is then hydroxylated at the C5 position to form bergaptol. This step is catalyzed by a psoralen 5-monooxygenase.

  • Methylation to Bergapten: The hydroxyl group of bergaptol is methylated to form bergapten. This reaction utilizes S-adenosyl methionine (SAM) as the methyl donor and is catalyzed by bergaptol O-methyltransferase (BMT).

  • Geranylation to this compound: In the final step, a geranyl pyrophosphate (GPP) molecule is attached to the oxygen at the C5 position of bergapten, forming the final product, this compound.

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Bergamottin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Pathway 4-Coumaroyl-CoA 4-Coumaroyl-CoA Umbelliferone Umbelliferone 4-Coumaroyl-CoA->Umbelliferone Multiple Steps Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase + DMAPP Marmesin Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (CYP450) + NADPH, O2 Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP71AJ1) + NADPH, O2 - Acetone Bergaptol Bergaptol Psoralen->Bergaptol Psoralen 5-monooxygenase Bergapten Bergapten Bergaptol->Bergapten Bergaptol O-methyltransferase (BMT) + SAM This compound This compound Bergapten->this compound Geranyltransferase + GPP

Figure 1: The biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes the available kinetic data for key enzymes in the .

EnzymeOrganismSubstrateKm (µM)Optimal pHOptimal Temperature (°C)
Bergaptol O-methyltransferase (BMT)Ammi majusBergaptol2.88.042
S-adenosyl methionine (SAM)6.5

Table 1: Kinetic parameters of Bergaptol O-methyltransferase.

Experimental Protocols

This section details the methodologies for the characterization of key enzymes in the , such as psoralen synthase and bergaptol O-methyltransferase.

Protocol 1: Cloning and Functional Expression of Psoralen Synthase (CYP71AJ1)

This protocol is based on the methods described for the characterization of psoralen synthase from Ammi majus.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from elicitor-treated A. majus cell cultures. First-strand cDNA is synthesized using reverse transcriptase and an oligo(dT) primer.

  • Gene Amplification: The full-length cDNA of the putative psoralen synthase gene (CYP71AJ1) is amplified by PCR using gene-specific primers.

  • Vector Construction: The amplified PCR product is cloned into a yeast expression vector, such as pYES2. To improve expression, the N-terminal membrane anchor domain may be swapped with that of a well-expressed cytochrome P450, like CYP73A1.

  • Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Transformed yeast cells are grown in induction medium to express the recombinant protein.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed enzyme are isolated by differential centrifugation.

  • Enzyme Assay: The activity of the recombinant psoralen synthase is assayed by incubating the isolated microsomes with the substrate, (+)-marmesin, in the presence of NADPH. The reaction is typically carried out in a phosphate buffer at a pH of 7.0.

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of psoralen.

The following diagram illustrates the experimental workflow for the functional characterization of psoralen synthase.

Psoralen_Synthase_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_analysis Enzyme Characterization RNA_Extraction RNA Extraction (A. majus) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification (CYP71AJ1) cDNA_Synthesis->PCR_Amplification Vector_Construction Cloning into Yeast Expression Vector PCR_Amplification->Vector_Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Protein_Expression Protein Expression Yeast_Transformation->Protein_Expression Microsome_Isolation Microsome Isolation Protein_Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay (+)-marmesin, NADPH Microsome_Isolation->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction HPLC_GCMS HPLC / GC-MS Analysis Product_Extraction->HPLC_GCMS

Figure 2: Workflow for psoralen synthase characterization.
Protocol 2: Characterization of Bergaptol O-methyltransferase (BMT)

This protocol is based on the methods used for the characterization of BMT from Peucedanum praeruptorum and Ammi majus.

  • Cloning and Expression in E. coli: The full-length cDNA of BMT is cloned into an E. coli expression vector (e.g., pET vector). The recombinant protein is then expressed in a suitable E. coli strain, such as BL21(DE3), upon induction with IPTG.

  • Protein Purification: The expressed BMT is purified from the bacterial lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: The activity of the purified BMT is measured by monitoring the formation of bergapten from bergaptol and SAM. The reaction mixture typically contains the purified enzyme, bergaptol, SAM, and a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Product Analysis: The reaction products are analyzed by HPLC to quantify the amount of bergapten formed.

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a series of specialized enzymes, including cytochrome P450s and O-methyltransferases. A thorough understanding of this pathway, including the kinetics and regulation of the involved enzymes, is essential for the metabolic engineering of plants or microbial systems for the enhanced production of this compound. Furthermore, the detailed knowledge of this pathway can aid in the development of novel strategies to modulate the "grapefruit juice effect" and to explore the full therapeutic potential of this pharmacologically significant natural product. Further research is needed to elucidate the remaining uncharacterized steps and the regulatory networks governing the entire pathway.

References

Unveiling the Natural Trove of Bergamottin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of bergamottin, a furanocoumarin of significant interest for its interaction with metabolic pathways and its potential therapeutic applications. This document provides a comprehensive overview of its primary plant sources, quantitative distribution, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound is predominantly found within the plant kingdom, specifically in species belonging to the Rutaceae (citrus) and Apiaceae (celery, carrot) families.[1][2] The most abundant and commercially significant sources are citrus fruits.

Primary Citrus Sources:

  • Grapefruit (Citrus paradisi): Considered a principal source, this compound is present in the pulp, peel (flavedo and albedo), and essential oil.[3][4]

  • Pomelo (Citrus maxima): Another major source, with this compound found in its pulp.[3]

  • Bergamot Orange (Citrus bergamia): The fruit from which this compound was first isolated and named, its essential oil is particularly rich in this compound.

  • Lime (Citrus aurantiifolia): The juice and peel of limes are notable sources of this compound.

  • Seville Orange (Citrus aurantium): This sour orange variety also contains this compound.

Other citrus species, such as lemon (Citrus limon), have also been reported to contain this compound, albeit to a lesser extent. Beyond the citrus family, this compound has been identified in the roots and rhizomes of some traditional Chinese medicinal herbs like Notopterygium incisum.

Quantitative Distribution of this compound

The concentration of this compound varies significantly depending on the plant species, cultivar, specific plant part, and maturity. The peel, particularly the flavedo (the outer colored part), and essential oils generally contain the highest concentrations.

Plant SourcePlant PartThis compound ConcentrationReference
Citrus Fruits
Grapefruit (Citrus paradisi)Juice25 µmol/L
Juice1 to 36.6 µmol/L (approx. 0.3 to 12 mg/L)
Peel (Flavedo)Up to 666.54 µg/g DW
Peel Essential OilApprox. 1791 mg/L (0.18%)
Pomelo (Citrus maxima cv. Yongjiazaoxiangyou)Flavedo666.54 µg/g DW
Bergamot Orange (Citrus bergamia)Essential Oil1.0% to 2.75%
Lime (Citrus aurantiifolia)Juice100 µmol/L
Seville Orange (Citrus aurantium)Juice5 µmol/L (this compound)
Other Plants
Carrot (Daucus carota)OilPresent

Experimental Protocols

Extraction of this compound from Citrus Peel

This protocol describes a common method for the extraction of this compound from citrus peel, optimized for laboratory scale.

Materials and Reagents:

  • Fresh citrus peel (flavedo)

  • Petroleum ether (or hexane)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Wash fresh citrus fruit and carefully separate the flavedo from the albedo. Air-dry the flavedo in the dark to prevent degradation and then grind it into a fine powder.

  • Extraction:

    • Weigh 10 g of the dried flavedo powder and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of petroleum ether.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Decant the supernatant.

    • Repeat the extraction process on the pellet with another 100 mL of petroleum ether to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the petroleum ether from the combined supernatants using a rotary evaporator at 40°C until a crude extract is obtained.

  • Sample Reconstitution: Dissolve the crude extract in a known volume of methanol (e.g., 10 mL) for subsequent analysis.

  • Filtration: Filter the methanolic solution through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: Linear gradient from 50% to 100% B

    • 15-20 min: 100% B

    • 20-25 min: Linear gradient from 100% to 50% B

    • 25-30 min: 50% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 310 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Sample Analysis: Inject the filtered sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the coumarin scaffold, which is then further modified.

bergamottin_biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (CYP71AJ3) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP71AJ4) Bergaptol Bergaptol Psoralen->Bergaptol Psoralen 5-hydroxylase Bergapten Bergapten Bergaptol->Bergapten SAM-dependent O-methyltransferase This compound This compound Bergapten->this compound Geranylgeranyl Pyrophosphate (GPP) Transferase

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

experimental_workflow Plant Material\n(e.g., Citrus Peel) Plant Material (e.g., Citrus Peel) Sample Preparation\n(Drying, Grinding) Sample Preparation (Drying, Grinding) Plant Material\n(e.g., Citrus Peel)->Sample Preparation\n(Drying, Grinding) Solvent Extraction\n(e.g., Petroleum Ether) Solvent Extraction (e.g., Petroleum Ether) Sample Preparation\n(Drying, Grinding)->Solvent Extraction\n(e.g., Petroleum Ether) Crude Extract Crude Extract Solvent Extraction\n(e.g., Petroleum Ether)->Crude Extract Purification (Optional)\n(e.g., Column Chromatography) Purification (Optional) (e.g., Column Chromatography) Crude Extract->Purification (Optional)\n(e.g., Column Chromatography) Sample Reconstitution\n(e.g., Methanol) Sample Reconstitution (e.g., Methanol) Crude Extract->Sample Reconstitution\n(e.g., Methanol) Purified Extract Purified Extract Purification (Optional)\n(e.g., Column Chromatography)->Purified Extract Purified Extract->Sample Reconstitution\n(e.g., Methanol) Filtration\n(0.45 µm) Filtration (0.45 µm) Sample Reconstitution\n(e.g., Methanol)->Filtration\n(0.45 µm) Instrumental Analysis\n(HPLC or LC-MS/MS) Instrumental Analysis (HPLC or LC-MS/MS) Filtration\n(0.45 µm)->Instrumental Analysis\n(HPLC or LC-MS/MS) Data Analysis\n(Quantification) Data Analysis (Quantification) Instrumental Analysis\n(HPLC or LC-MS/MS)->Data Analysis\n(Quantification)

Caption: General experimental workflow for this compound analysis.

References

Bergamottin: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a naturally occurring furanocoumarin, has garnered significant scientific attention due to its potent interaction with human drug metabolism. Initially identified as a key component in the "grapefruit juice effect," its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, has profound implications for pharmacokinetics and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and the molecular mechanisms underlying its biological activity. Detailed experimental protocols for its isolation, characterization, and the assessment of its enzymatic inhibition are presented. Furthermore, this document elucidates the signaling pathways affected by this compound and provides visual representations of these complex interactions through Graphviz diagrams, offering a valuable resource for researchers in pharmacology, toxicology, and medicinal chemistry.

Introduction: From Bergamot Oil to a Key Pharmacokinetic Modulator

The story of this compound begins with its isolation from the essential oil of the bergamot orange (Citrus bergamia), from which it derives its name. Early research focused on the chemical characterization of compounds within citrus oils. However, the true significance of this compound in the scientific community emerged with the investigation of the "grapefruit juice effect" in the late 20th century.

In 1989, a serendipitous discovery revealed that grapefruit juice could significantly increase the oral bioavailability of the antihypertensive drug felodipine. This observation sparked a wave of research to identify the causative agents and elucidate the underlying mechanism. Subsequent studies pinpointed a class of compounds known as furanocoumarins as the primary culprits, with this compound and its derivative, 6',7'-dihydroxythis compound, being among the most abundant and potent inhibitors of intestinal drug metabolism. This discovery transformed the understanding of food-drug interactions and highlighted the critical role of intestinal CYP3A4 in first-pass metabolism.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research and drug development.

PropertyValueSource
Chemical Formula C₂₁H₂₂O₄[1]
Molar Mass 338.40 g/mol [2][3]
Melting Point 59-61 °C[4]
Boiling Point 503-504 °C (estimated)[4]
logP (o/w) 5.382 (estimated)
Appearance Constituent of bergamot oil, also found in lemon oil and other Citrus species.
Solubility Soluble in alcohol.

The "Grapefruit Juice Effect": Mechanism of CYP3A4 Inhibition

The most well-documented biological effect of this compound is its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of therapeutic drugs. This inhibition occurs primarily in the small intestine, leading to a reduction in the first-pass metabolism of orally administered drugs and a subsequent increase in their systemic bioavailability.

This compound is a mechanism-based inactivator of CYP3A4. This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and concentration-dependent and requires the presence of NADPH as a cofactor.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potency of this compound against CYP3A4 has been quantified in numerous in vitro studies.

ParameterValueExperimental SystemSource
Kᵢ (Inhibition Constant) 7.7 µMReconstituted human P450 3A4
k_inact (Maximal Rate of Inactivation) 0.3 min⁻¹Reconstituted human P450 3A4
IC₅₀ (vs. Diltiazem N-demethylation) 4.2 ± 1.1 µMTransfected human liver epithelial cells
Signaling Pathway of CYP3A4 Inactivation

The mechanism-based inactivation of CYP3A4 by this compound can be visualized as a multi-step process.

CYP3A4_Inactivation This compound This compound CYP3A4 CYP3A4 (Active) This compound->CYP3A4 Binding ReactiveIntermediate Reactive Intermediate CYP3A4->ReactiveIntermediate Metabolism NADP NADP+ CYP3A4->NADP InactiveComplex Covalently Bound Inactive CYP3A4 ReactiveIntermediate->InactiveComplex Covalent Adduction NADPH NADPH NADPH->CYP3A4 Furanocoumarin_Identification SamplePrep Sample Preparation (Centrifugation, Extraction) Chromatography Chromatographic Separation (HPLC/UPLC) SamplePrep->Chromatography Detection Detection (UV/PDA, MS) Chromatography->Detection DataAnalysis Data Analysis (Spectral Library Matching, Fragmentation Analysis) Detection->DataAnalysis Identification Compound Identification DataAnalysis->Identification STAT3_Inhibition This compound This compound JAK1_2 JAK1/2 This compound->JAK1_2 Inhibits Phosphorylation cSrc c-Src This compound->cSrc Inhibits Phosphorylation SHP1 SHP-1 This compound->SHP1 Induces Expression STAT3 STAT3 JAK1_2->STAT3 Phosphorylates cSrc->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription SHP1->pSTAT3 Dephosphorylates

References

Bergamottin Metabolic Pathways in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is a subject of significant interest in the fields of pharmacology and drug development due to its potent and complex interactions with human metabolic pathways. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a primary focus on its well-documented role as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core metabolic and signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (5-geranoxypsoralen) is a major bioactive constituent of grapefruit juice and is largely responsible for the so-called "grapefruit juice effect," a clinically significant phenomenon characterized by the alteration of pharmacokinetics of numerous orally administered drugs.[1][2] This effect stems from this compound's ability to inhibit key drug-metabolizing enzymes, leading to increased bioavailability and potential toxicity of co-administered therapeutic agents.[3] Understanding the metabolic fate of this compound and the mechanisms by which it modulates enzymatic activity is crucial for predicting and managing drug-drug interactions, as well as for exploring its potential therapeutic applications, such as enhancing the oral bioavailability of certain drugs.[2]

Pharmacokinetics of this compound in Humans

The oral administration of this compound leads to its rapid absorption and subsequent metabolism. The pharmacokinetic profile of this compound is characterized by a short time to reach maximum plasma concentration (Tmax) and a dose-dependent increase in peak plasma concentration (Cmax).[4]

Parameter6 mg this compound Dose12 mg this compound DoseReference
Cmax (ng/mL) 2.15.9
Tmax (hours) 0.81.1

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes located in the liver and small intestine. The main metabolic transformations involve hydroxylation of the geranyloxy side chain and metabolism of the furan ring.

Key Metabolites

The metabolism of this compound yields several metabolites, with 6',7'-dihydroxythis compound (DHB) being a major and pharmacologically active metabolite. Other identified metabolites include bergaptol and various hydroxylated forms of this compound.

  • 6',7'-Dihydroxythis compound (DHB): A significant metabolite detected in human plasma following this compound administration. Like its parent compound, DHB is also a potent inhibitor of CYP3A4.

  • Bergaptol: Another metabolite of this compound.

  • Hydroxylated Metabolites: CYP2B6 has been shown to metabolize this compound to 5'-OH-bergamottin, 6'-OH-bergamottin, and 7'-OH-bergamottin. CYP3A5 can also generate bergaptol, 5'-OH-bergamottin, and 2'-OH-bergamottin.

Enzymatic Involvement

Several CYP450 isoenzymes are involved in the metabolism of this compound:

  • CYP3A4: Plays a major role in the metabolism of this compound and is also the primary target of its inhibitory action.

  • CYP3A5: Contributes to the metabolism of this compound, leading to the formation of several hydroxylated metabolites and bergaptol.

  • CYP2B6: Primarily responsible for the oxidation of the geranyloxy side chain of this compound, producing hydroxylated metabolites.

The metabolism of the furan ring of this compound can lead to the formation of reactive intermediates that are responsible for the mechanism-based inactivation of CYP enzymes.

This compound This compound CYP_Enzymes CYP3A4, CYP3A5, CYP2B6 This compound->CYP_Enzymes Metabolism Metabolites Metabolites Reactive_Intermediates Reactive_Intermediates Inhibition Mechanism-Based Inhibition Reactive_Intermediates->Inhibition CYP_Enzymes->Metabolites Formation of 6',7'-DHB, Bergaptol, Hydroxylated Metabolites CYP_Enzymes->Reactive_Intermediates Furan Ring Metabolism Inhibition->CYP_Enzymes Inactivates

Caption: Metabolic activation and inhibitory pathway of this compound.

Mechanism of CYP3A4 Inhibition

This compound is a well-established mechanism-based inactivator of CYP3A4. This type of inhibition is characterized by an initial, reversible binding of the inhibitor to the enzyme, followed by enzymatic conversion of the inhibitor into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.

Kinetic Parameters of CYP3A4 Inactivation

The inactivation of CYP3A4 by this compound follows pseudo-first-order kinetics. The key kinetic parameters that describe this process are the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).

ParameterValueReference
k_inact (min⁻¹) 0.3
K_I (µM) 7.7

The mechanism of inactivation involves the modification of the apoprotein of CYP3A4 rather than the heme group.

cluster_0 CYP3A4 Active Site E CYP3A4 (Active) EI E-I Complex (Reversible) E->EI k_on / k_off EI_star E-I* Complex (Reactive Intermediate) EI->EI_star k_cat (Metabolism) E_inactivated CYP3A4 (Inactive) EI_star->E_inactivated k_inact (Covalent Binding) This compound This compound (I) This compound->EI

Caption: Mechanism-based inactivation of CYP3A4 by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's metabolic pathways.

In Vitro Metabolism in Human Liver Microsomes

Objective: To investigate the metabolism of this compound and its inhibitory effects on various CYP450 enzymes.

Methodology:

  • Incubation Mixture: Pooled human liver microsomes (0.1–1 mg of protein/mL) are incubated with this compound (at various concentrations, e.g., 1, 10, and 100 µM) in a final volume of 0.5 mL of 0.1 mM phosphate buffer (pH 7.4).

  • Probe Substrates: To assess the inhibition of specific CYP enzymes, corresponding probe substrates are included in the incubation mixture (e.g., 50 µM testosterone for CYP3A4).

  • Reaction Initiation and Termination: The reactions are pre-incubated at 37°C, initiated by the addition of 1 mM NADPH, and incubated for a specified time. The reaction is stopped by cooling on ice or by adding a quenching solvent.

  • Analysis: The formation of metabolites from the probe substrates is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the extent of CYP inhibition.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation This compound This compound This compound->Incubation Substrate Probe Substrate Substrate->Incubation Buffer Phosphate Buffer Buffer->Incubation NADPH Add NADPH (Initiate Reaction) Incubation->NADPH Stop_Reaction Stop Reaction NADPH->Stop_Reaction Analysis HPLC or LC-MS/MS Analysis Stop_Reaction->Analysis

Caption: Workflow for in vitro metabolism studies of this compound.

Determination of this compound Pharmacokinetics in Humans

Objective: To determine the pharmacokinetic parameters of this compound in human subjects.

Methodology:

  • Study Design: A randomized, crossover study design is often employed. Healthy volunteers are administered a single oral dose of this compound (e.g., in capsules) or grapefruit juice.

  • Drug Administration: A specific dose of this compound (e.g., 2, 6, or 12 mg) is administered with water. In interaction studies, a probe drug (e.g., 5 mg extended-release felodipine) is co-administered.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) over a 24-hour period.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and its metabolites (e.g., 6',7'-dihydroxythis compound) are determined using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC).

Identification of this compound Metabolites using LC-MS/MS

Objective: To identify and characterize the metabolites of this compound in biological samples.

Methodology:

  • Sample Preparation: Plasma or microsomal incubation samples are subjected to protein precipitation followed by solid-phase extraction to isolate this compound and its metabolites.

  • Chromatographic Separation: The extracted samples are injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used for separation.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Metabolite Identification: Full scan and product ion scan modes are used to identify potential metabolites. The precursor ion of this compound (m/z 339) and its fragment ions (e.g., m/z 203) are monitored. Metabolites are identified based on their characteristic mass-to-charge ratios and fragmentation patterns.

Conclusion

The metabolic pathways of this compound in humans are complex, involving multiple CYP450 enzymes and resulting in the formation of several metabolites. The primary clinical significance of this compound lies in its potent mechanism-based inactivation of CYP3A4, which can lead to significant drug-drug interactions. A thorough understanding of these metabolic pathways and the associated experimental methodologies is essential for drug development professionals to mitigate the risks associated with the "grapefruit juice effect" and to potentially harness the CYP-inhibitory properties of this compound for therapeutic benefit. The data and protocols presented in this guide offer a foundational resource for further research in this critical area of pharmacology.

References

Bergamottin's Interaction with Cytochrome P450 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin prevalent in grapefruit and other citrus fruits, is a significant inhibitor of various cytochrome P450 (CYP) enzymes.[1][2] This interaction, famously known as the "grapefruit effect," can lead to clinically important drug-drug interactions by altering the metabolism of numerous medications.[2][3] This technical guide provides an in-depth analysis of this compound's effects on key CYP450 enzymes, focusing on its inhibitory mechanisms, quantitative kinetic data, and the experimental protocols used for their determination. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and predicting the clinical implications of this compound-mediated drug interactions.

Introduction

The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including approximately 50% of marketed drugs.[4] Among the various substances known to modulate CYP450 activity, this compound has garnered considerable attention due to its potent inhibitory effects, particularly on CYP3A4, the most abundant human CYP enzyme. This compound's inhibitory action can lead to increased bioavailability and a higher risk of adverse effects for drugs that are substrates of the affected enzymes. This guide delves into the technical details of these interactions, providing a comprehensive resource for professionals in the pharmaceutical sciences.

Mechanism of CYP450 Inhibition by this compound

This compound primarily acts as a mechanism-based inactivator of several CYP450 enzymes. This type of inhibition is characterized by its time- and NADPH-dependent nature, where the enzyme metabolically activates the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

For instance, the inactivation of CYP3A4 by this compound involves the modification of the apoprotein in the active site rather than adduct formation with the heme group. The furan moiety of this compound is believed to be crucial for this inactivation process. Metabolism of the furan ring by CYPs can generate reactive intermediates, such as epoxides or γ-ketoenals, which are responsible for the enzyme inactivation. In contrast, metabolism of the geranyloxy side chain of this compound tends to produce stable, inactive metabolites.

Quantitative Inhibition Data

The inhibitory potency of this compound against various CYP450 enzymes has been quantified in numerous in vitro studies. The following tables summarize the key kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximal rate of inactivation (k_inact).

Table 1: Inhibition of Human CYP3A4 by this compound

ParameterValueExperimental SystemReference
K_I7.7 µMReconstituted P450 3A4
k_inactivation0.3 min⁻¹Reconstituted P450 3A4
K_I~25 µMHuman Intestinal Microsomes
k_inact~0.35 min⁻¹Human Intestinal Microsomes
IC500.11 µM (Paradisin A)Human Liver Microsomes

Note: Paradisin A is a derivative of this compound also found in grapefruit juice.

Table 2: Inhibition of Other Human CYP450 Enzymes by this compound

EnzymeParameterValueExperimental SystemReference
CYP1A2Potent Inhibition>92% inhibition at 1 µMHuman Liver Microsomes
CYP2B6K_I5 µMReconstituted P450 2B6
k_inact0.09 min⁻¹Reconstituted P450 2B6
CYP2C9MBI & Competitive Inhibition-In vitro study
IC50-Low micromolar range
CYP2D6Inhibition-Affected by this compound
CYP3A5K_I20 µMReconstituted P450 3A5
k_inact0.045 min⁻¹Reconstituted P450 3A5

MBI: Mechanism-Based Inhibition

Signaling Pathways and Experimental Workflows

Mechanism-Based Inactivation Pathway

The following diagram illustrates the proposed mechanism-based inactivation of a cytochrome P450 enzyme by this compound. This compound enters the active site of the enzyme and undergoes metabolic activation, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

G cluster_0 CYP450 Catalytic Cycle This compound This compound EnzymeSubstrateComplex Enzyme-Bergamottin Complex This compound->EnzymeSubstrateComplex Binding to active site CYP450_Active Active CYP450 Enzyme CYP450_Active->EnzymeSubstrateComplex ReactiveIntermediate Reactive Intermediate (e.g., Epoxide) EnzymeSubstrateComplex->ReactiveIntermediate Metabolic Activation (NADPH, O2) InactiveComplex Inactive Covalently-Bound Enzyme Complex ReactiveIntermediate->InactiveComplex Covalent Binding G cluster_1 CYP450 Inhibition Assay Workflow Preparation Preparation of Reagents: - Human Liver Microsomes/Recombinant CYP - NADPH regenerating system - Substrate Probe - this compound dilutions Preincubation Pre-incubation (for MBI): Microsomes/CYP + this compound + NADPH system Preparation->Preincubation Incubation Incubation: Add Substrate Probe to initiate reaction Preincubation->Incubation Termination Reaction Termination: (e.g., Acetonitrile, cold stop) Incubation->Termination Analysis Analysis: LC-MS/MS or HPLC to quantify metabolite formation Termination->Analysis Data Data Analysis: Calculate IC50, Ki, kinact Analysis->Data

References

Bergamottin: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a naturally occurring furanocoumarin predominantly found in grapefruit and other citrus fruits, has garnered significant attention within the scientific community for its potent pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, with a primary focus on its well-documented role as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This interaction forms the basis of the widely known "grapefruit effect," leading to significant drug-food interactions. Beyond its influence on drug metabolism, this document elucidates the molecular mechanisms underlying this compound's anticancer, anti-inflammatory, and antiviral properties. Detailed summaries of quantitative data, including enzyme inhibition constants and pharmacokinetic parameters, are presented in structured tables for clear comparison. Furthermore, this guide outlines key experimental protocols and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted pharmacological profile.

Introduction

This compound (C₂₁H₂₂O₄) is a linear furanocoumarin that plays a crucial role in the interaction between certain foods and pharmaceutical agents.[1] First isolated from the oil of bergamot, its most notable and clinically significant property is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of currently marketed drugs.[1][2] The primary target of this compound is CYP3A4, the most abundant CYP isoform in the human liver and intestine.[3][4] By inhibiting this enzyme, this compound can significantly alter the pharmacokinetics of co-administered drugs, leading to increased bioavailability and a heightened risk of adverse effects. This phenomenon, often referred to as the "grapefruit effect," has prompted extensive research into the pharmacological and toxicological implications of this compound.

Beyond its impact on drug metabolism, emerging evidence has highlighted a broader spectrum of pharmacological activities for this compound, including promising anticancer, anti-inflammatory, and antiviral effects. These activities are attributed to its ability to modulate various cellular signaling pathways, such as the STAT3 and NF-κB pathways. This guide aims to provide a comprehensive technical overview of the pharmacological properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development.

Mechanism of Action: Cytochrome P450 Inhibition

The principal pharmacological action of this compound is the inhibition of CYP450 enzymes. This inhibition is not limited to a single isoform, although its effect on CYP3A4 is the most pronounced and clinically relevant.

Inhibition of CYP3A4

This compound is a mechanism-based inactivator of CYP3A4. This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and concentration-dependent and requires the presence of NADPH. The inactivation of CYP3A4 by this compound primarily occurs in the intestines, significantly reducing the first-pass metabolism of orally administered drugs that are substrates for this enzyme.

The molecular mechanism involves the furan ring of this compound, which is metabolized by CYP3A4 to form a reactive intermediate that modifies the apoprotein of the enzyme. This leads to a loss of catalytic activity without significant heme destruction.

Inhibition of Other CYP Isoforms

In addition to CYP3A4, this compound has been shown to inhibit other CYP isoforms in human liver microsomes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1. It appears to be a particularly potent inhibitor of CYP1A2. This compound also acts as a mechanism-based inactivator of CYP2C9, with its metabolism leading to the formation of an epoxide and/or γ-ketoenal that is responsible for the enzyme inactivation. The inhibition of these other CYP isoforms, while generally less potent than its effect on CYP3A4, can still contribute to drug interactions.

Quantitative Data on CYP Inhibition

The inhibitory potency of this compound against various CYP450 enzymes has been quantified in several studies. The following table summarizes key inhibition parameters.

EnzymeInhibition ParameterValueReference(s)
CYP3A4 kinactivation0.3 min-1
KI7.7 µM
Ki (reversible, midazolam as substrate)~13 µM
CYP2C9 IC50Low micromolar range
CYP2C19 IC50Low micromolar range
CYP1A2 % Inhibition (at 1 µM)~92%

Table 1: Quantitative data on the inhibition of Cytochrome P450 enzymes by this compound.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for predicting its clinical effects and interaction potential.

Absorption and Bioavailability

Following oral administration, this compound is absorbed from the gastrointestinal tract. Human pharmacokinetic studies have provided insights into its systemic availability.

Metabolism

This compound is metabolized by CYP enzymes, including CYP3A4, CYP3A5, and CYP2B6. A major metabolite is 6',7'-dihydroxythis compound, which is also a potent CYP3A4 inhibitor. The metabolism of this compound can lead to the formation of reactive intermediates that contribute to its mechanism-based inhibition of CYP enzymes.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound obtained from a human study.

DoseCmax (ng/mL)Tmax (h)Reference(s)
6 mg2.10.8
12 mg5.91.1

Table 2: Pharmacokinetic parameters of this compound in humans.

Anticancer Properties

Recent research has unveiled the potential of this compound as an anticancer agent, demonstrating its efficacy in various cancer models both in vitro and in vivo. Its antineoplastic effects are mediated through the modulation of multiple oncogenic signaling pathways.

Signaling Pathways Modulated by this compound

This compound has been shown to suppress the proliferation and metastasis of cancer cells by targeting key signaling cascades. One of the well-characterized mechanisms is the inhibition of the STAT3 signaling pathway. Persistent activation of STAT3 is linked to the growth, survival, and angiogenesis of various tumors. This compound abrogates constitutive STAT3 activation by inhibiting the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src. This effect is mediated, at least in part, by the induction of the protein tyrosine phosphatase SHP-1.

Furthermore, this compound has been reported to modulate other pathways such as NF-κB and inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

In Vitro and In Vivo Anticancer Activity

This compound has demonstrated significant anticancer activity against a range of malignancies, including:

  • Multiple Myeloma: Induces apoptosis and chemosensitization.

  • Leukemia and Colon Cancer: Induces apoptosis.

  • Lung Cancer: Inhibits metastasis and induces apoptosis and cell cycle arrest.

  • Prostate Cancer: Downregulates androgen receptor signaling and promotes G0/G1 cell cycle block and apoptosis.

  • Liver and Gastric Cancer: Exhibits anti-proliferative activity.

The following table summarizes the cytotoxic effects of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference(s)
HeLaCervical Cancer> 50 (SL-bergamottin: 17.32)
HepG2, HL-60, BGC-823Liver, Leukemia, Gastric CancerDose-dependent inhibition (6.25-50 µg/mL)

Table 3: In vitro cytotoxic activity of this compound.

Other Pharmacological Activities

Beyond its effects on drug metabolism and cancer, this compound exhibits other potentially beneficial pharmacological properties.

  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties, suggesting potential therapeutic benefits in conditions like osteoarthritis.

  • Antiviral Activity: It has shown antiviral activity against viruses such as SARS-CoV-2 and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by interfering with viral entry and RNA synthesis.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound's pharmacological properties.

CYP Inhibition Assays
  • Objective: To determine the inhibitory effect of this compound on the activity of specific CYP450 isoforms.

  • Methodology:

    • Preparation of Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.

    • Incubation: The enzyme source is incubated with a specific probe substrate for the CYP isoform of interest in the presence and absence of this compound at various concentrations. The reaction is initiated by the addition of an NADPH-generating system.

    • Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined. For mechanism-based inhibition, pre-incubation of the enzyme with this compound and NADPH is performed before the addition of the substrate to determine the kinetic parameters kinact and KI.

Cell-Based Assays for Anticancer Activity
  • Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

  • Methodology:

    • Cell Culture: Cancer cell lines are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of this compound for specific durations.

    • Viability/Proliferation Assays: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays.

    • Apoptosis Assays: The induction of apoptosis can be determined by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

    • Cell Cycle Analysis: The effect on the cell cycle distribution is analyzed by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cells by flow cytometry.

Human Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile of this compound and its effect on the pharmacokinetics of co-administered drugs in humans.

  • Methodology:

    • Study Design: A randomized, crossover study design is often employed.

    • Drug Administration: Healthy volunteers are administered a specific dose of a probe drug (e.g., felodipine) with and without this compound or grapefruit juice.

    • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

    • Bioanalysis: Plasma concentrations of the probe drug, its metabolites, and this compound are quantified using validated LC-MS/MS methods.

    • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to this compound.

CYP3A4_Inhibition cluster_metabolism CYP3A4-Mediated Metabolism cluster_drug Drug Interaction This compound This compound ReactiveIntermediate Reactive Intermediate (e.g., Furanoepoxide) This compound->ReactiveIntermediate Metabolism InactiveCYP3A4 Inactive CYP3A4 (Covalent Adduct) ReactiveIntermediate->InactiveCYP3A4 Covalent Binding CYP3A4 CYP3A4 Enzyme Drug Co-administered Drug (CYP3A4 Substrate) CYP3A4->Drug Metabolizes Metabolite Metabolite Drug->Metabolite Metabolism Blocked IncreasedDrugLevels Increased Drug Plasma Levels Drug->IncreasedDrugLevels Leads to

Caption: Mechanism of CYP3A4 inactivation by this compound and its effect on drug metabolism.

STAT3_Inhibition_Pathway This compound This compound JAK1_2 JAK1/2 This compound->JAK1_2 Inhibits phosphorylation c_Src c-Src This compound->c_Src Inhibits phosphorylation SHP1 SHP-1 This compound->SHP1 Induces expression pSTAT3 Phosphorylated STAT3 SHP1->pSTAT3 Dephosphorylates STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nuclear_translocation Nuclear Translocation STAT3_dimer->Nuclear_translocation Gene_expression Target Gene Expression (e.g., Cyclin D1, Bcl-2, VEGF) Nuclear_translocation->Gene_expression Cell_effects ↓ Proliferation, Survival ↑ Apoptosis Gene_expression->Cell_effects

Caption: this compound-mediated inhibition of the STAT3 signaling pathway in cancer cells.

Experimental_Workflow_PK start Start: Human PK Study design Randomized Crossover Design start->design group1 Group A: Probe Drug + Water design->group1 group2 Group B: Probe Drug + this compound design->group2 washout Washout Period group1->washout group2->washout crossover Crossover of Groups washout->crossover sampling Serial Blood Sampling crossover->sampling analysis LC-MS/MS Bioanalysis of Plasma sampling->analysis pk_params Calculation of PK Parameters (Cmax, Tmax, AUC) analysis->pk_params comparison Statistical Comparison of PK Parameters pk_params->comparison end End: Assess Drug Interaction comparison->end

Caption: Experimental workflow for a human pharmacokinetic interaction study with this compound.

Conclusion

This compound is a pharmacologically active furanocoumarin with significant implications for drug metabolism and potential therapeutic applications. Its role as a potent mechanism-based inhibitor of CYP3A4 is well-established and serves as a critical consideration in clinical practice to avoid adverse drug interactions. The growing body of evidence supporting its anticancer, anti-inflammatory, and antiviral properties highlights its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate the clinical utility of this compound, including comprehensive studies on its long-term safety, optimal dosing, and efficacy in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals to understand the complex pharmacological profile of this compound and to guide future investigations into its therapeutic potential.

References

Bergamottin Derivatives and Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin found predominantly in grapefruit, has garnered significant attention in the scientific community for its potent biological activities. Primarily known for its role in the "grapefruit juice effect" through the inhibition of cytochrome P450 enzymes, particularly CYP3A4, this compound and its derivatives are now being explored for their therapeutic potential in oncology.[1][2] This technical guide provides an in-depth overview of this compound derivatives and analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Furanocoumarins are a class of organic compounds produced by a variety of plants, characterized by a furan ring fused with a coumarin. This compound (5-geranoxypsoralen) is a prominent linear furanocoumarin that acts as a mechanism-based inactivator of several cytochrome P450 enzymes.[3] This inhibitory action can significantly alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.[2] Beyond its effects on drug metabolism, recent research has highlighted the anticancer properties of this compound and its analogs.[1] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models by modulating key signaling pathways such as STAT3 and NF-κB. This guide aims to consolidate the current knowledge on this compound derivatives and analogs, providing a technical foundation for their further investigation and development as therapeutic agents.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives often starts from commercially available precursors like bergaptol (4-hydroxy-7H-furo[3,2-g]chromen-7-one). The general strategy involves the alkylation of the hydroxyl group of bergaptol with a suitable electrophile, such as a substituted geranyl bromide, to introduce desired functionalities.

One notable example is the synthesis of a spin-labeled this compound analog, SL-BM, which incorporates a nitroxide moiety. This paramagnetic analog is a valuable tool for biophysical studies. The synthesis involves the preparation of a paramagnetic geranyl bromide followed by its reaction with bergaptol.

Experimental Protocol: Synthesis of Spin-Labeled this compound (SL-BM)

Step 1: Synthesis of Paramagnetic Geranyl Bromide

A detailed, multi-step synthesis is required to prepare the spin-labeled geranyl bromide from simpler starting materials. This typically involves the construction of the nitroxide ring followed by its attachment to a geraniol backbone, which is then converted to the corresponding bromide.

Step 2: Alkylation of Bergaptol

  • To a solution of bergaptol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 2-3 equivalents) and a catalytic amount of sodium iodide (NaI).

  • Add the synthesized paramagnetic geranyl bromide (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired spin-labeled this compound analog.

Biological Activities and Mechanisms of Action

The biological activities of this compound and its derivatives are primarily centered on two areas: inhibition of cytochrome P450 enzymes and anticancer effects.

Cytochrome P450 Inhibition

This compound is a well-documented inhibitor of several CYP450 isoforms, with the most pronounced effect on CYP3A4. This inhibition is mechanism-based, meaning that this compound is metabolized by the enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This property is the basis of the "grapefruit juice effect," where the consumption of grapefruit juice can lead to increased bioavailability and potential toxicity of drugs that are metabolized by CYP3A4.

Anticancer Activity

This compound and its analogs have demonstrated significant anticancer activity in a variety of cancer cell lines, including those of the prostate, lung, and breast, as well as in multiple myeloma. The anticancer effects are mediated through the modulation of multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor progression. This compound has been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src, which are upstream activators of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Nuclear factor-kappa B (NF-κB) is another key transcription factor that is often dysregulated in cancer, promoting inflammation and cell survival. This compound has been found to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This results in the downregulation of NF-κB target genes that are critical for cancer cell survival and inflammation.

Quantitative Data

The following tables summarize the reported IC50 values for this compound and its derivatives, providing a quantitative measure of their inhibitory potency against CYP3A4 and various cancer cell lines.

Table 1: IC50 Values for CYP3A4 Inhibition

CompoundSystemSubstrateIC50 (µM)Reference
This compoundHuman Liver MicrosomesTestosterone3.92 ± 0.14
This compoundHuman Liver MicrosomesMidazolam~10
6',7'-Dihydroxythis compoundHuman Liver MicrosomesTestosterone0.65 ± 0.07
This compoundReconstituted CYP3A4-K_I = 7.7
SL-BergamottinRecombinant CYP3A4-~5-fold stronger than this compound

Table 2: IC50 Values for Anticancer Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundLNCaPProstate Cancer2.4
This compoundMDAPCa2bProstate Cancer4
This compoundA549Lung Cancer30-100
This compoundU266Multiple Myeloma~25
SL-BergamottinHeLaCervical Cancer17.32
This compoundHeLaCervical Cancer> 50

Experimental Protocols

CYP3A4 Inhibition Assay using Human Liver Microsomes
  • Preparation of Reagents:

    • Human Liver Microsomes (HLMs): Thaw on ice.

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • CYP3A4 substrate (e.g., testosterone or midazolam) dissolved in a suitable solvent.

    • Test compound (this compound derivative) dissolved in a suitable solvent.

    • Potassium phosphate buffer (pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, pre-incubate HLMs, the test compound at various concentrations, and the NADPH regenerating system in potassium phosphate buffer at 37°C for a specified time (e.g., 5-10 minutes).

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Incubate at 37°C for a specific duration (e.g., 10-30 minutes).

  • Termination and Sample Processing:

    • Stop the reaction by adding the cold quenching solution.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.

    • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity Assays
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Compound Treatment:

    • Treat the cells with different concentrations of the this compound derivative for a specified period.

  • Colony Formation:

    • Remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

STAT3_Inhibition_by_this compound Cytokine_Receptor Cytokine Receptor JAK JAK1/2 Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates c_Src c-Src c_Src->STAT3 Phosphorylates p_STAT3 p-STAT3 (Dimerization) STAT3->p_STAT3 Nuclear_Translocation Nuclear Translocation p_STAT3->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2, Survivin) Nuclear_Translocation->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival This compound This compound This compound->JAK Inhibits This compound->c_Src Inhibits

Caption: this compound inhibits the STAT3 signaling pathway.

NFkB_Inhibition_by_this compound Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasomal_Degradation Proteasomal Degradation p_IkBa->Proteasomal_Degradation p65_p50 p65/p50 Proteasomal_Degradation->p65_p50 Releases Nuclear_Translocation Nuclear Translocation p65_p50->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Anti-apoptotic genes) Nuclear_Translocation->Gene_Expression Inflammation_Survival Inflammation & Cell Survival Gene_Expression->Inflammation_Survival This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow Start Start: this compound Derivative Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization CYP_Inhibition CYP450 Inhibition Assay (e.g., CYP3A4) Characterization->CYP_Inhibition Anticancer_Screening Anticancer Screening Characterization->Anticancer_Screening Data_Analysis Data Analysis (IC50 determination) CYP_Inhibition->Data_Analysis Cell_Viability Cell Viability Assay (MTT) Anticancer_Screening->Cell_Viability Long_Term_Survival Long-Term Survival Assay (Clonogenic) Anticancer_Screening->Long_Term_Survival Cell_Viability->Data_Analysis Long_Term_Survival->Data_Analysis Mechanism_of_Action Mechanism of Action Studies Western_Blot Western Blot (STAT3, NF-κB pathways) Mechanism_of_Action->Western_Blot Conclusion Conclusion & Further Development Western_Blot->Conclusion Data_Analysis->Mechanism_of_Action

References

The Anticancer Potential of Bergamottin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin found in grapefruit and other citrus fruits, has emerged as a promising candidate in cancer therapy.[1] Extensive preclinical studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a range of cancer cell lines and in vivo models.[1][2] This technical guide provides a comprehensive overview of the anticancer properties of this compound, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding of its therapeutic potential.

Introduction

Furanocoumarins, a class of secondary metabolites in plants, are gaining attention for their diverse pharmacological activities, including anticancer effects.[1][3] this compound (C21H22O4), a prominent furanocoumarin, is a well-known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Beyond its effects on drug metabolism, this compound exhibits potent anti-inflammatory, anti-oxidative, and, most notably, anticancer properties. This document synthesizes the current scientific literature on the anticancer activities of this compound, providing a technical resource for researchers and drug development professionals.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant dose-dependent antiproliferative and cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in Table 1.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
HT-29Colon Cancer12.5 µM
RKOColon Cancer12.5 µM
A549Non-Small Cell Lung CarcinomaNot specified, but dose-dependent effects observed
U266Multiple MyelomaNot specified, but proliferation inhibited
LNCaPProstate CancerGrowth inhibition observed
MDAPCa2bProstate CancerGrowth inhibition observed
WM239MelanomaProliferation inhibited

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These processes are mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by nuclear fragmentation, chromatin condensation, and the activation of caspases.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.

  • Caspase Activation: It triggers the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Mitochondrial Membrane Potential Loss: this compound can induce a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different checkpoints, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.

Key Molecular Events:

  • G2/M Phase Arrest: In colon and lung cancer cells, this compound causes an accumulation of cells in the G2/M phase. This is associated with the downregulation of key regulatory proteins such as Cdc2, cyclin A, and cyclin B1. Conversely, the expression of negative regulators of cell cycle progression, like p21Cip1 and p27Kip1, is increased.

  • G0/G1 Phase Arrest: In prostate cancer cells, this compound promotes a G0/G1 cell cycle block, which is accompanied by a reduction in cyclin D and CDK4 levels.

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has been shown to suppress the metastatic potential of cancer cells by inhibiting migration, invasion, and the epithelial-to-mesenchymal transition (EMT).

Key Molecular Events:

  • Inhibition of Cell Migration and Invasion: this compound reduces the migratory and invasive capacity of lung, colon, and glioma cancer cells.

  • Downregulation of Matrix Metalloproteinases (MMPs): It has been found to decrease the expression and activation of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix during invasion.

  • Suppression of EMT: this compound can inhibit the EMT process in lung cancer cells, a critical step for metastasis. This is evidenced by the upregulation of epithelial markers (E-cadherin, occludin) and the downregulation of mesenchymal markers (N-cadherin, vimentin, fibronectin) and EMT-inducing transcription factors (Snail, Twist).

  • Inactivation of Rac1: In glioma cells, this compound has been shown to suppress invasion by inactivating the Rac1 signaling pathway, which is a key regulator of cell motility.

Modulation of Signaling Pathways

The anticancer effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often persistently activated in cancer cells, promoting their growth and survival. This compound is a potent inhibitor of this pathway.

Mechanism of Inhibition:

  • This compound inhibits the phosphorylation of Janus-activated kinases (JAK) 1 and 2, and c-Src, which are upstream activators of STAT3.

  • It induces the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.

  • Inhibition of STAT3 activation leads to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, survivin, and VEGF.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK1_2 JAK1/2 Receptor->JAK1_2 c_Src c-Src Receptor->c_Src STAT3 STAT3 JAK1_2->STAT3 P c_Src->STAT3 P p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer SHP_1 SHP-1 SHP_1->p_STAT3 Dephosphorylates Bergamottin_cyto This compound Bergamottin_cyto->JAK1_2 Bergamottin_cyto->c_Src Bergamottin_cyto->SHP_1 Target_Genes Target Genes (Bcl-2, Bcl-xL, Cyclin D1, Survivin, VEGF) p_STAT3_dimer->Target_Genes Transcription Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Promotes

This compound inhibits the STAT3 signaling pathway.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, particularly in the context of suppressing EMT in lung cancer cells.

Mechanism of Inhibition:

  • This compound treatment has been observed to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.

  • Inhibition of this pathway contributes to the suppression of TGF-β-induced EMT and cell invasion.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Promotes EMT EMT mTOR->EMT Promotes This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

This compound inhibits the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival. This compound has been shown to deactivate this pathway in colon cancer cells.

Mechanism of Inhibition:

  • This compound treatment leads to the suppression of the Raf/MEK/ERK signaling cascade, contributing to its anticancer effects.

NF-κB Signaling Pathway

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. The combination of this compound and simvastatin has been shown to suppress TNF-induced NF-κB activation in chronic myelogenous leukemia cells.

In Vivo Anticancer Activity

The anticancer efficacy of this compound has been validated in preclinical animal models. In xenograft mouse models, this compound has demonstrated the ability to significantly inhibit tumor growth.

Table 2: In Vivo Antitumor Effects of this compound
Cancer ModelTreatmentOutcomeReference
A549 Lung Cancer Xenograft25, 50, 100 mg/kg this compound injectionReduced tumor weight from 1.61 g (control) to 1.21, 0.42, and 0.15 g, respectively.
HT-29 Colon Cancer XenograftNot specifiedInhibited tumor growth in vivo.
WM239 Melanoma XenograftNot specifiedSignificantly reduced tumor size, weight, and volume.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound's anticancer effects.

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis
  • Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest.

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Bergamottin_Treatment Treat with this compound Cell_Culture->Bergamottin_Treatment MTT_Assay MTT Assay (Viability) Bergamottin_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Bergamottin_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Bergamottin_Treatment->Western_Blot Metastasis_Assays Migration/Invasion Assays Bergamottin_Treatment->Metastasis_Assays Xenograft_Model Xenograft Mouse Model MTT_Assay->Xenograft_Model Flow_Cytometry->Xenograft_Model Western_Blot->Xenograft_Model Metastasis_Assays->Xenograft_Model Tumor_Growth_Measurement Measure Tumor Growth Xenograft_Model->Tumor_Growth_Measurement

A general workflow for evaluating the anticancer effects of this compound.

Conclusion and Future Directions

This compound has consistently demonstrated significant anticancer activity in a wide range of preclinical models. Its ability to induce apoptosis and cell cycle arrest, inhibit metastasis, and modulate key oncogenic signaling pathways such as STAT3, PI3K/Akt, and MAPK, underscores its potential as a therapeutic agent. The in vivo data further supports its efficacy in suppressing tumor growth.

For drug development professionals, this compound represents a promising natural compound that could be developed as a standalone therapy or as an adjuvant to enhance the efficacy of existing chemotherapeutic agents. Future research should focus on clinical trials to evaluate its safety and efficacy in cancer patients, as well as on optimizing its delivery and bioavailability. Further investigation into its interactions with other signaling pathways and its potential for chemosensitization will also be crucial in fully realizing its therapeutic potential.

References

The Anti-Inflammatory Properties of Bergamottin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin predominantly found in grapefruit and bergamot orange, has garnered significant scientific interest for its diverse pharmacological activities. Beyond its well-documented effects on cytochrome P450 enzymes, emerging evidence robustly demonstrates its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining detailed experimental protocols. The primary molecular mechanisms underlying this compound's anti-inflammatory action involve the modulation of critical signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of new therapeutic leads, and this compound has emerged as a promising candidate.[2] This guide will delve into the technical details of its anti-inflammatory effects, providing a foundation for further research and development.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to potently inhibit the NF-κB signaling pathway.[4][5]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.

This compound intervenes in this cascade by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit, thereby suppressing the expression of NF-κB-dependent pro-inflammatory mediators. Furthermore, this compound's inhibitory effect on NF-κB is linked to the activation of Sirtuin 1 (SIRT1), a deacetylase that can deacetylate and inactivate the p65 subunit of NF-κB.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits SIRT1 SIRT1 This compound->SIRT1 Activates SIRT1->NFkB_nuc Deacetylates (Inactivates)

Figure 1. This compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), are also critically involved in the inflammatory response. This compound has been demonstrated to downregulate the phosphorylation of both p38 MAPK and JNK, thereby inhibiting their activation. This inhibition contributes to the suppression of downstream inflammatory gene expression.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., PMA) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p_p38 p-p38 MAPK (Active) p38_MAPK->p_p38 p_JNK p-JNK (Active) JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes This compound This compound This compound->p38_MAPK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Figure 2. This compound's Modulation of the MAPK Signaling Pathway.
Suppression of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in inflammation and cancer. Persistent activation of STAT3 is associated with the expression of various genes involved in cell survival and proliferation, including the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the constitutive activation of STAT3 in various cell types. This inhibition is mediated through the suppression of the phosphorylation of upstream kinases, Janus-activated kinases (JAK) 1 and 2, and c-Src.

STAT3_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_2 JAK1/2 Cytokine_Receptor->JAK1_2 Activates STAT3 STAT3 JAK1_2->STAT3 Phosphorylates c_Src c-Src c_Src->STAT3 Phosphorylates p_STAT3 p-STAT3 (Active) STAT3->p_STAT3 STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Nucleus Nucleus Target_Genes Target Genes (e.g., COX-2, Bcl-2) STAT3_dimer_nuc->Target_Genes Transcription This compound This compound This compound->JAK1_2 Inhibits Phosphorylation This compound->c_Src Inhibits Phosphorylation

Figure 3. This compound's Suppression of the STAT3 Signaling Pathway.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vivo Anti-Inflammatory Activity of this compound
Experimental ModelSpeciesTreatmentDose% Inhibition of EdemaReference
Carrageenan-induced paw edemaRatBergamot Essential Oil (BEO)0.025 mL/kg27.56%
Carrageenan-induced paw edemaRatBergamot Essential Oil (BEO)0.05 mL/kg30.77%
Carrageenan-induced paw edemaRatBergamot Essential Oil (BEO)0.10 mL/kg63.39%

Note: The ED50 value for Bergamot Essential Oil in the carrageenan-induced rat paw edema model was reported as 0.079 mL/kg.

Table 2: In Vitro Anti-Inflammatory Effects of this compound
Cell LineInflammatory StimulusTreatmentConcentrationEffectReference
RAW 264.7 macrophagesLPS (1 µg/mL)This compound10 µMSignificant inhibition of TNF-α, IL-6, and IL-1β mRNA and protein levels
THP-1 monocytesLPSBergamot Juice Extract (BJe)0.1 mg/mL25% reduction in IL-1β secretion
THP-1 monocytesLPSBergamot Juice Extract (BJe)0.5 mg/mL27% reduction in IL-1β secretion
THP-1 monocytesLPSBergamot Juice Extract (BJe)0.1 - 0.5 mg/mL17-50% reduction in TNF-α secretion
Human multiple myeloma (U266) cellsConstitutiveThis compoundNot specifiedDownregulation of COX-2 expression

Note: Specific IC50 values for cytokine inhibition by pure this compound are not consistently reported in the reviewed literature, with many studies showing dose-dependent effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using lipopolysaccharide (LPS) and the subsequent assessment of this compound's inhibitory effects.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 96-well plates at a density of 1 x 105 cells/well for cytokine analysis or 6-well plates for protein extraction.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 3 hours.

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for cytokine measurement).

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Collect the cell culture supernatants after treatment and stimulation.

  • Centrifuge the supernatants to remove any cellular debris.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow_In_Vitro Start Start: RAW 264.7 Cell Culture Plating Seed cells in plates Start->Plating Pretreatment Pre-treat with this compound Plating->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Analysis Analysis Stimulation->Analysis MTT Cell Viability (MTT Assay) Analysis->MTT ELISA Cytokine Measurement (ELISA) Analysis->ELISA WesternBlot Protein Expression (Western Blot) Analysis->WesternBlot End End MTT->End ELISA->End WesternBlot->End

References

An In-depth Technical Guide on the Antioxidant Activity of Bergamottin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, has garnered significant attention for its diverse pharmacological activities. Beyond its well-documented effects on cytochrome P450 enzymes, emerging research highlights its potential as a potent antioxidant. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

In Vitro Antioxidant Activity of this compound

The antioxidant potential of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents.

Data Presentation: In Vitro Antioxidant Assays
AssayCompoundResultReference
DPPH Radical Scavenging Activity This compoundNo appreciable activity[1]
Coulometrically Determined Antioxidant Capacity (CDAC) This compound11 mmol e⁻/g[1]
ABTS Radical Scavenging Activity Data not available for pure this compound-
Ferric Reducing Antioxidant Power (FRAP) Data not available for pure this compound-
Cellular Antioxidant Activity (CAA) Data not available for pure this compound-

Note: While data for pure this compound in some standard assays is limited, studies on bergamot juice and extracts, which contain this compound, have demonstrated robust antioxidant activities.[2]

Cellular and In Vivo Antioxidant Effects

This compound's antioxidant effects extend to cellular and in vivo models, where it has been shown to modulate key signaling pathways and enhance the endogenous antioxidant defense systems.

Modulation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

An in vivo study on mice fed with bergamot juice, which contains this compound, showed a statistically significant increase in the mRNA levels of Nrf2 in heart tissue, suggesting that this compound may contribute to the activation of this protective pathway.[3]

Effects on Antioxidant Enzymes

Endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), play a crucial role in detoxifying reactive oxygen species (ROS).

A study on rats fed a high-sugar–fat diet supplemented with bergamot leaf extract, also containing this compound, demonstrated a significant increase in the activity of catalase in the liver.[4] This suggests a role for this compound and other components of the extract in enhancing the enzymatic antioxidant defenses.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing antioxidant activity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1-mediated degradation? ROS ROS ROS->Keap1_Nrf2 Oxidation of Keap1 cysteines Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Proteasome Degradation Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 1: Proposed Nrf2 Signaling Pathway Activation by this compound.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 Raf Raf Oxidative_Stress->Raf This compound This compound This compound->ASK1 Modulation? This compound->Raf Modulation? MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cell_Survival Cell Survival ERK1_2->Cell_Survival

Figure 2: Potential Modulation of MAPK Signaling by this compound under Oxidative Stress.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CDAC CDAC Assay Cell_Culture Cell Culture (e.g., HepG2) CAA Cellular Antioxidant Activity (CAA) Assay Cell_Culture->CAA Enzyme_Activity Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) Cell_Culture->Enzyme_Activity Animal_Model Animal Model of Oxidative Stress Biomarker_Analysis Biomarker Analysis (e.g., MDA, 8-OHdG) Animal_Model->Biomarker_Analysis Gene_Expression Gene Expression Analysis (e.g., Nrf2, HO-1) Animal_Model->Gene_Expression This compound This compound This compound->DPPH This compound->ABTS This compound->FRAP This compound->CDAC This compound->Cell_Culture This compound->Animal_Model

References

A Technical Guide to the Cellular Targets and Signaling Pathways of Bergamottin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bergamottin, a natural furanocoumarin prevalent in grapefruit and other citrus fruits, has garnered significant scientific interest for its potent biological activities.[1][2][3] Initially recognized for its role in the "grapefruit effect"—the clinically significant inhibition of cytochrome P450 enzymes—emerging research has unveiled its broader therapeutic potential, particularly in oncology and inflammation.[4][5] This document provides a comprehensive technical overview of the known cellular targets of this compound and the key signaling pathways it modulates. It consolidates quantitative data, details common experimental methodologies, and visualizes complex molecular interactions to serve as a foundational resource for researchers in pharmacology and drug development.

Chapter 1: Primary Cellular Targets

This compound's most well-characterized interactions are with enzymes and transporters that play a critical role in xenobiotic metabolism and disposition. These interactions are central to its effects on drug pharmacokinetics and are increasingly understood to contribute to its direct pharmacological activities.

Cytochrome P450 (CYP) Enzymes

This compound is a renowned inhibitor of several cytochrome P450 isoforms, with the most pronounced effect on CYP3A4, a key enzyme in drug metabolism.

Mechanism of Action: this compound acts as a mechanism-based (or suicide) inactivator of CYP3A4. The furan ring of this compound is metabolized by the CYP enzyme into a reactive intermediate, which then forms a covalent bond with the enzyme's active site, leading to its irreversible inactivation. Restoration of enzymatic activity requires the synthesis of new enzyme protein. This irreversible inhibition explains the long-lasting nature of the grapefruit-drug interaction, which can persist for up to 72 hours. Beyond CYP3A4, this compound also inhibits a panel of other CYP isoforms to varying degrees, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1.

Quantitative Inhibition Data

CYP IsoformThis compound Concentration% InhibitionReference
CYP1A21 µM~92%
CYP2A610 µM>50%
CYP2C910 µM>50%
CYP2C192 µM~71%
CYP2C1920 µM100%
CYP2D610 µM>50%
CYP2E110 µM>50%
CYP3A410 µM>50%

Experimental Protocol: In Vitro CYP Inhibition Assay (Human Liver Microsomes)

  • Preparation: Pooled human liver microsomes are pre-incubated at 37°C in a phosphate buffer (pH 7.4) containing a specific probe substrate for the CYP isoform of interest (e.g., testosterone for CYP3A4, (S)-mephenytoin for CYP2C19).

  • Inhibition: this compound, dissolved in a suitable solvent (e.g., methanol), is added to the microsomal suspension at various concentrations (e.g., 0.2, 2, and 20 µM). A control incubation contains only the solvent.

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-generating system.

  • Incubation: The mixture is incubated for a specific time at 37°C.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

  • Analysis: After centrifugation, the supernatant is collected, and the concentration of the metabolite (e.g., 6β-hydroxytestosterone for CYP3A4) is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Interpretation: The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of this compound to the control. IC50 values are determined by plotting inhibition against this compound concentration.

Diagram: Mechanism-Based Inactivation of CYP3A4 by this compound

CYP3A4_Inactivation This compound This compound Metabolism Metabolism (NADPH-dependent) This compound->Metabolism CYP3A4 Active CYP3A4 Enzyme CYP3A4->Metabolism CovalentBond Covalent Bond Formation Intermediate Reactive Intermediate (e.g., Epoxide/γ-ketoenal) Metabolism->Intermediate Intermediate->CovalentBond InactiveCYP3A4 Irreversibly Inactivated CYP3A4 Enzyme CovalentBond->InactiveCYP3A4

Caption: this compound is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

P-glycoprotein (P-gp, ABCB1)

P-glycoprotein is an ATP-dependent efflux transporter that limits the intracellular concentration and intestinal absorption of a wide range of xenobiotics. This compound has been identified as an inhibitor of P-gp, suggesting that some grapefruit-drug interactions may involve modulation of both CYP3A4 and this transporter.

Mechanism of Action: this compound acts as a competitive inhibitor of P-gp. It has been shown to stimulate P-gp-mediated ATP hydrolysis, which is characteristic of transporter substrates and inhibitors. By inhibiting P-gp's efflux function, this compound can increase the intracellular accumulation and bioavailability of drugs that are P-gp substrates.

Quantitative Inhibition Data

Assay TypeCell Line/SystemParameterValueReference
Whole-cell substrate retentionP-gp overexpressing cell lineIC5040 µM
ATP-hydrolysis assayPurified P-gpKm8 µM
Talinolol transport across Caco-2Caco-2 cellsIC50>10 µM*
Note: One study reported no significant inhibition at concentrations up to 10 µM in Caco-2 cells, while another found potent inhibition in a different cell system, indicating that experimental conditions can influence observed potency.

Experimental Protocol: P-gp Inhibition Assay (Caco-2 Cell Transwell Assay)

  • Cell Culture: Caco-2 cells are cultured on semi-permeable membrane inserts (e.g., Transwells) for approximately 21 days to allow them to differentiate into a polarized monolayer that expresses P-gp.

  • Transport Study Setup: The Transwell inserts are placed in a plate, creating two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream.

  • Treatment: A known P-gp substrate (e.g., talinolol) is added to one compartment, and its transport to the other compartment is measured over time. To test for inhibition, the experiment is repeated in the presence of various concentrations of this compound.

  • Directional Transport: Transport is measured in both directions (AP-to-BL and BL-to-AP). P-gp activity is confirmed by a higher rate of transport in the efflux (BL-to-AP) direction compared to the absorptive (AP-to-BL) direction.

  • Sample Analysis: Samples are taken from the receiver compartment at various time points and analyzed by HPLC-MS/MS to determine the concentration of the P-gp substrate.

  • Data Interpretation: An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is calculated. A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.

Diagram: this compound Inhibition of P-glycoprotein

Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug Substrate (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug Substrate (Intracellular) Drug_in->Pgp Binds This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Powers

Caption: this compound competitively inhibits the P-gp transporter, preventing the efflux of drug substrates from the cell and increasing their intracellular concentration.

Chapter 2: Modulation of Signaling Pathways

This compound exerts significant anticancer and anti-inflammatory effects by modulating a network of intracellular signaling pathways crucial for cell survival, proliferation, invasion, and inflammatory responses.

Anticancer Signaling Pathways

STAT3 Signaling Pathway: this compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells. It suppresses STAT3 activation by inhibiting the phosphorylation of upstream kinases Janus-activated kinase 1 (JAK1), JAK2, and c-Src. Furthermore, this compound induces the expression of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3. Downregulation of STAT3 leads to decreased expression of its target genes involved in survival (Bcl-2, Bcl-xL, Survivin), proliferation (Cyclin D1), and angiogenesis (VEGF), ultimately inducing apoptosis and sensitizing cancer cells to chemotherapeutic agents like bortezomib and thalidomide.

Diagram: this compound Inhibition of the STAT3 Pathway

STAT3_Pathway CytokineReceptor Cytokine Receptor JAKs JAK1/2, c-Src CytokineReceptor->JAKs Activate STAT3 STAT3 JAKs->STAT3 Phosphorylate pSTAT3 p-STAT3 (Active) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerize Nucleus Nucleus Dimer->Nucleus Translocate TargetGenes Target Gene Expression (Cyclin D1, Bcl-2, VEGF) Nucleus->TargetGenes Activate Proliferation Proliferation, Survival, Angiogenesis TargetGenes->Proliferation This compound This compound This compound->JAKs Inhibits SHP1 SHP-1 (Phosphatase) This compound->SHP1 Induces SHP1->pSTAT3 Dephosphorylates

Caption: this compound blocks STAT3 signaling by inhibiting upstream kinases (JAKs, c-Src) and inducing the phosphatase SHP-1, leading to reduced cancer cell survival.

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another critical pro-survival pathway that is suppressed by this compound. In chronic myelogenous leukemia cells, this compound was found to enhance tumor necrosis factor (TNF)-induced apoptosis by suppressing the NF-κB signaling cascade. This inhibition prevents the transcription of NF-κB target genes that promote cell survival and inflammation.

PI3K/Akt/mTOR Pathway: In lung cancer cells, this compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. This effect is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K), Akt, and Mammalian Target of Rapamycin (mTOR) kinases, key components of a central pathway controlling cell growth, proliferation, and survival.

Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound reduces cell growth by downregulating androgen receptor (AR) signaling. It decreases the levels of both total and nuclear AR, thereby reducing the activation of the receptor and the expression of its downstream targets like prostate-specific antigen (PSA). This action is particularly relevant as AR signaling is a primary driver of prostate cancer progression.

Rac1/MMP-9 Pathway: this compound exhibits anti-invasive activity in human glioma cells by inactivating the Rac1 signaling pathway. The inhibition of the small GTPase Rac1 leads to the downregulation of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, thereby suppressing cancer cell invasion and migration.

Anti-inflammatory Signaling

This compound demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It can attenuate the production of pro-inflammatory mediators, including TNF-α, interleukin-6 (IL-6), IL-1β, and prostaglandin E2. The mechanism often involves the inhibition of the NF-κB pathway, which is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines and enzymes like iNOS and COX-2.

Diagram: this compound's Anti-inflammatory Action

Anti_inflammatory LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex NF-κB / IκBα (Inactive Complex) IkB->Complex Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Complex->NFkB Releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Activates Transcription Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the transcription and secretion of pro-inflammatory cytokines.

Chapter 3: Downstream Cellular Effects & Methodologies

The modulation of the aforementioned targets and pathways by this compound culminates in distinct, measurable cellular outcomes, primarily apoptosis, cell cycle arrest, and inhibition of metastasis.

Apoptosis and Cell Cycle Arrest

A common outcome of this compound treatment in various cancer cell lines is the induction of apoptosis and a halt in cell cycle progression.

  • Apoptosis: this compound induces apoptosis through multiple mechanisms, including the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), activation of caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). It also causes a significant reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: The compound can induce cell cycle arrest at either the G0/G1 or G2/M phase, depending on the cancer cell type. G0/G1 arrest in prostate cancer is associated with a reduction in cyclin D1, cyclin D3, and CDK4/6. In contrast, G2/M arrest observed in lung cancer cells correlates with the suppression of cyclin B1.

Quantitative Data on Cellular Effects

Cancer TypeEffectConcentration / DoseReference
Various CancersGrowth Inhibition (IC50)30–100 µM
Prostate CancerInhibition of colony formation5 and 10 µM
Lung Cancer (A549)Induction of G2/M cell cycle arrest10, 25, 50 µM
Lung Cancer (in vivo)Reduction in tumor weight25, 50, 100 mg/kg
GliomaSuppression of invasion2, 10 µM
MelanomaInhibition of cell viabilityDose-dependent (tested up to 80µM)

Experimental Protocol: Western Blot for PARP Cleavage (Apoptosis Marker)

  • Cell Treatment: Cancer cells (e.g., LNCaP prostate cancer cells) are seeded and treated with this compound at various concentrations (e.g., 10-30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 days).

  • Protein Extraction: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular protein.

  • Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The presence of an 89 kDa cleaved PARP fragment, in addition to the 116 kDa full-length PARP, indicates apoptosis.

Diagram: Experimental Workflow for Apoptosis and Cell Cycle Analysis

Exp_Workflow cluster_apoptosis Apoptosis Assays cluster_cellcycle Cell Cycle Assay Start Cancer Cell Culture Treatment Treat with this compound (vs. Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split Lysate Prepare Protein Lysate Split->Lysate FixStain Fix and Stain Cells Split->FixStain FixPerm Fix, Permeabilize, and Stain with PI Split->FixPerm Western Western Blot (Cleaved PARP, Caspase-3) Lysate->Western TUNEL TUNEL Staining (Fluorescence Microscopy) FixStain->TUNEL Flow Flow Cytometry Analysis FixPerm->Flow Histogram Generate DNA Content Histogram (Sub-G1, G0/G1, S, G2/M) Flow->Histogram

Caption: A typical workflow for assessing this compound's effects on apoptosis (via Western blot or staining) and cell cycle progression (via flow cytometry).

Conclusion

This compound is a multifaceted natural compound with well-defined molecular targets and complex effects on cellular signaling. Its primary role as a potent, mechanism-based inhibitor of CYP3A4 and other xenobiotic-metabolizing enzymes establishes its importance in clinical pharmacology and drug-drug interactions. Beyond this, its ability to modulate critical signaling pathways—including STAT3, NF-κB, PI3K/Akt, and AR—underpins its significant anticancer and anti-inflammatory potential. By inducing apoptosis, cell cycle arrest, and inhibiting metastatic processes, this compound presents a promising scaffold for the development of novel therapeutic agents. This guide provides a consolidated technical foundation for professionals aiming to further investigate and harness the pharmacological properties of this compound. Future research should focus on optimizing its bioavailability, delineating its in vivo efficacy and safety profile in greater detail, and exploring synergistic combinations with existing therapies.

References

In Vivo Effects of Bergamottin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, has garnered significant scientific interest for its diverse pharmacological activities. In vivo studies have substantiated its role as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, leading to significant drug-drug interactions. Furthermore, preclinical evidence highlights its anti-cancer, anti-inflammatory, and neuroprotective potential. This technical guide provides a comprehensive overview of key in vivo studies on this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to facilitate further research and drug development endeavors.

Pharmacokinetic Interactions: Modulation of Drug Metabolism

This compound is a well-established inhibitor of intestinal CYP3A4, the primary enzyme responsible for the metabolism of numerous drugs. This inhibition can lead to increased oral bioavailability and potential toxicity of co-administered therapeutic agents.

Quantitative Data: this compound-Felodipine Interaction

A clinical trial in human volunteers investigated the effect of varying doses of this compound on the pharmacokinetics of felodipine, a calcium channel blocker and a known CYP3A4 substrate. The results demonstrated a dose-dependent increase in felodipine plasma concentrations.[1][2]

This compound DoseFelodipine Cmax (% Increase vs. Water)Felodipine AUC (% Increase vs. Water)This compound Cmax (ng/mL)This compound Tmax (hours)
2 mg33%---
6 mg35%-2.10.8
12 mg40%37%5.91.1

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Experimental Protocol: this compound-Felodipine Interaction Study
  • Study Design: Partially randomized, 5-way crossover study.[1]

  • Subjects: 11 healthy volunteers.[1]

  • Intervention: Administration of a single 5 mg extended-release felodipine tablet with one of the following:

    • 250 mL water

    • 250 mL grapefruit juice (containing 1.7 mg this compound)

    • 2 mg this compound in a capsule with 250 mL water

    • 6 mg this compound in a capsule with 250 mL water

    • 12 mg this compound in a capsule with 250 mL water[1]

  • Sampling: Blood samples were collected at regular intervals to determine plasma concentrations of felodipine, its metabolite dehydrofelodipine, this compound, and its metabolite 6',7'-dihydroxythis compound.

  • Analytical Method: Plasma concentrations were determined using high-performance liquid chromatography (HPLC).

G cluster_study_design This compound-Felodipine Interaction Study Workflow Volunteers (n=11) Volunteers (n=11) Randomized Crossover Randomized Crossover Volunteers (n=11)->Randomized Crossover Felodipine (5mg) Felodipine (5mg) Randomized Crossover->Felodipine (5mg) Treatment Treatment Felodipine (5mg)->Treatment Blood Sampling Blood Sampling Treatment->Blood Sampling Multiple time points HPLC Analysis HPLC Analysis Blood Sampling->HPLC Analysis Pharmacokinetic Data Pharmacokinetic Data HPLC Analysis->Pharmacokinetic Data

Workflow of the this compound-felodipine interaction study.

Anti-Cancer Activity: In Vivo Xenograft Models

This compound has demonstrated significant anti-tumor effects in various preclinical cancer models. These studies highlight its potential as a chemotherapeutic or chemo-preventive agent.

Lung Adenocarcinoma

In a xenograft model using human non-small cell lung carcinoma (NSCLC) A549 cells, this compound exhibited a dose-dependent inhibition of tumor growth.

Treatment GroupMean Tumor Weight (g)% Inhibition vs. Control
Control (PBS)1.61-
This compound (25 mg/kg)1.2124.8%
This compound (50 mg/kg)0.4273.9%
This compound (100 mg/kg)0.1590.7%

Data represents tumor weight after 18 days of consecutive treatment.

  • Animal Model: Nude mice.

  • Cell Line: Human non-small cell lung carcinoma A549 cells.

  • Tumor Induction: Subcutaneous injection of 2 x 10^6 A549 cells into the right axilla of each mouse.

  • Treatment: Once tumors were established, mice were randomized into four groups (n=5-6 per group). Treatment was administered intraperitoneally (i.p.) daily for 18 consecutive days.

    • Group 1: Phosphate-buffered saline (PBS) as a vehicle control.

    • Group 2: 25 mg/kg this compound.

    • Group 3: 50 mg/kg this compound.

    • Group 4: 100 mg/kg this compound.

  • Endpoint: After 18 days, mice were sacrificed, and tumors were excised and weighed. Tumor volume was also monitored throughout the study.

G cluster_xenograft_workflow A549 Lung Cancer Xenograft Workflow A549 Cells A549 Cells Subcutaneous Injection Subcutaneous Injection A549 Cells->Subcutaneous Injection Tumor Establishment Tumor Establishment Subcutaneous Injection->Tumor Establishment Nude Mice Nude Mice Nude Mice->Subcutaneous Injection Randomization Randomization Tumor Establishment->Randomization Treatment Groups Control (PBS) This compound (25 mg/kg) This compound (50 mg/kg) This compound (100 mg/kg) Randomization->Treatment Groups Daily i.p. Injection (18 days) Daily i.p. Injection (18 days) Treatment Groups->Daily i.p. Injection (18 days) Tumor Measurement Tumor Measurement Daily i.p. Injection (18 days)->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Workflow for the A549 lung cancer xenograft study.
Colon Cancer

This compound has also shown efficacy in a colon cancer xenograft model, where it reduced tumor growth over a six-week period.

Melanoma

In a melanoma xenograft model, intraperitoneal administration of this compound at 10 mg/kg, five days a week, attenuated tumor growth over 35 days.

Modulation of Intracellular Signaling Pathways

The anti-cancer effects of this compound are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and metastasis.

STAT3 Signaling Pathway

In multiple myeloma cells, this compound has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition is mediated through the suppression of upstream kinases JAK1/2 and c-Src, and the induction of the protein tyrosine phosphatase SHP-1. Downregulation of STAT3 leads to decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin) and cell cycle regulators (cyclin D1), ultimately inducing apoptosis.

G cluster_stat3_pathway This compound's Inhibition of the STAT3 Pathway This compound This compound JAK1/2 JAK1/2 This compound->JAK1/2 c-Src c-Src This compound->c-Src SHP-1 SHP-1 This compound->SHP-1 STAT3 STAT3 JAK1/2->STAT3 c-Src->STAT3 Downstream Targets Cyclin D1 Bcl-2 Bcl-xL Survivin STAT3->Downstream Targets SHP-1->STAT3 Cell Proliferation Cell Proliferation Downstream Targets->Cell Proliferation Apoptosis Apoptosis Downstream Targets->Apoptosis

This compound's inhibitory effect on the STAT3 signaling pathway.
Ras/Raf/ERK Signaling Pathway

In human colon cancer cells, this compound has been observed to deactivate the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Rac1 Signaling Pathway

This compound has been shown to suppress the invasiveness of human glioma cells by inactivating Rac1 signaling. This leads to a downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cell migration and invasion.

Anti-inflammatory Effects

While the primary focus of in vivo research has been on its anti-cancer and pharmacokinetic properties, this compound also exhibits anti-inflammatory activity.

Experimental Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classical method to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw induces a biphasic inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Typically rats or mice.

  • Inducing Agent: Subplantar injection of a 1% carrageenan solution into the right hind paw.

  • Treatment: Test compounds, such as this compound, are usually administered intraperitoneally or orally prior to carrageenan injection.

  • Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer to quantify the degree of edema and inflammation.

Conclusion

The in vivo studies summarized in this technical guide underscore the significant therapeutic potential of this compound. Its well-documented inhibition of CYP3A4 necessitates careful consideration in clinical settings to avoid adverse drug interactions but also presents an opportunity for dose-reduction strategies for certain medications. The promising anti-cancer effects observed in various xenograft models, mediated through the modulation of critical signaling pathways, warrant further investigation and development. Future research should focus on elucidating the detailed mechanisms of action, optimizing delivery systems to enhance bioavailability, and conducting well-designed clinical trials to translate these preclinical findings into tangible therapeutic benefits for patients.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Bergamottin from Citrus Fruits

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bergamottin (5-geranoxypsoralen) is a naturally occurring furanocoumarin predominantly found in citrus fruits. It is of significant interest to researchers, scientists, and drug development professionals due to its various pharmaceutical bioactivities. These include anticancer properties, antimycobacterial and antimutagenic activities, and its notable interaction with cytochrome P450 enzymes, which can enhance the bioavailability of certain drugs.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from citrus sources, with a focus on grapefruit and pomelo, which are known to contain high concentrations of this compound.[2][3]

Distribution of this compound in Citrus Fruits

This compound is not uniformly distributed within the citrus fruit. The highest concentrations are typically found in the flavedo, the outer colored part of the peel.[1] The content of this compound can vary significantly depending on the citrus species, cultivar, and even the maturity of the fruit. Grapefruits and pomelos are particularly rich sources of this compound.

Quantitative Data Presentation

The following table summarizes the this compound content in various citrus fruit tissues, providing a comparative overview for selecting the optimal starting material for extraction.

Citrus CultivarFruit TissueThis compound Content (μg/g Dry Weight)Reference
Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (YJZXY)Flavedo666.54 ± 25.13
Red GrapefruitFlavedo144.24 ± 10.87
White Grapefruit JuiceJuice4.2 (μg/mL)
Red Grapefruit JuiceJuice3.4 (μg/mL)

Experimental Protocols

This section details two effective methods for the extraction and purification of this compound from citrus peel.

Protocol 1: Solid-Phase Extraction followed by Chromatographic Purification

This protocol is adapted from a method that combines silica gel column chromatography with high-speed counter-current chromatography (HSCCC) for high-purity this compound isolation.

1. Sample Preparation:

  • Obtain fresh citrus fruit, preferably a cultivar with high this compound content such as Citrus grandis (pomelo).
  • Separate the flavedo (outer peel) from the albedo (white pith).
  • Dry the flavedo at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
  • Grind the dried flavedo into a fine powder.

2. Crude Extraction:

  • The specific solvent for the initial crude extraction is not explicitly detailed in the primary source, but a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate is typically used for furanocoumarins. A general approach would be maceration or Soxhlet extraction with a suitable solvent.

3. Silica Gel Column Chromatography (Initial Purification):

  • Pack a silica gel column.
  • Dissolve the crude extract in a minimal amount of an appropriate solvent.
  • Load the dissolved extract onto the column.
  • Elute the column with a solvent system of petroleum ether/ethyl acetate (13:1 v/v).
  • Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Pool the fractions containing this compound and evaporate the solvent under vacuum to obtain a silica gel-refined sample. The purity of this compound at this stage can be around 44.82%, with a recovery of approximately 79.48%.

4. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):

  • Prepare the two-phase solvent system: hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v).
  • Set up the HSCCC instrument with the upper phase as the stationary phase and the lower phase as the mobile phase.
  • Dissolve the silica gel-refined sample in the solvent mixture.
  • Inject the sample and run the HSCCC at a flow rate of 2.0 mL/min and a revolution speed of 900 rpm.
  • Monitor the effluent at 250 nm.
  • Collect the fractions containing the purified this compound.
  • Evaporate the solvent to yield this compound with a purity of over 94%.

Protocol 2: Supercritical CO2 Extraction with Polyamide Resin Purification

This protocol utilizes an environmentally friendly supercritical fluid extraction method.

1. Sample Preparation:

  • Use fresh grapefruit peel.
  • Chop the peel into small pieces.

2. Supercritical CO2 Extraction:

  • Load the chopped grapefruit peel into the extractor of a supercritical fluid extraction system.
  • Perform dynamic extraction with supercritical CO2 without an entrainment agent.
  • Set the extraction temperature to 40–50 °C and the extraction pressure to 20–35 MPa.
  • The resolution temperature should be 50–60 °C with a parsing pressure of 8–10 MPa.
  • Extract for 2–3 hours.
  • Decompress the extracting solution to resolve and filter the crude product.

3. Polyamide Resin Separation:

  • Disperse the crude extract in 80-90% ethanol.
  • Mix the dispersed extract with polyamide resin.
  • Pack the mixture into a column after evaporating the solvent.
  • Elute the column sequentially with:
  • Deionized water to remove impurities.
  • 10–40% ethanol solution.
  • 60–80% ethanol solution.
  • Collect the high concentration ethanol eluent, which contains the this compound.

4. Crystallization:

  • Concentrate the collected eluent under reduced pressure to obtain a medicinal extract.
  • Recrystallize the extract 3 to 5 times using petroleum ether.
  • Dry the resulting crystals under reduced pressure to obtain the final this compound product.

Visualizations

The following diagram illustrates the general workflow for the extraction and purification of this compound from citrus fruits.

G This compound Extraction and Purification Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product A Citrus Fruit Selection (e.g., Pomelo, Grapefruit) B Separation of Flavedo A->B C Drying and Grinding B->C D Crude Extraction (e.g., Solvent Maceration or Supercritical CO2) C->D E Initial Purification (e.g., Silica Gel or Polyamide Chromatography) D->E F Final Purification (e.g., HSCCC or Crystallization) E->F G High-Purity this compound F->G

This compound Extraction Workflow

The following diagram illustrates the inhibitory effect of this compound on a key metabolic pathway.

G This compound's Inhibition of CYP3A4-Mediated Drug Metabolism cluster_0 Drug Administration cluster_1 Metabolic Pathway cluster_2 Inhibitory Action cluster_3 Outcome Drug CYP3A4 Substrate Drug CYP3A4 Cytochrome P450 3A4 (in Enterocytes) Drug->CYP3A4 Metabolism IncreasedBioavailability Increased Drug Bioavailability Drug->IncreasedBioavailability Enhanced Absorption Metabolites Inactive Metabolites CYP3A4->Metabolites This compound This compound This compound->CYP3A4 Inhibition

This compound's Effect on CYP3A4

References

Application Note: Quantification of Bergamottin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergamottin is a natural furanocoumarin found predominantly in grapefruit and other citrus fruits. It is of significant interest to the pharmaceutical and nutraceutical industries due to its role in drug metabolism, primarily through the inhibition of cytochrome P450 enzymes such as CYP3A4.[1][2] This inhibition can lead to significant drug-drug interactions, affecting the bioavailability and efficacy of various therapeutic agents.[3][4] Furthermore, this compound has demonstrated potential anticancer and chemosensitizing properties by modulating various signaling pathways, including the STAT3 and Rac1 pathways.[5] Accurate and robust quantification of this compound in different matrices is therefore crucial for drug interaction studies, pharmacokinetic analysis, and the development of new therapeutic strategies. This application note provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the quantitative data and chromatographic conditions for this compound analysis based on published methods.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterConditions
HPLC System Waters 600 HPLC system or equivalent
Column Symmetry® C18 (75 x 4.6 mm i.d., 3.5 µm) or Inertsil ODS-2 (5 µm)
Mobile Phase Gradient of Acetonitrile (B) and Water (A) or Methanol and 5% (v/v) acetic acid aqueous solution
Gradient Elution 0-13 min, 5-20% B; 13-25 min, 20-100% B; 25-30 min, 100-5% B
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Detection Diode Array Detector (DAD) or UV Detector at 250 nm or 283 nm
Column Temperature Ambient

Table 2: Method Validation Parameters for this compound Quantification

ParameterValue
Linearity Range 8 - 100 mg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Method dependent, typically in the ng/mL range
Limit of Quantification (LOQ) Method dependent, typically in the ng/mL range
Recovery 65.73% - 79.48% (from silica gel and HSCCC purification)
Precision (RSD%) < 5%
Accuracy 95 - 105%

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µg/mL).

2. Sample Preparation

The sample preparation method will vary depending on the matrix.

2.1. Plant Material (e.g., Citrus Peels)

  • Freeze-dry the plant material and grind it into a fine powder.

  • Accurately weigh 0.2 g of the powdered sample into a centrifuge tube.

  • Add 4 mL of petroleum ether (60–90 °C) and sonicate for 30 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or acetonitrile.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

2.2. Plasma Samples

For the analysis of this compound in plasma, an Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for higher sensitivity and selectivity.

  • A simple protein precipitation can be performed by adding three volumes of ice-cold acetonitrile to one volume of plasma.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase and filter before injection.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification start Start std_prep Prepare this compound Standard Solutions start->std_prep sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep hplc_analysis Inject into HPLC System std_prep->hplc_analysis calibration Generate Calibration Curve from Standards std_prep->calibration sample_prep->hplc_analysis chromatogram Obtain Chromatogram hplc_analysis->chromatogram peak_id Identify this compound Peak (Retention Time) chromatogram->peak_id quantification Quantify this compound in Sample peak_id->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for this compound quantification using HPLC.

stat3_pathway This compound This compound shp1 SHP-1 This compound->shp1 induces jak12_src JAK1/2, c-Src (Phosphorylation) This compound->jak12_src inhibits stat3 STAT3 (Phosphorylation) shp1->stat3 inhibits jak12_src->stat3 stat3_dimer STAT3 Dimerization & Nuclear Translocation stat3->stat3_dimer gene_expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) stat3_dimer->gene_expression apoptosis Apoptosis stat3_dimer->apoptosis inhibits proliferation Cell Proliferation & Survival gene_expression->proliferation promotes rac1_pathway This compound This compound rac1 Rac1 Activation This compound->rac1 inhibits mmp9 MMP-9 Expression rac1->mmp9 invasion Cell Invasion & Migration mmp9->invasion promotes

References

Application Note: Quantitative Analysis of Bergamottin in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergamottin is a natural furanocoumarin found predominantly in grapefruit and other citrus species.[1] It is of significant interest to researchers and drug development professionals due to its potent, mechanism-based inhibition of cytochrome P450 enzymes, particularly CYP3A4.[2] This inhibition can lead to significant food-drug interactions, altering the pharmacokinetics of co-administered drugs.[3] Therefore, a sensitive and selective analytical method is crucial for pharmacokinetic studies and for quantifying this compound in various biological matrices. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound.

Principle

This method employs a liquid chromatography system for the separation of this compound from endogenous matrix components, coupled with a tandem mass spectrometer for detection and quantification. After extraction from the biological matrix, the sample is injected into the LC system. This compound is separated on a reversed-phase C18 column and subsequently ionized using electrospray ionization (ESI) in positive mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., an appropriate stable isotope-labeled this compound or a structurally similar compound not present in the matrix

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Petroleum Ether (for tissue extraction)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Reversed-phase C18)[4]

  • Human plasma or other relevant biological matrix

Sample Preparation

Two primary extraction methods are presented below, one for liquid matrices like plasma and another for tissue samples.

Protocol 1: Solid-Phase Extraction (SPE) for Human Plasma

  • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading: To 200 µL of plasma, add the internal standard. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Elution: Elute this compound and the IS from the cartridge using 1 mL of methanol or acetonitrile.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.

Protocol 2: Solvent Extraction for Citrus Fruit Tissues

  • Homogenization: Homogenize a known weight of tissue (e.g., 0.2 g of freeze-dried powder).

  • Extraction: Add 4 mL of petroleum ether and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet a second time.

  • Evaporation: Combine the extracts and evaporate the solvent to dryness.

  • Reconstitution: Dissolve the resulting residue in a known volume of methanol or mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and can be optimized for specific instrumentation.

Parameter Condition
LC System UPLC/HPLC System
Column Reversed-phase C18, e.g., Waters UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 30% B, increase to 95% B over 1.5 min, hold for 1.5 min, then return to initial conditions and equilibrate.
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/h
MRM Transitions This compound: Precursor [M+H]⁺ m/z 339 → Product m/z 203 (quantifier) and m/z 147 (qualifier).

Method Validation and Performance

A summary of typical method performance characteristics is provided below. Validation should be performed according to regulatory guidelines.

Validation Parameter Typical Performance
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL in essential oils; 0.025 nM in human plasma.
Accuracy Within ±15% of nominal concentration
Precision (CV%) ≤15%
Matrix Effect Insignificant matrix effect observed in essential oils (<30%).
Recovery Consistent and reproducible across the concentration range

Data Presentation and Visualization

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Extraction (SPE or LLE) Spike->Extract Dry 4. Evaporation Extract->Dry Reconstitute 5. Reconstitution Dry->Reconstitute LC 6. LC Separation (C18 Column) Reconstitute->LC MS 7. MS/MS Detection (ESI+, MRM) LC->MS Process 8. Peak Integration MS->Process Quantify 9. Quantification (Calibration Curve) Process->Quantify Report 10. Final Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

This compound Fragmentation Pathway

This compound's molecular ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 339. In the collision cell of the mass spectrometer, it fragments into characteristic product ions. The primary fragmentation involves the loss of the geranyl group (C₁₀H₁₆).

This compound Fragmentation cluster_products Collision-Induced Dissociation (CID) Precursor This compound [M+H]⁺ (Precursor Ion) m/z 339 Product1 Product Ion (Quantifier) m/z 203 Precursor->Product1  - C₁₀H₁₆ (Neutral Loss) Product2 Product Ion (Qualifier) m/z 147 Precursor->Product2  - C₁₂H₁₆O₂ (Neutral Loss)

Caption: MS/MS fragmentation of the this compound precursor ion.

Conclusion

The described LC-MS/MS method provides a highly sensitive, selective, and robust protocol for the quantification of this compound in biological matrices. The simple extraction procedures combined with the specificity of tandem mass spectrometry make this application suitable for high-throughput analysis in clinical and research settings, particularly for studies involving pharmacokinetic profiling and food-drug interactions.

References

Application Notes & Protocols: Bergamottin Isolation, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergamottin is a natural furanocoumarin predominantly found in citrus fruits, particularly in the peel and juice of grapefruit (Citrus paradisi) and bergamot orange (Citrus bergamia)[1][2]. It is a compound of significant interest in pharmacology and drug development due to its potent, mechanism-based inhibition of several cytochrome P450 enzymes, most notably CYP3A4[1][2][3]. This inhibition can lead to increased oral bioavailability of various drugs, a phenomenon commonly known as the "grapefruit juice effect". Beyond its effects on drug metabolism, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown its potential to induce apoptosis and chemosensitization in tumor cells by inhibiting critical signaling pathways, such as the STAT3 pathway.

These application notes provide detailed protocols for the isolation and purification of this compound from citrus sources, methods for its analytical quantification, and a summary of its mechanism of action on key cellular signaling pathways.

Data Summary

Quantitative data from various studies are summarized below to provide a comparative overview of this compound content, extraction efficiencies, and purification outcomes.

Table 1: this compound Content in Various Citrus Tissues

Citrus Variety & Tissue This compound Content (μg/g Dry Weight) Reference
Citrus grandis cv. Yongjiazaoxiangyou (Flavedo) 666.54

| Red Grapefruit (Juice Sacs) | 144.24 | |

Table 2: Example Purification Results for this compound from C. grandis Flavedo

Purification Step Purity (%) Recovery (%)
Crude Extract (Petroleum Ether) 0.05 100
Post-Silica Gel Chromatography 44.82 79.48

| Post-HSCCC | 94.01 | 65.73 |

Experimental Protocols

Two primary methods for isolating and purifying this compound are detailed below, followed by a standard analytical protocol for purity assessment.

This protocol, adapted from studies on Citrus grandis, combines solvent extraction with a two-step chromatography process for high-purity this compound.

A. Preparation of Crude Extract

  • Obtain the flavedo (outer colored peel) of the citrus fruit. The highest concentration is found in Citrus grandis cv. Yongjiazaoxiangyou.

  • Dry the flavedo and grind it into a fine powder.

  • Weigh 80 g of the ground powder and place it in a suitable vessel.

  • Add 1600 mL of petroleum ether.

  • Perform extraction via sonication for 30 minutes.

  • Filter the mixture to remove solid plant material.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

B. Silica Gel Column Chromatography (Initial Purification)

  • Prepare a silica gel column (e.g., 46 mm × 457 mm).

  • Dissolve the crude extract in a minimal amount of petroleum ether. Add silica gel to this solution (ratio of crude extract to silica gel should be approximately 1:50 by weight) to create a slurry.

  • Evaporate the solvent from the slurry under reduced pressure to obtain a dry, loaded powder.

  • Load this powder onto the top of the prepared silica gel column.

  • Elute the column with a mobile phase of petroleum ether/ethyl acetate (13:1, v/v).

  • Collect fractions (e.g., 30 mL per tube) and monitor them for this compound content using HPLC or TLC.

  • Combine the fractions containing the highest concentration of this compound.

  • Evaporate the solvent from the pooled fractions to yield the silica gel-refined sample. At this stage, purity can be increased to approximately 45%.

C. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification)

  • Prepare the two-phase solvent system for HSCCC: hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

  • Set up the HSCCC instrument. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

  • Dissolve the silica gel-refined sample in a small volume of the solvent system.

  • Perform the HSCCC separation under the following conditions:

    • Stationary Phase: Upper phase

    • Mobile Phase: Lower phase

    • Flow Rate: 2.0 mL/min

    • Revolution Speed: 900 rpm

    • Detection Wavelength: 250 nm

    • Column Temperature: 25 °C

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound (purity >94%).

  • Confirm identity and purity using LC-MS and NMR spectroscopy.

This method offers an environmentally friendly alternative for extraction, followed by purification via polyamide resin and recrystallization.

A. Supercritical CO₂ Extraction

  • Chop fresh grapefruit peel and load it into the extractor vessel.

  • Perform dynamic extraction using supercritical CO₂ without an entrainment agent.

  • Set the extraction parameters:

    • Temperature: 40–50 °C

    • Pressure: 20–35 MPa

  • Extract for 2–3 hours.

  • Decompress the extracting solution to resolve the extract and filter the resulting crude product.

B. Polyamide Resin Separation

  • Disperse the crude product in 80-90% ethanol.

  • Mix the dispersed extract with polyamide resin and load it onto a column after evaporating the solvent.

  • Elute the column sequentially with:

    • Deionized water (to wash out impurities).

    • 10–40% ethanol solution.

    • 60–80% ethanol solution.

  • Collect the high-concentration (60-80%) ethanol eluate, which contains the this compound.

  • Concentrate the collected eluate under reduced pressure.

C. Recrystallization

  • Take the concentrated medicinal extract from the previous step.

  • Dissolve the extract in a minimal amount of hot petroleum ether. The ideal recrystallization solvent should dissolve the compound when hot but not at room or cool temperatures.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the formed crystals by vacuum filtration.

  • Repeat the recrystallization process 3 to 5 times with fresh petroleum ether to achieve high purity.

  • Dry the final crystals under reduced pressure to obtain the pure this compound product.

This protocol is used to determine the concentration and purity of this compound in various samples.

  • Chromatographic System: A standard HPLC system with a C18 column and a UV detector.

  • Mobile Phase:

    • Solvent A: ddH₂O

    • Solvent B: Acetonitrile

  • Elution Gradient:

    • 0–1 min: 10% B

    • 1–5 min: 10–80% B

    • 5–10 min: 80% B

    • 10–12 min: 80–95% B

    • 12–15 min: 95% B

    • 15–19 min: 95–10% B

    • 19–21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μL.

  • Detection: 250 nm.

  • Quantification: Prepare a standard curve using purified this compound at known concentrations (e.g., 31.25 to 1000 μg/mL) to quantify the content in unknown samples.

Visualized Workflows and Pathways

Bergamottin_Isolation_Workflow cluster_source Source Material Preparation cluster_extraction Extraction cluster_purification Purification Source Citrus Peel (Flavedo) Grind Grinding & Drying Source->Grind Ext_Solvent Protocol 1: Petroleum Ether Sonication Grind->Ext_Solvent Ext_CO2 Protocol 2: Supercritical CO₂ Extraction Grind->Ext_CO2 Crude_Extract Crude this compound Extract Ext_Solvent->Crude_Extract Ext_CO2->Crude_Extract Silica Silica Gel Chromatography Crude_Extract->Silica Polyamide Polyamide Resin Chromatography Crude_Extract->Polyamide HSCCC HSCCC Silica->HSCCC Protocol 1 Final_Product Purified this compound (Purity > 94%) HSCCC->Final_Product Recrystal Recrystallization Polyamide->Recrystal Protocol 2 Recrystal->Final_Product Analysis QC Analysis (HPLC, LC-MS, NMR) Final_Product->Analysis

Caption: Experimental workflow for this compound isolation and purification.

STAT3_Inhibition_by_this compound cluster_inhibition This compound Action cluster_upstream Upstream Kinases cluster_stat3 STAT3 Activation cluster_downstream Downstream Gene Expression cluster_outcome Cellular Outcome This compound This compound shp1 SHP-1 (Tyrosine Phosphatase) This compound->shp1 induces expression jak JAK1/2 shp1->jak inhibits src c-Src shp1->src inhibits stat3 STAT3 jak->stat3 phosphorylates src->stat3 phosphorylates p_stat3 p-STAT3 (Active Dimer) stat3->p_stat3 genes Cyclin D1 Bcl-2 Bcl-xL Survivin VEGF COX-2 p_stat3->genes promotes transcription apoptosis Apoptosis (Caspase-3 Activation, PARP Cleavage) p_stat3->apoptosis inhibition leads to outcome Tumor Cell Proliferation, Survival, Angiogenesis genes->outcome

Caption: this compound inhibits the STAT3 signaling pathway in tumor cells.

Mechanism of Action: STAT3 Signaling Pathway

This compound exerts part of its anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is persistently active in many types of cancer and promotes cell survival, proliferation, and angiogenesis.

The mechanism of inhibition involves several key steps:

  • Induction of SHP-1: this compound treatment induces the expression of the protein tyrosine phosphatase SHP-1.

  • Inhibition of Upstream Kinases: SHP-1 acts to dephosphorylate and thereby inhibit Janus-activated kinases (JAK1/2) and the proto-oncogene c-Src, which are responsible for phosphorylating and activating STAT3.

  • Suppression of STAT3 Activation: By inhibiting JAK1/2 and c-Src, this compound prevents the phosphorylation of STAT3, blocking its activation.

  • Downregulation of Target Genes: The inhibition of STAT3 activation leads to the downregulation of its target genes, which include key proteins involved in cell cycle progression (Cyclin D1), survival and anti-apoptosis (Bcl-2, Bcl-xL, Survivin, IAP-1), and angiogenesis (VEGF).

  • Induction of Apoptosis: The suppression of these pro-survival genes ultimately leads to the induction of apoptosis (programmed cell death), as evidenced by an increase in the sub-G1 cell population and caspase-3-induced PARP cleavage.

Furthermore, this inhibition of the STAT3 pathway by this compound has been shown to potentiate the apoptotic effects of chemotherapy agents like bortezomib and thalidomide in multiple myeloma cells.

References

Application Notes and Protocols for Studying Drug-Drug Interactions with Bergamottin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamottin, a natural furanocoumarin found predominantly in grapefruit juice, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of approximately 50% of clinically used drugs. This inhibitory action of this compound is a primary contributor to the well-known "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to altered drug pharmacokinetics and an increased risk of adverse effects. Due to its specific and potent inhibition of CYP3A4, this compound serves as a valuable tool in pre-clinical and clinical research for studying drug-drug interactions (DDIs).

These application notes provide a comprehensive overview of the use of this compound as a CYP3A4 inhibitor, including its mechanism of action, quantitative inhibitory data, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound inhibits CYP3A4 through both reversible and irreversible (mechanism-based) inhibition.[1][2][3]

  • Reversible Inhibition: this compound can competitively bind to the active site of the CYP3A4 enzyme, preventing the substrate from binding and being metabolized.

  • Mechanism-Based Inhibition: this compound is also a mechanism-based inhibitor, meaning it is metabolically activated by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This inactivation requires time and the presence of NADPH. The consequence of mechanism-based inhibition is a longer-lasting inhibitory effect compared to reversible inhibition.

Quantitative Data Summary

The inhibitory potential of this compound against various cytochrome P450 isoforms has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of Human CYP450 Isoforms by this compound

CYP IsoformTest SystemSubstrateIC50 (µM)Inhibition TypeReference
CYP3A4 Human Liver MicrosomesTestosterone3.92 ± 0.14Reversible
CYP3A4 Human Liver MicrosomesMidazolam~13Reversible
CYP3A4 Human Intestinal S9Testosterone3.76 ± 0.85Reversible
CYP3A4 Recombinant CYP3A4Resorufin Benzyl EtherLower than in HLM-
CYP2C9 Human Liver MicrosomesWarfarin-MBI and Competitive
CYP2C19 Human Liver Microsomes(S)-mephenytoin--
CYP1A2 Human Liver MicrosomesPhenacetin>50% inhibition at 1µM-
CYP2A6 Human Liver MicrosomesCoumarin>50% inhibition at 10µM-
CYP2D6 Human Liver MicrosomesBufuralol>50% inhibition at 10µM-
CYP2E1 Human Liver MicrosomesChlorzoxazone>50% inhibition at 10µM-

IC50: The half maximal inhibitory concentration. MBI: Mechanism-Based Inhibition. HLM: Human Liver Microsomes.

Table 2: Mechanism-Based Inhibition Parameters of this compound against CYP3A4

Test SystemK_I (µM)k_inact (min⁻¹)Reference
Reconstituted CYP3A47.70.3
Human Intestinal Microsomes~25~0.35

K_I: The concentration of inhibitor that gives half-maximal inactivation. k_inact: The maximal rate of inactivation.

Table 3: In Vivo Pharmacokinetic Drug-Drug Interactions with this compound

Interacting DrugThis compound DoseEffect on Interacting Drug's PharmacokineticsStudy PopulationReference
Felodipine (5 mg)2 mgCmax ↑ 33%11 volunteers
Felodipine (5 mg)6 mgCmax ↑ 35%11 volunteers
Felodipine (5 mg)12 mgCmax ↑ 40%, AUC ↑ 37%11 volunteers
Felodipine (10 mg)Seville orange juice (containing this compound)AUC ↑ 76%10 volunteers

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a method to determine the IC50 of this compound for CYP3A4-mediated metabolism of a probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., testosterone, midazolam)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS for analysis

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the CYP3A4 probe substrate.

    • Prepare the NADPH regenerating system in buffer.

    • Dilute HLMs to the desired concentration in buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes

      • This compound at various concentrations (including a vehicle control)

      • CYP3A4 probe substrate

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each this compound concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Pharmacokinetic Study in Humans

This protocol provides a general framework for a clinical study to evaluate the effect of this compound on the pharmacokinetics of a CYP3A4 substrate drug.

Study Design:

  • A randomized, crossover study design is recommended.

  • Subjects should be healthy volunteers.

  • Each subject will receive the probe drug alone (control phase) and the probe drug with this compound (treatment phase), with a washout period between phases.

Materials:

  • Investigational drug (CYP3A4 substrate)

  • This compound capsules or a standardized this compound-containing beverage (e.g., grapefruit juice).

  • Standardized meals and fluid intake.

Protocol:

  • Subject Screening and Enrollment:

    • Screen subjects for inclusion/exclusion criteria.

    • Obtain informed consent.

  • Study Periods:

    • Control Period: Administer a single dose of the investigational drug to fasting subjects with a standardized volume of water.

    • Washout Period: A sufficient time to ensure complete elimination of the investigational drug.

    • Treatment Period: Administer a single dose of the investigational drug concomitantly with a specified dose of this compound.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Analyze plasma samples for the concentration of the investigational drug and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic and Statistical Analysis:

    • Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life for each subject in both periods.

    • Perform statistical analysis to compare the pharmacokinetic parameters between the control and treatment periods.

Visualizations

CYP3A4_Inhibition cluster_0 CYP3A4 Catalytic Cycle cluster_1 Inhibition by this compound CYP3A4 CYP3A4 (Fe³⁺) Complex1 CYP3A4-Drug Complex (Fe³⁺) CYP3A4->Complex1 ReactiveIntermediate Reactive Intermediate CYP3A4->ReactiveIntermediate Metabolic Activation Drug Drug (Substrate) Drug->Complex1 Binding Complex2 CYP3A4-Drug Complex (Fe²⁺) Complex1->Complex2 Reduction e1 e1->Complex1 Complex3 CYP3A4-Drug-O₂ Complex (Fe²⁺) Complex2->Complex3 Oxygen Binding O2 O₂ O2->Complex2 Complex4 [FeO]³⁺-Drug Complex Complex3->Complex4 Reduction & Protonation e2 e2->Complex3 H1 H1->Complex3 Complex4->CYP3A4 Metabolite Release Metabolite Metabolized Drug Complex4->Metabolite H2O Complex4->H2O This compound This compound This compound->CYP3A4 Reversible Inhibition ReactiveIntermediate->CYP3A4 Irreversible Inactivation

Caption: Mechanism of CYP3A4 inhibition by this compound.

DDI_Workflow cluster_0 In Vitro Assessment cluster_1 Prediction and Modeling cluster_2 In Vivo Confirmation Screening Initial Screening (e.g., Recombinant CYPs) IC50 IC50 Determination (Human Liver Microsomes) Screening->IC50 MBI Mechanism-Based Inhibition Assessment IC50->MBI If significant inhibition Kinetics Determine Ki and kinact MBI->Kinetics PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling Kinetics->PBPK Prediction Predict Clinical DDI Potential PBPK->Prediction ClinicalStudy Clinical DDI Study (e.g., with probe substrate) Prediction->ClinicalStudy If prediction indicates risk Outcome Clinical Outcome (Confirm/Refute Prediction) ClinicalStudy->Outcome

Caption: Experimental workflow for assessing drug-drug interactions.

Prediction_Logic cluster_0 In Vitro Data cluster_1 Pharmacokinetic Parameters cluster_2 Physiological Parameters cluster_3 Prediction InVitro In Vitro Inhibition Data (IC50, Ki, kinact) Model PBPK Model Integration InVitro->Model PK Drug's Pharmacokinetic Properties (e.g., fm, ka) PK->Model Physiology Human Physiological Parameters Physiology->Model Prediction Predicted Change in Drug Exposure (AUC ratio) Model->Prediction Decision Decision on Clinical Significance Prediction->Decision

Caption: Logic for predicting clinical outcomes from in vitro data.

References

Application Notes: Bergamottin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Bergamottin, a natural furanocoumarin predominantly found in grapefruit and bergamot orange, has garnered significant interest in oncological research.[1][2] Initially recognized for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, recent studies have illuminated its potent anti-cancer properties across a variety of tumor models.[1][3][4] this compound exerts its effects by modulating numerous cancer-related signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. These application notes provide a summary of its effects, quantitative data from various studies, and detailed protocols for researchers investigating its therapeutic potential.

Summary of Anti-Cancer Effects this compound has demonstrated significant anti-neoplastic activity in a wide range of cancer cell lines, including those from lung, colon, prostate, and hematological malignancies. Its primary mechanisms of action include:

  • Induction of Apoptosis: this compound triggers programmed cell death by modulating the expression of key apoptotic proteins like Bax and Bcl-2, and activating caspases.

  • Cell Cycle Arrest: It can halt cell cycle progression at various checkpoints, notably the G0/G1 and G2/M phases, by downregulating cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Metastasis and Invasion: this compound effectively suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and interfering with processes like the epithelial-to-mesenchymal transition (EMT).

  • Modulation of Oncogenic Signaling: It inhibits several critical signaling pathways that are often dysregulated in cancer, including STAT3, Ras/Raf/ERK, PI3K/Akt, and NF-κB.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of this compound's efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueCommentsSource(s)
Prostate CancerLNCaP2.4 µMAndrogen-sensitive
Prostate CancerMDAPCa2b4 µMAndrogen-sensitive, derived from an African American patient
Colon CancerHT-2912.5 µM---
Colon CancerRKO12.5 µM---
NeuroblastomaSH-SY5Y36.8 µMAt 72 hours of treatment
Cervical CancerHeLa> 50 µMThis compound alone showed low cytotoxicity
Normal Colon FibroblastsCCD-18Co> 100 µMDemonstrates selectivity for cancer cells over normal cells

Table 2: Summary of this compound's Effects on Cellular Processes and In Vivo Models

Cancer TypeCell Line / ModelEffectQuantitative MeasurementSource(s)
Colon CancerHT-29G2/M Cell Cycle ArrestIncrease from 1.21% to 87% of cells in G2/M phase at 12.5 µM
Colon CancerRKOG2/M Cell Cycle ArrestIncrease from 0.75% to 61% of cells in G2/M phase at 12.5 µM
NeuroblastomaSH-SY5YApoptosis InductionUp to 84.4% of cells apoptotic after 48h with 50 µM
Lung CancerA549 XenograftTumor Weight Reduction100 mg/kg dose reduced tumor weight from 1.61g to 0.15g
Lung CancerA549 XenograftTumor Volume ReductionSignificant decrease after 18 days of treatment

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is attributed to its ability to interfere with key signaling cascades. The diagrams below illustrate its points of intervention.

G BGM This compound JAK12 JAK1/2 BGM->JAK12 inhibits cSrc c-Src BGM->cSrc inhibits SHP1 SHP-1 (Phosphatase) BGM->SHP1 induces STAT3 STAT3 JAK12->STAT3 cSrc->STAT3 pSTAT3 p-STAT3 (Active) SHP1->pSTAT3 dephosphorylates STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus GeneExp Target Gene Expression (Bcl-2, Bcl-xL, Cyclin D1, Survivin, VEGF) Nucleus->GeneExp Proliferation Proliferation, Survival, Angiogenesis GeneExp->Proliferation G BGM This compound Raf Raf BGM->Raf blocks MEK MEK BGM->MEK blocks ERK ERK BGM->ERK blocks Ras Ras Ras->Raf Raf->MEK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Invasion pERK->Proliferation G BGM This compound PI3K PI3K BGM->PI3K inhibits phosphorylation Akt Akt BGM->Akt inhibits phosphorylation mTOR mTOR BGM->mTOR inhibits phosphorylation TGFb TGF-β TGFb->PI3K PI3K->Akt phosphorylates Akt->mTOR phosphorylates EMT Epithelial-Mesenchymal Transition (EMT) mTOR->EMT Metastasis Metastasis EMT->Metastasis G A Phase 1: In Vitro Screening B1 Cell Viability Assay (MTT) Determine IC50 values across multiple cell lines A->B1 B2 Clonogenic Assay Assess long-term survival B1->B2 C Phase 2: Mechanism of Action B1->C D1 Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D1 D2 Cell Cycle Analysis (PI Staining) C->D2 D3 Invasion/Migration Assays (Transwell Assay) C->D3 E Phase 3: Molecular Pathway Analysis D1->E D2->E D3->E F1 Western Blotting Analyze protein expression in key pathways (STAT3, Akt, ERK, etc.) E->F1 G Phase 4: In Vivo Validation F1->G H1 Xenograft Mouse Model Evaluate tumor growth inhibition G->H1

References

Application Notes and Protocols: Bergamottin as a Tool for Modulating Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bergamottin, a natural furanocoumarin found in grapefruit juice, and its utility as a potent modulator of drug metabolism. Primarily acting as an inhibitor of Cytochrome P450 3A4 (CYP3A4), this compound serves as an invaluable tool in preclinical drug development and pharmacokinetic studies. These notes offer detailed protocols for in vitro and in vivo experiments to characterize drug-bergamottin interactions, alongside quantitative data to support experimental design.

Introduction

This compound is a well-characterized inhibitor of CYP3A4, the most abundant human cytochrome P450 enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[1] Its inhibitory action, primarily occurring in the small intestine, can significantly increase the oral bioavailability of co-administered CYP3A4 substrates.[2] This "grapefruit effect" has been extensively studied and is attributed to both reversible and irreversible (mechanism-based) inhibition of CYP3A4.[3][4][5] Understanding and utilizing this compound's properties can aid in:

  • Elucidating the role of CYP3A4 in a drug's metabolism: By observing the pharmacokinetic changes of a drug in the presence of this compound, researchers can infer the extent of its CYP3A4-mediated metabolism.

  • Investigating potential drug-drug interactions: this compound can be used as a model inhibitor to predict how a new chemical entity might be affected by other CYP3A4 inhibitors.

  • Enhancing the oral bioavailability of pre-clinical candidates: In early-stage drug development, co-administration with this compound can be a strategy to improve the systemic exposure of compounds with high first-pass metabolism.

Mechanism of Action

This compound and its derivatives, such as 6',7'-dihydroxythis compound, act as both competitive and mechanism-based inhibitors of CYP3A4.

  • Reversible Inhibition: this compound can directly bind to the active site of the CYP3A4 enzyme, competing with other substrates.

  • Irreversible (Mechanism-Based) Inhibition: Upon metabolism by CYP3A4, this compound forms a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. This time-dependent inactivation is a key feature of its potent inhibitory effect.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize key quantitative data on the inhibitory potency of this compound against CYP3A4 and other CYP isoforms.

Table 1: In Vitro Inhibition of Human CYP Enzymes by this compound

CYP IsoformInhibitory ParameterValue (µM)Experimental SystemReference
CYP3A4IC500.2-0.4 (relative to substrate)Human Liver Microsomes
CYP3A4KI (inactivation)7.7Reconstituted P450 3A4
CYP2C9IC50Low micromolar rangeHuman Liver Microsomes
CYP2C19IC50Low micromolar rangeHuman Liver Microsomes
CYP1A2% Inhibition at 1 µM~92%Human Liver Microsomes
CYP2A6% Inhibition at 10 µM>50%Human Liver Microsomes
CYP2D6% Inhibition at 10 µM>50%Human Liver Microsomes
CYP2E1% Inhibition at 10 µM>50%Human Liver Microsomes

Table 2: In Vivo Pharmacokinetic Interactions with this compound

Co-administered DrugThis compound DoseChange in CmaxChange in AUCAnimal Model/Study DesignReference
Felodipine (5 mg)2 mg↑ 33%-Human Crossover Study
Felodipine (5 mg)6 mg↑ 35%-Human Crossover Study
Felodipine (5 mg)12 mg↑ 40%↑ 37%Human Crossover Study
Diazepam (10 mg)1 mg/kg p.o.↑ (278.75 vs 5.49 ng/ml)↑ (247.69 vs 2.79 ng·hr/ml)Beagle Dog Study

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential (IC50) of this compound on the metabolic activity of CYP3A4 in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound (dissolved in a suitable solvent, e.g., acetonitrile or DMSO)

  • CYP3A4 substrate (e.g., testosterone, midazolam)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound and a series of dilutions to achieve the desired final concentrations in the incubation.

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

    • Add the human liver microsomes to each well.

    • Add the CYP3A4 substrate to each well.

    • Add varying concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., ketoconazole).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding the quenching solution to each well.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the effect of this compound on the oral bioavailability of a test compound in a rodent model.

Materials:

  • Test compound

  • This compound

  • Vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing Groups:

    • Acclimatize animals to the housing conditions for at least one week.

    • Divide the animals into two groups:

      • Group 1 (Control): Receives the vehicle followed by the test compound.

      • Group 2 (this compound): Receives this compound followed by the test compound.

  • Dosing:

    • Administer the vehicle or this compound (at a predetermined dose, e.g., 10-50 mg/kg) to the respective groups via oral gavage.

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer the test compound to all animals via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration of the test compound.

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of the test compound and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters for each group, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Oral bioavailability (F%), if an intravenous dose group is included.

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Visualizations

Mechanism of this compound-Mediated CYP3A4 Inhibition cluster_0 Intestinal Lumen cluster_1 Enterocyte Oral Drug Oral Drug CYP3A4 CYP3A4 Oral Drug->CYP3A4 Metabolism Portal Vein Portal Vein Oral Drug->Portal Vein Absorption This compound This compound This compound->CYP3A4 Competitive Inhibition This compound->CYP3A4 Metabolism Metabolite Metabolite CYP3A4->Metabolite First-Pass Effect Reactive Intermediate Reactive Intermediate CYP3A4->Reactive Intermediate Metabolite->Portal Vein Inactive CYP3A4 Inactive CYP3A4 Reactive Intermediate->Inactive CYP3A4 Covalent Binding (Irreversible Inhibition)

Caption: this compound inhibits intestinal CYP3A4, increasing drug bioavailability.

Experimental Workflow for In Vitro CYP3A4 Inhibition Assay A Prepare Reagents (HLM, Substrate, this compound, NADPH) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Terminate Reaction (Quenching Solution) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for determining CYP3A4 inhibition by this compound in vitro.

Logical Relationship of this compound's Modulation of Drug Metabolism This compound This compound Administration CYP3A4_Inhibition Inhibition of Intestinal CYP3A4 This compound->CYP3A4_Inhibition First_Pass_Metabolism Decreased First-Pass Metabolism of Co-administered Drug CYP3A4_Inhibition->First_Pass_Metabolism Application Application in Drug Development (e.g., PK studies, bioavailability enhancement) CYP3A4_Inhibition->Application Bioavailability Increased Oral Bioavailability (↑AUC, ↑Cmax) First_Pass_Metabolism->Bioavailability Therapeutic_Effect Enhanced Therapeutic Effect Bioavailability->Therapeutic_Effect Adverse_Effect Potential for Adverse Drug Reactions Bioavailability->Adverse_Effect

References

Application Notes and Protocols: Synthesis and Evaluation of Bergamottin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bergamottin analogs and their subsequent evaluation as modulators of key biological pathways. This compound, a natural furanocoumarin found in grapefruit, is a known inhibitor of cytochrome P450 enzymes and exhibits various pharmacological activities, including anticancer and anti-inflammatory effects.[1] The synthesis of analogs allows for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents.

Data Presentation: Comparative Inhibitory Activity of this compound Analogs

The following table summarizes the inhibitory activity of this compound and a representative analog, a spin-labeled this compound (SL-BM), against various cytochrome P450 (CYP) isoforms. This data is crucial for understanding the selectivity and potential for drug-drug interactions of these compounds.

CompoundCYP IsoformIC50 (µM)Reference
This compound (BM)CYP2C9~3-fold concentration vs. substrate[2]
CYP2C19Low micromolar range[2]
CYP3A4Low micromolar range[2]
Spin-labeled this compound (SL-BM)CYP2C9Weak inhibition[2]
CYP2C19~15-fold weaker than BM
CYP3A4~5-fold stronger than BM

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs through the alkylation of bergaptol (4-hydroxy-7H-furo[3,2-g]chromen-7-one) with a suitable alkylating agent. The example of a spin-labeled geranyl bromide is based on a published procedure.

Materials:

  • Bergaptol

  • Desired alkyl bromide (e.g., geranyl bromide or a modified version)

  • Dry acetone

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of bergaptol in dry acetone, add potassium carbonate and a catalytic amount of sodium iodide.

  • Add the desired alkyl bromide to the reaction mixture.

  • Reflux the mixture for the appropriate time (typically several hours, can be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound analog.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound analog stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analog).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to determine the inhibitory potential of this compound analogs on CYP3A4 activity in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • This compound analog stock solution

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a pre-incubation mixture in a microcentrifuge tube containing potassium phosphate buffer, human liver microsomes, and the this compound analog at various concentrations.

  • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

  • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP3A4 activity at each analog concentration relative to a vehicle control and determine the IC50 value.

Protocol for Western Blot Analysis of STAT3 Phosphorylation

This protocol is for detecting the phosphorylation of STAT3, a key signaling protein modulated by this compound.

Materials:

  • Cells treated with this compound analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Visualizations

Signaling Pathways and Experimental Workflows

bergamottin_biosynthesis cluster_0 Shikimate Pathway cluster_1 Furanocoumarin Biosynthesis Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Alkylation with DMAPP Marmesin Marmesin Demethylsuberosin->Marmesin Cytochrome P450 monooxygenase Psoralen Psoralen Marmesin->Psoralen Bergaptol Bergaptol Psoralen->Bergaptol Bergapten Bergapten Bergaptol->Bergapten Methylation This compound This compound Bergapten->this compound Attachment of Geranyl Pyrophosphate

Caption: Biosynthesis pathway of this compound from umbelliferone.

analog_synthesis_workflow start Start with Bergaptol reactants Add Alkyl Bromide (R-Br) K2CO3, NaI in Acetone start->reactants reaction Alkylation Reaction (Reflux) reactants->reaction purification Purification (Column Chromatography) reaction->purification product This compound Analog purification->product

Caption: General workflow for the synthesis of this compound analogs.

stat3_pathway This compound This compound jak JAK1/2, c-Src This compound->jak Inhibits shp1 SHP-1 (Tyrosine Phosphatase) This compound->shp1 Induces stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimerization Dimerization p_stat3->dimerization shp1->p_stat3 Dephosphorylates translocation Nuclear Translocation dimerization->translocation gene_expression Target Gene Expression (e.g., Cyclin D1, Bcl-2, VEGF) translocation->gene_expression proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->proliferation

Caption: Modulation of the STAT3 signaling pathway by this compound.

References

Bergamottin Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of bergamottin, a natural furanocoumarin found in grapefruit and other citrus fruits. This compound is a well-documented inhibitor of cytochrome P450 enzymes, particularly CYP3A4, and has demonstrated significant potential as an anti-cancer agent in various preclinical studies.[1][2] This document outlines effective dosages, experimental protocols, and key signaling pathways modulated by this compound to guide researchers in designing and executing their in vitro experiments.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[2][3] It acts as a mechanism-based inactivator of several CYP isoforms, including CYP3A4, CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.[2] This inhibition can lead to increased bioavailability of co-administered drugs that are substrates for these enzymes.

Beyond its effects on drug metabolism, this compound exhibits potent anti-cancer properties by modulating various cellular processes, including:

  • Induction of Apoptosis: this compound triggers programmed cell death in cancer cells, characterized by cell shrinkage, chromatin condensation, and nuclear fragmentation. This is often associated with the cleavage of poly (ADP-ribose) polymerase (PARP).

  • Cell Cycle Arrest: It can halt the cell cycle at different phases, notably the G0/G1 and G2/M phases, thereby preventing cancer cell proliferation.

  • Inhibition of Cell Proliferation and Invasion: this compound has been shown to suppress the growth and invasive potential of various cancer cell lines.

  • Modulation of Signaling Pathways: It can interfere with key oncogenic signaling pathways, such as the JAK/STAT3 and androgen receptor (AR) signaling pathways.

Data Presentation: Effective Dosages of this compound in Vitro

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological effect being investigated. The following tables summarize the reported dosages for various in vitro applications.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayEffective ConcentrationObserved EffectReference
U266Multiple MyelomaProliferation Assay50 and 100 µM (24h)Inhibition of cell proliferation, induction of apoptosis
HL-60LeukemiaProliferation Assay6.25 - 50 µg/mL (3 days)Inhibition of cell proliferation
A549Non-small cell lung carcinomaMTT Assay5, 10, 25, 50, 75, 100 µM (24h & 48h)Dose- and time-dependent cytotoxic effects
LNCaPProstate CancerMTT AssayIC50: 2.4 µM (96h)Reduction in cell growth
MDAPCa2bProstate CancerMTT AssayIC50: 4 µM (96h)Reduction in cell growth
HepG2Liver CancerProliferation AssayIC50: 17.47 µg/mLInhibition of cell proliferation
BGC-823Gastric CancerProliferation AssayIC50: 18.06 µg/mLInhibition of cell proliferation
HT-1080FibrosarcomaInvasion Assay50 µM50% inhibition of cell invasion

Table 2: this compound Dosage for Specific In Vitro Assays

Assay TypeCell LineConcentrationDurationObserved EffectReference
Apoptosis Assay (Hoechst Staining)A54910, 25, 50 µM48hIncreased chromatin condensation and fragmented nuclei
Apoptosis Assay (TUNEL)LNCaP, MDAPCa2b10 µM4 daysIncreased number of TUNEL-positive cells
Cell Cycle AnalysisA54910, 25, 50 µM48hArrest at G2/M phase
Cell Cycle AnalysisLNCaP, MDAPCa2b10 µM96hAccumulation of cells in G0/G1 phase
CYP3A4 InhibitionHuman Liver Microsomes1, 10, 100 µMN/AInhibition of CYP3A4 activity
CYP2C9 InhibitionRecombinant CYP2C9Time- and concentration-dependentN/AMechanism-based inactivation

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on A549 and prostate cancer cell lines.

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, LNCaP)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well culture plates

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well (for A549) or 2,000 cells/well (for LNCaP) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0 to 100 µM. A vehicle control (DMSO) should be included.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 96 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Hoechst 33258 Staining)

This protocol is based on a study using A549 cells.

Objective: To visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • A549 cells

  • 12-well plates

  • This compound

  • Hoechst 33258 staining solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Seed A549 cells in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.

  • After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS and then stain with Hoechst 33258 solution for 10-15 minutes in the dark.

  • Wash the cells with PBS to remove excess stain.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is adapted from a study on prostate cancer cells.

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Prostate cancer cells (LNCaP or MDAPCa2b)

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.

  • Treat the cells with the desired concentrations of this compound (e.g., 10 µM) for the specified duration (e.g., 48 or 96 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for in vitro screening.

Bergamottin_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK1/2 Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates Src c-Src Src->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization AR Androgen Receptor AR_translocation AR Translocation AR->AR_translocation Nuclear Translocation Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Promotes AR_translocation->Gene_Expression Promotes Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival This compound This compound This compound->JAK Inhibits Phosphorylation This compound->Src Inhibits Phosphorylation This compound->AR Downregulates

Caption: this compound's inhibition of key oncogenic signaling pathways.

Bergamottin_In_Vitro_Workflow start Start: Hypothesis (this compound has anti-cancer activity) cell_culture 1. Cell Line Selection & Culture start->cell_culture dose_response 2. Dose-Response Study (MTT Assay) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 mechanism 3. Mechanistic Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V, Hoechst, TUNEL) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanism->cell_cycle protein_analysis Protein Expression Analysis (Western Blot for key targets) mechanism->protein_analysis data_analysis 4. Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general experimental workflow for in vitro screening of this compound.

References

Application Notes and Protocols for Studying P-glycoprotein Function Using Bergamottin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bergamottin, a natural furanocoumarin found in grapefruit juice, as a tool for investigating the function of P-glycoprotein (P-gp), a critical efflux transporter involved in multidrug resistance and drug disposition.[1][2]

Introduction to this compound as a P-glycoprotein Modulator

This compound is recognized for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is a well-known contributor to the "grapefruit effect" in drug metabolism.[3][4][5] However, emerging evidence also points to its role as a modulator of P-glycoprotein (ABCB1), an ATP-dependent efflux pump that transports a wide array of xenobiotics out of cells. This dual activity makes this compound a subject of significant interest in drug-drug interaction studies and as a potential chemosensitizing agent in cancer therapy.

The interaction of this compound with P-gp can be complex, with some studies demonstrating direct inhibition of its transport function, while others suggest a stimulatory effect on its ATPase activity. This document outlines key experimental approaches to characterize the effects of this compound on P-gp function.

Quantitative Data Summary

The following table summarizes the quantitative data on the interaction of this compound with P-glycoprotein based on published studies.

ParameterValueCell Line/SystemSubstrate/AssayReference
IC5040 µMG185 (overexpressing human P-gp)Marker substrate retention
Km8 µMPurified P-gpATP hydrolysis
P-gp ATPase Stimulation~2.3-fold increasePurified P-gpATP hydrolysis
Inhibition of Talinolol TransportNo inhibition up to 10 µMCaco-2 cellsTalinolol permeability

Note: The conflicting data regarding the inhibitory effect of this compound highlights the importance of selecting appropriate experimental systems and concentrations when studying its interaction with P-gp.

Mandatory Visualizations

This compound's Interaction with P-glycoprotein

cluster_cell Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Drug_out Effluxed Substrate Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug P-gp Substrate (e.g., Rhodamine 123) Drug->Pgp Binding This compound This compound This compound->Pgp Inhibition ATP ATP ATP->Pgp

Caption: Interaction of this compound with P-glycoprotein.

Experimental Workflow for P-gp Inhibition Assay

cluster_workflow P-gp Inhibition Assay Workflow A 1. Seed P-gp expressing cells (e.g., Caco-2, MCF7/ADR) B 2. Pre-incubate cells with This compound or vehicle control A->B C 3. Add fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) B->C D 4. Incubate for defined period C->D E 5. Wash cells to remove extracellular substrate D->E F 6. Measure intracellular fluorescence E->F G 7. Analyze data and determine IC50 F->G

Caption: Workflow for a cell-based P-gp inhibition assay.

Experimental Protocols

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Some compounds can stimulate or inhibit this activity.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA

  • ATP Solution: 100 mM ATP in assay buffer

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Verapamil)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Thaw P-gp membrane vesicles on ice.

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • In a 96-well plate, add 20 µL of the diluted compounds or vehicle (DMSO) to the respective wells.

  • Add 20 µL of P-gp membrane vesicles (typically 5-10 µg of protein) to each well.

  • To determine the basal P-gp ATPase activity, include wells with membrane vesicles and vehicle control. To measure total ATPase activity, include wells without any specific P-gp inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well (final concentration typically 2-5 mM).

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Calculate the amount of inorganic phosphate (Pi) released using a standard curve. P-gp specific ATPase activity is determined by subtracting the ATPase activity in the presence of a potent P-gp inhibitor (like vanadate) from the total ATPase activity.

Cellular Accumulation Assay using Rhodamine 123

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, KB-V1) and their parental non-overexpressing counterparts (e.g., MCF7, KB-3-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Rhodamine 123 stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Verapamil)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells twice with warm PBS.

  • Pre-incubate the cells with various concentrations of this compound or a positive control in culture medium for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

  • Add Rhodamine 123 to each well to a final concentration of 1-5 µM.

  • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Remove the incubation medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.

  • Add PBS or a cell lysis buffer to each well.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

  • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Transcellular Transport Assay using Caco-2 Cell Monolayers

This assay assesses the effect of a compound on the directional transport of a P-gp substrate across a polarized monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates with polycarbonate membrane inserts)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • P-gp substrate (e.g., Digoxin, Talinolol)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Verapamil)

  • Analytical method for quantifying the P-gp substrate (e.g., LC-MS/MS)

Protocol:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the monolayers with warm transport buffer.

  • To measure apical-to-basolateral (A-B) transport, add the P-gp substrate with or without this compound (or positive control) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer.

  • To measure basolateral-to-apical (B-A) transport, add the P-gp substrate with or without this compound to the basolateral chamber. The apical chamber contains fresh transport buffer.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B transport, apical for B-A transport) and replace with fresh transport buffer.

  • Quantify the concentration of the P-gp substrate in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. A reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.

References

Application Notes and Protocols for the Analytical Detection of Bergamottin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is of significant interest in drug development and clinical pharmacology due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to significant drug-food interactions, altering the pharmacokinetics of numerous medications. Accurate and sensitive detection of this compound in biological matrices is therefore crucial for pharmacokinetic studies, drug interaction assays, and toxicological assessments.

These application notes provide detailed protocols for the quantification of this compound in human plasma and urine using state-of-the-art analytical techniques. The primary methods covered are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), known for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely available alternative.

Analytical Methods Overview

The selection of an analytical method for this compound detection depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • UPLC-MS/MS is the gold standard for quantifying low concentrations of this compound, making it ideal for pharmacokinetic studies where plasma levels can be minimal. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor-to-product ion transition.

  • HPLC-UV is a reliable and cost-effective method suitable for samples with higher concentrations of this compound. Detection is typically performed at a wavelength where this compound exhibits maximum absorbance.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for this compound detection reported in the literature. This allows for a direct comparison of their key validation parameters.

Table 1: Quantitative Parameters for this compound Detection by LC-MS/MS

Biological MatrixMethodLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Human PlasmaUPLC-MS/MS0.5 - 1000-0.5-
Human PlasmaUPLC-MS/MS-0.0085 (as 0.025 nM)--[1]
Grapefruit, Plasma, UrineUPLC-MS/MS---105.7 ± 6.3 - 125.7 ± 25.4[2][3]

Table 2: Quantitative Parameters for this compound Detection by HPLC-UV

Biological MatrixMethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
Plant/Fruit ExtractsHPLC-UV31.25 - 1000--79.48 (from silica gel purification)[3]

Experimental Protocols

Protocol 1: UPLC-MS/MS for this compound in Human Plasma

This protocol details a highly sensitive method for the quantification of this compound in human plasma, adapted from established procedures.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • UPLC-MS/MS system with an Electrospray Ionization (ESI) source

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

  • Add 180 µL of acetonitrile to the plasma sample.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

3. UPLC Conditions

  • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1.5 min: 30-95% B

    • 1.5-3.0 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. MS/MS Conditions (Multiple Reaction Monitoring - MRM)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 339 [M+H]⁺

  • Product Ion (Q3): m/z 203

  • Cone Voltage: 20 V

  • Collision Energy: 12 eV

  • Desolvation Gas Flow: 800 L/h

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

5. Calibration and Quantification

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound.

  • Process the calibration standards using the same sample preparation protocol as the unknown samples.

  • Generate a calibration curve by plotting the peak area of the this compound MRM transition against the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: HPLC-UV for this compound in Biological Samples

This protocol provides a general framework for the analysis of this compound using HPLC-UV. Method parameters may require optimization based on the specific sample matrix and instrumentation.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Appropriate extraction solvent (e.g., ethyl acetate)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • Acidify the aqueous sample (e.g., urine) with a suitable acid.

    • Extract the sample with an immiscible organic solvent (e.g., ethyl acetate) by vigorous mixing.

    • Separate the organic layer.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent and reconstitute the residue in the mobile phase.

3. HPLC Conditions

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically used, for example:

    • 0-1 min: 10% B

    • 1-5 min: 10-80% B

    • 5-10 min: 80% B

    • 10-12 min: 80-95% B

    • 12-15 min: 95% B

    • 15-19 min: 95-10% B

    • 19-21 min: 10% B

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 250 nm or 310 nm

  • Injection Volume: 10-20 µL

4. Calibration and Quantification

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards at different concentrations.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflows

The following diagrams illustrate the key steps in the analytical workflows for this compound detection.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) add_acetonitrile Add Acetonitrile (180 µL) plasma->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge (16,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM: 339 -> 203) uplc->msms quantification Quantification msms->quantification

Caption: UPLC-MS/MS workflow for this compound in plasma.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing biological_sample Biological Sample (e.g., Urine) extraction Extraction (LLE or SPE) biological_sample->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc uv_detection UV Detection (250 or 310 nm) hplc->uv_detection quantification Quantification uv_detection->quantification

Caption: General HPLC-UV workflow for this compound analysis.

References

Bergamottin Applications in Nutraceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nutraceutical applications of bergamottin, a natural furanocoumarin found in citrus fruits. This document details its mechanisms of action, potential health benefits, and includes detailed protocols for key experiments.

Introduction to this compound

This compound is a prominent furanocoumarin found in grapefruit, pomelo, and bergamot orange.[1][2] It is well-known for its role in the "grapefruit effect," where it inhibits cytochrome P450 enzymes, particularly CYP3A4, leading to altered metabolism and increased bioavailability of numerous drugs.[1][2] Beyond its impact on pharmacokinetics, this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, making it a compound of significant interest in nutraceutical research.[3]

Key Nutraceutical Applications and Mechanisms of Action

Enhancement of Bioavailability

This compound's primary and most well-documented application is its ability to inhibit CYP3A4, an enzyme crucial for the metabolism of approximately 50% of marketed drugs. By inhibiting this enzyme, this compound can significantly increase the oral bioavailability of co-administered compounds, a property that can be harnessed in nutraceutical formulations to improve the absorption and efficacy of other bioactive ingredients.

Mechanism of Action: this compound acts as a mechanism-based inactivator of CYP3A4. Its furan ring is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This inhibition occurs primarily in the intestines, reducing first-pass metabolism.

Anticancer Activity

This compound has demonstrated significant anticancer potential in various cancer cell lines and animal models. Its effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Signaling Pathways Involved:

  • STAT3 Signaling: this compound has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of tumor cell growth, survival, and proliferation. This inhibition is mediated through the suppression of upstream kinases like JAK1/2 and c-Src and the induction of the protein tyrosine phosphatase SHP-1.

  • NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.

  • Ras/Raf/ERK Signaling: In colon cancer cells, this compound has been shown to deactivate the Ras/Raf/ERK signaling pathway, which is crucial for cell proliferation and survival.

  • MMP-9 Downregulation: this compound can suppress the expression and activity of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.

Anti-inflammatory and Antioxidant Effects

This compound and extracts containing it have demonstrated notable anti-inflammatory and antioxidant properties.

Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • NF-κB Inhibition: The anti-inflammatory effects of this compound are also linked to its ability to inhibit the NF-κB signaling pathway.

  • Antioxidant Activity: Bergamot extracts rich in flavonoids, including this compound, have been shown to possess significant antioxidant and radical scavenging properties.

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer12.5
RKOColon Cancer12.5
SW-948Colon Cancer>12.5
SW480Colon Cancer>12.5
LNCaPProstate Cancer2.4
MDAPCa2bProstate Cancer4
HeLaCervical Cancer> 50
SH-SY5YNeuroblastoma36.8
HepG2Liver Cancer17.47 µg/mL
HL-60Promyelocytic Leukemia8.63 µg/mL
BGC-823Gastric Cancer18.06 µg/mL
Table 2: Enhancement of Drug Bioavailability by this compound
DrugThis compound DoseChange in CmaxChange in AUCReference
Felodipine2 mg↑ 33%-
Felodipine6 mg↑ 35%-
Felodipine12 mg↑ 40%↑ 37%
Diazepam1 mg/kg (p.o.)↑ (278.75 vs 5.49 ng/mL)↑ (247.69 vs 2.79 ng*hr/mL)
SunitinibGrapefruit Juice-↑ 11%
NilotinibGrapefruit Juice↑ 60%↑ 29%
Table 3: Anti-inflammatory Effects of Bergamot Oil (Containing this compound)
TreatmentDoseReduction in Paw Edema (%)Reference
Bergamot Oil0.025 mL/kg27.56
Bergamot Oil0.05 mL/kg30.77
Bergamot Oil0.10 mL/kg63.39
Indomethacin (Control)5 mg/kg95.70

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29, LNCaP)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

CYP3A4 Inhibition Assay (Reconstituted System)

Objective: To determine the inhibitory effect of this compound on CYP3A4 activity.

Materials:

  • Recombinant human CYP3A4

  • NADPH-cytochrome P450 reductase

  • Cytochrome b₅

  • Phospholipids

  • This compound

  • NADPH

  • CYP3A4 substrate (e.g., testosterone)

  • Reaction buffer (e.g., 50 mM Hepes buffer, pH 7.5)

  • HPLC system

Protocol:

  • Prepare a reconstituted enzyme system containing CYP3A4 (0.5 nmol/mL), NADPH-cytochrome P450 reductase, cytochrome b₅, and phospholipids in the reaction buffer.

  • Pre-incubate the reconstituted system with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for different time points (e.g., 0, 2, 5, 10 min) at 37°C.

  • Initiate the reaction by adding the CYP3A4 substrate (e.g., 200 µM testosterone).

  • Incubate for a defined period (e.g., 10 min) at 37°C.

  • Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Analyze the formation of the metabolite (e.g., 6β-hydroxytestosterone) by HPLC to determine the residual CYP3A4 activity.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cells with constitutively active STAT3 (e.g., U266)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (phospho-STAT3 (Tyr705), total STAT3, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and GAPDH (as a loading control).

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

Objective: To evaluate the anti-inflammatory activity of this compound in an animal model of acute inflammation.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan (1% in saline)

  • This compound (or Bergamot Oil)

  • Vehicle (e.g., saline or seed oil)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Protocol:

  • Divide the rats into groups (n=6 per group): Vehicle control, this compound (different doses, e.g., 0.025, 0.05, 0.10 mL/kg), and Positive control.

  • Administer this compound or vehicle intraperitoneally 30 minutes before the carrageenan injection.

  • Induce inflammation by injecting 100 µL of 1% carrageenan into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

Bergamottin_Anticancer_Signaling cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_ras Ras/Raf/ERK Pathway cluster_mmp Metastasis This compound This compound JAK JAK1/2 c-Src This compound->JAK inhibits SHP1 SHP-1 This compound->SHP1 induces IKK IKK This compound->IKK inhibits Ras Ras This compound->Ras inhibits MMP9 MMP-9 This compound->MMP9 downregulates STAT3 STAT3 (p-STAT3) JAK->STAT3 activates STAT3_target STAT3 Target Genes (e.g., Cyclin D1, Survivin) STAT3->STAT3_target activates SHP1->STAT3 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_target NF-κB Target Genes (e.g., COX-2, VEGF) NFkB->NFkB_target activates Raf Raf Ras->Raf ERK ERK Raf->ERK

Caption: this compound's anticancer signaling pathways.

Experimental Workflow

Experimental_Workflow_Anticancer cluster_assays In Vitro Assays cluster_invivo In Vivo Model start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Protein Expression) treatment->western migration Migration/Invasion Assay treatment->migration xenograft Cancer Xenograft in Mice treatment->xenograft if promising in vitro end End: Data Analysis & Conclusion mtt->end western->end migration->end tumor_measurement Tumor Volume & Weight Measurement xenograft->tumor_measurement tumor_measurement->end

Caption: Workflow for anticancer evaluation.

Bioavailability_Enhancement_Workflow start Start: Select Drug Metabolized by CYP3A4 groups Animal/Human Study Groups: 1. Drug Alone 2. Drug + this compound start->groups administer Oral Administration groups->administer sampling Blood Sampling (Time Course) administer->sampling analysis LC-MS/MS Analysis of Drug Concentration sampling->analysis pk_calc Pharmacokinetic Analysis (Cmax, AUC) analysis->pk_calc end End: Compare PK Parameters pk_calc->end

Caption: Workflow for bioavailability study.

References

Troubleshooting & Optimization

Technical Support Center: Improving Bergamottin Solubility for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving bergamottin for cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in cell culture experiments?

A1: this compound is a natural furanocoumarin found in grapefruits and other citrus fruits.[1][2] It is a hydrophobic molecule with low water solubility (approximately 0.034 mg/L at 25°C), making it difficult to dissolve in aqueous cell culture media.[3] This poor solubility can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound for cell culture assays?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving this compound and other hydrophobic compounds for in vitro assays.[1][4] this compound is soluble in DMSO.

Q3: What is the maximum permissible concentration of DMSO in cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line to DMSO.

Q4: Can I use other solvents to dissolve this compound?

A4: Yes, this compound is also soluble in other organic solvents like ethanol and methanol. However, these solvents can also be toxic to cells, and their final concentration in the culture medium must be carefully controlled. The tolerance of cell lines to these solvents is generally lower than for DMSO.

Q5: Are there any alternative methods to improve this compound's aqueous solubility?

A5: Yes, complexation with cyclodextrins is a promising method to enhance the aqueous solubility of hydrophobic compounds like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their solubility in water.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to the cell culture medium.

Possible Causes:

  • High final concentration of this compound: The concentration of this compound in the final culture medium may exceed its solubility limit.

  • Rapid dilution of the DMSO stock: Adding the concentrated this compound-DMSO stock solution directly and quickly to the aqueous medium can cause the compound to crash out of solution.

  • Low temperature of the medium: Cell culture medium is often stored at 4°C, and the lower temperature can decrease the solubility of this compound.

  • Absence of serum: Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation.

Solutions:

Solution Description
Stepwise Dilution Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) serum-containing medium. Mix gently and then add this intermediate dilution to the final volume of the culture medium.
Increase Final DMSO Concentration (with caution) If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) might help to keep the this compound in solution. Always perform a vehicle control to account for any effects of the increased DMSO concentration.
Use Pre-warmed Media Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
Vortexing/Mixing After adding the this compound solution to the medium, vortex or mix the solution gently but thoroughly to ensure uniform distribution and dissolution.
Sonication In some cases, brief sonication of the final solution can help to redissolve small precipitates. However, be cautious as this can also damage media components.
Issue 2: The prepared this compound stock solution appears cloudy or contains precipitates.

Possible Causes:

  • Incorrect solvent: The solvent used may not be pure or appropriate for dissolving this compound.

  • Low-quality this compound: The this compound powder may contain impurities that are insoluble.

  • Concentration exceeds solubility limit: The intended concentration of the stock solution may be higher than the solubility of this compound in the chosen solvent.

  • Low temperature: Storing the stock solution at a low temperature might cause the compound to precipitate over time.

Solutions:

Solution Description
Use High-Purity Solvent Ensure you are using anhydrous, high-purity DMSO or another appropriate solvent.
Gentle Warming Gently warm the stock solution to 37°C to aid in dissolution. Do not overheat, as it may degrade the compound.
Vortexing Vortex the stock solution for an extended period to ensure complete dissolution.
Prepare a Lower Concentration Stock If precipitation persists, prepare a new stock solution at a lower concentration.
Store Properly Store the stock solution at the recommended temperature, typically -20°C, in small aliquots to avoid repeated freeze-thaw cycles. Some sources recommend storage at room temperature if used frequently, but always check the manufacturer's instructions.

Quantitative Data Summary

Table 1: Solubility of this compound and its Derivatives in Various Solvents.

Compound Solvent Solubility
This compoundWater~0.034 mg/L at 25°C
This compoundAlcoholSoluble
This compoundMethanolSlightly Soluble
This compoundDMSOSoluble
6,7-dihydroxy this compoundEthanol~10 mg/mL
6,7-dihydroxy this compoundDMSO~30 mg/mL
6',7'-Epoxythis compoundEthanol~10 mg/mL
6',7'-Epoxythis compoundDMSO~30 mg/mL

Table 2: Recommended Final DMSO Concentrations in Cell Culture.

Cell Type Recommended Max. DMSO Concentration Reference
Most cell lines0.5%
Some tolerant cell linesup to 1%
Primary cells/Sensitive cell lines≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM, 20 mM, or 50 mM). The molecular weight of this compound is 338.4 g/mol .

  • Weigh the this compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Sterilization (optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the required volume of stock solution: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains within the tolerated range for your cells.

  • Prepare an intermediate dilution (recommended): a. In a sterile tube, add a small volume of pre-warmed complete medium. b. Add the calculated volume of the this compound stock solution to the medium. c. Gently pipette up and down to mix thoroughly.

  • Final dilution: a. Add the intermediate dilution to the final volume of the cell culture medium in your flask or plate. b. Mix gently by swirling the flask or pipetting up and down in the well.

  • Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

Protocol 3: Improving this compound Solubility using β-Cyclodextrin (Co-precipitation Method)

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Organic solvent (e.g., ethanol)

  • Stir plate and stir bar

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Molar ratio determination: A common starting molar ratio for guest (this compound) to host (β-cyclodextrin) is 1:1.

  • Dissolve β-Cyclodextrin: Dissolve the calculated amount of β-cyclodextrin in deionized water with stirring. Gentle heating may be required.

  • Dissolve this compound: Dissolve the calculated amount of this compound in a minimal amount of an appropriate organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution dropwise to the stirring β-cyclodextrin solution.

  • Precipitation: Continue stirring the mixture for several hours to overnight at room temperature or a controlled temperature to allow for the formation of the inclusion complex, which may precipitate out of the solution.

  • Isolation: Collect the precipitate by centrifugation.

  • Washing: Wash the precipitate with a small amount of cold deionized water or the organic solvent to remove any uncomplexed material.

  • Drying: Dry the resulting powder, for example by lyophilization (freeze-drying) or in a vacuum oven.

  • Solubility testing: Test the solubility of the this compound-cyclodextrin complex in your cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot intermediate Prepare Intermediate Dilution aliquot->intermediate Use Stock prewarm Pre-warm Cell Culture Medium prewarm->intermediate final Add to Final Culture Volume intermediate->final cell_treatment cell_treatment final->cell_treatment Treat Cells

Caption: Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_workflow start Precipitation Observed in Media check_conc Is this compound Concentration Too High? start->check_conc check_dilution Was Dilution Too Rapid? start->check_dilution check_temp Was Medium Cold? start->check_temp check_serum Is Medium Serum-Free? start->check_serum sol_conc Lower Final Concentration check_conc->sol_conc Yes sol_dilution Use Stepwise Dilution check_dilution->sol_dilution Yes sol_temp Use Pre-warmed Medium check_temp->sol_temp Yes sol_serum Consider Serum-Containing Medium check_serum->sol_serum Yes

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

signaling_pathway cluster_cyp CYP450 Inhibition cluster_cancer Anti-Cancer Effects This compound This compound cyp3a4 CYP3A4 This compound->cyp3a4 inhibits stat3 STAT3 Pathway This compound->stat3 inhibits rac1 Rac1 Signaling This compound->rac1 inhibits cyclinD1 Cyclin D1 This compound->cyclinD1 downregulates drug_metabolism Drug Metabolism cyp3a4->drug_metabolism metabolizes apoptosis Apoptosis stat3->apoptosis invasion Cell Invasion rac1->invasion cell_cycle_arrest Cell Cycle Arrest cyclinD1->cell_cycle_arrest

Caption: Simplified signaling pathways affected by this compound.

References

challenges in bergamottin extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of bergamottin from plant materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific problems that may arise during the this compound extraction process, offering potential causes and solutions.

Issue 1: Low this compound Yield

Symptoms: The final extracted amount of this compound is significantly lower than expected based on the plant material.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection This compound is a weakly polar compound. Ensure you are using a solvent with appropriate polarity. Methanol has been shown to be an effective solvent for the extraction of furanocoumarins like this compound from citrus fruits.[1] Petroleum ether also provides excellent yields for furanocoumarins.[1] For stock solutions, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[2][3]
Inefficient Extraction Method Some methods are more effective than others. Accelerated solvent extraction (ASE) using methanol or petroleum ether has been reported to result in the highest yield of furanocoumarins.[1] Ultrasound-assisted extraction (UAE) and microwave-assisted solvent extraction (MAE) are also comparable to exhaustive methods like Soxhlet extraction.
Degradation During Extraction This compound can be sensitive to high temperatures. If using methods involving heat, such as Soxhlet or MAE in a closed system, consider monitoring and optimizing the temperature to prevent degradation.
Improper Plant Material Handling The concentration of this compound varies in different parts of the fruit, with the highest content typically found in the flavedo (the outer colored part of the peel). Ensure you are using the correct plant tissue. The drying method applied to the plant material before extraction can also significantly impact the final yield of bioactive compounds.
Incomplete Extraction The solvent-to-solid ratio and extraction time may be insufficient. Optimize these parameters by performing small-scale trials. For example, a study on bergamot pomace used a 1:5 sample-to-solvent ratio.

Troubleshooting Workflow for Low this compound Yield

LowYieldWorkflow start Low this compound Yield solvent Check Solvent Polarity start->solvent method Evaluate Extraction Method solvent->method degradation Investigate Potential Degradation method->degradation material Verify Plant Material degradation->material parameters Optimize Extraction Parameters material->parameters solution Improved Yield parameters->solution

Caption: A logical workflow for troubleshooting low this compound yield.

Issue 2: Co-extraction of Impurities

Symptoms: The crude extract contains a high concentration of undesirable compounds, such as pigments and essential oils, which interfere with downstream purification and analysis.

Potential Cause Troubleshooting Steps
High Lipophilicity of the Extraction Solvent Solvents that are highly effective at extracting this compound, such as petroleum ether, will also co-extract other lipophilic compounds like essential oils and pigments from the citrus peel.
Lack of a Pre-extraction/Defatting Step For materials rich in lipids and essential oils, a pre-extraction step with a non-polar solvent like hexane can help remove these interfering substances before extracting the target compound with a more polar solvent.
Inadequate Initial Cleanup The crude extract may require a preliminary purification step before more refined chromatography. Silica gel column chromatography can be effective in removing a majority of impurities.

Troubleshooting Workflow for High Impurity Co-extraction

ImpurityWorkflow start High Impurity in Extract pre_extraction Implement Pre-extraction (Defatting) start->pre_extraction solvent_selectivity Adjust Solvent Selectivity pre_extraction->solvent_selectivity cleanup Introduce Initial Cleanup Step solvent_selectivity->cleanup solution Purer Extract cleanup->solution

Caption: A decision-making workflow for addressing high impurity co-extraction.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding this compound extraction.

1. What is the best plant source and tissue for high this compound yield? The highest concentrations of this compound are typically found in the flavedo (the outer, colored part of the peel) of citrus fruits. Among different citrus varieties, grapefruits and pomelos generally contain higher levels of this compound compared to mandarins, lemons, and sweet oranges. One study found the highest this compound content in the flavedo of Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou, reaching 666.54 μg/g on a dry weight basis.

2. Which extraction solvent should I choose? The choice of solvent depends on the extraction method and the desired purity of the initial extract.

  • Methanol has been identified as an optimal solvent for the extraction of furanocoumarins from citrus fruits.

  • Petroleum ether is also highly effective for extracting furanocoumarins.

  • For liquid-liquid extraction from aqueous solutions like juice, water-immiscible solvents such as ethyl acetate are commonly used due to their low toxicity, although chloroform can provide good yields.

  • For preparing stock solutions, this compound is soluble in ethanol , DMSO , and DMF .

3. How does the drying method of the plant material affect this compound extraction? The drying method can significantly impact the integrity and content of bioactive compounds.

  • Freeze-drying is often considered the most effective method for preserving bioactive compounds, including naringin, a flavonoid also found in citrus. However, it can be energy-intensive and time-consuming.

  • Infrared and infrared-assisted drying have been shown to be suitable for recovering phenolics from bergamot waste with lower energy consumption.

  • Hot air drying , while cost-effective, can negatively affect product quality.

Comparative Data on Drying Methods for Bergamot Peel

Drying MethodTotal Phenolics (mg/100g)Total Flavonoids (mg/100g)Naringin (mg/100g)Ascorbic Acid (mg/100g)
Freeze-drying--1568.70>400
Infrared-drying193.40530.14--
Hot air-drying--->400
Sun-drying---89.58
Microwave-drying----
Data adapted from a study on bergamot peel drying methods. Note: Direct quantitative data for this compound under different drying conditions was not available in the search results. The provided data on other bioactive compounds illustrates the significant impact of the drying method.

4. What are the common methods for purifying crude this compound extract? Due to the co-extraction of pigments and essential oils, a multi-step purification process is often necessary.

  • Silica Gel Column Chromatography: This is a common first step to remove the majority of impurities. A mobile phase of petroleum ether/ethyl acetate (e.g., 13:1 v/v) can be used.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for purifying compounds with low polarity like this compound from the silica gel-refined sample. A two-phase solvent system such as hexane–ethyl acetate–methanol–water is employed.

5. How can I quantify the amount of this compound in my extract? High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector are the standard methods for quantifying this compound.

  • HPLC-UV: Detection is typically performed at a wavelength of 250 nm.

  • UPLC-MS/MS: This method offers high sensitivity and selectivity. The precursor ion for this compound is m/z = 339, and a primary product ion is m/z = 203.

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound based on published literature.

Protocol 1: Extraction and Two-Step Purification of this compound from Citrus Flavedo

This protocol is based on the methodology described by Liu et al. (2017).

1. Plant Material Preparation:

  • Separate the flavedo from the citrus fruit.

  • Freeze-dry the flavedo tissue and grind it into a fine powder.

2. Crude Extraction:

  • Weigh 0.2 g of the freeze-dried powder.

  • Add 4 mL of petroleum ether (60–90 °C).

  • Sonciate the mixture in an ultrasonic cleaner for 30 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet once more.

  • Combine the extracts and evaporate the solvent to obtain the crude extract.

3. Purification Step 1: Silica Gel Column Chromatography:

  • Dissolve the crude extract in a minimal amount of the mobile phase.

  • Load the dissolved extract onto a silica gel column.

  • Elute the column with a petroleum ether/ethyl acetate (13:1, v/v) mobile phase.

  • Collect the fractions containing this compound (monitor by TLC or HPLC).

  • Combine the this compound-rich fractions and evaporate the solvent.

4. Purification Step 2: High-Speed Counter-Current Chromatography (HSCCC):

  • Prepare the two-phase solvent system: hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v).

  • Fill the HSCCC column with the upper phase as the stationary phase.

  • Dissolve the silica gel-refined sample in the mobile phase (lower phase).

  • Inject the sample and run the HSCCC at a flow rate of 2.0 mL/min and a revolution speed of 900 rpm.

  • Monitor the eluent at 250 nm.

  • Collect the fraction corresponding to the this compound peak.

Experimental Workflow for this compound Extraction and Purification

ExtractionPurificationWorkflow cluster_prep Material Preparation cluster_extract Crude Extraction cluster_purify1 Purification Step 1 cluster_purify2 Purification Step 2 prep1 Separate Flavedo prep2 Freeze-dry & Grind prep1->prep2 extract1 Sonication with Petroleum Ether prep2->extract1 extract2 Centrifuge & Collect Supernatant extract1->extract2 extract3 Evaporate Solvent extract2->extract3 purify1_1 Silica Gel Column Chromatography extract3->purify1_1 purify1_2 Elute with Petroleum Ether/Ethyl Acetate purify1_1->purify1_2 purify2_1 High-Speed Counter-Current Chromatography (HSCCC) purify1_2->purify2_1 purify2_2 Collect Pure this compound Fraction purify2_1->purify2_2 final_product final_product purify2_2->final_product Pure this compound

References

Bergamottin HPLC Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of bergamottin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other furanocoumarins.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution or Co-elution Inappropriate stationary phase.Use a high-purity, end-capped C18 or a Phenyl-Hexyl column. For complex mixtures, consider a column with a smaller particle size (e.g., < 3 µm) for higher efficiency.
Mobile phase composition is not optimal.Adjust the organic modifier (acetonitrile or methanol) to water/buffer ratio. Small changes can significantly impact selectivity. The addition of a small percentage of an acid, like acetic acid or formic acid, can improve peak shape and resolution.
Inappropriate column temperature.Optimize the column temperature. Running at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency and reduce viscosity, but excessive heat can degrade the column.
Flow rate is too high.Reduce the flow rate to allow for better partitioning of the analyte between the stationary and mobile phases.
Peak Tailing Secondary interactions with the stationary phase.Add a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate residual silanols on the column, reducing their interaction with the analyte.
Column overload.Decrease the concentration of the injected sample or reduce the injection volume.
Presence of active sites on the column.Use a column with end-capping or a more inert stationary phase. If the column is old, it may need to be replaced.
Sample solvent is stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
High Backpressure Blockage in the system.Check for blockages in the guard column, column inlet frit, or tubing. Reverse-flushing the column (if recommended by the manufacturer) may help.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic solvent concentration.
Sample precipitation.Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
Low Sensitivity Incorrect detection wavelength.This compound has a UV maximum absorbance around 250 nm and 310 nm. Ensure the detector is set to an appropriate wavelength.
Low sample concentration.Concentrate the sample or increase the injection volume (be mindful of potential column overload).
Detector lamp issue.Check the detector lamp's energy output and replace it if necessary.
Baseline Noise or Drift Contaminated mobile phase.Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Detector cell contamination.Flush the detector cell with a strong, appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound separation?

A1: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for this compound analysis. Look for columns that are well end-capped to minimize peak tailing. For higher resolution of this compound from other furanocoumarins, columns with different selectivities, such as Phenyl-Hexyl or Cyano phases, can also be explored.

Q2: How can I avoid matrix effects when analyzing this compound in citrus extracts?

A2: Matrix effects, where co-eluting compounds from the sample matrix interfere with the analyte's ionization and detection, can be a significant issue with complex samples like citrus extracts.[1][2][3] To mitigate this, consider the following:

  • Sample Preparation: Use a solid-phase extraction (SPE) clean-up step to remove interfering substances before HPLC analysis.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that does not contain this compound to compensate for any signal suppression or enhancement.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Mass Spectrometry Detection: Using a mass spectrometer (MS) as a detector in LC-MS provides higher selectivity and can help to distinguish this compound from co-eluting matrix components.

Q3: Is a gradient or isocratic elution better for this compound analysis?

A3: The choice between gradient and isocratic elution depends on the complexity of the sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are analyzing a relatively pure sample of this compound.

  • Gradient elution (mobile phase composition changes over time) is generally preferred for complex samples, such as plant extracts, as it allows for the separation of compounds with a wider range of polarities and can help to resolve this compound from other furanocoumarins and matrix components.[4]

Q4: What is the typical retention time for this compound?

A4: The retention time of this compound is highly dependent on the specific HPLC method used (column, mobile phase, flow rate, temperature). It is a relatively non-polar furanocoumarin and will therefore have a longer retention time in reversed-phase chromatography compared to more polar furanocoumarins. It is essential to run a standard of pure this compound to confirm its retention time under your specific experimental conditions.

Experimental Protocols

Protocol 1: Gradient HPLC-UV Method for this compound Quantification

This protocol is adapted from a method used for the characterization and purification of this compound from citrus.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Deionized water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-80% B

    • 5-10 min: 80% B

    • 10-12 min: 80-95% B

    • 12-15 min: 95% B

    • 15-19 min: 95-10% B

    • 19-21 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity this compound Analysis

This protocol is based on a method for the determination of this compound in human plasma and is suitable for trace-level analysis.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1.5 min: 30-95% B

    • 1.5-3.0 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS Detection (Positive Ion Mode):

    • Precursor Ion (m/z): 339

    • Product Ion (m/z): 203

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common preparation step. For other matrices, appropriate extraction and clean-up should be performed.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Separation
ParameterMethod 1Method 2Method 3
Column C18Symmetry® C18Inertsil ODS-2
Dimensions -75 x 4.6 mm, 3.5 µm-
Mobile Phase Acetonitrile/WaterMethanol/5% Acetic Acid (aq)Acetonitrile/Water with 1% Acetic Acid
Elution Mode GradientGradientGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 250 nmDAD at 283 nmUV at 310 nm
Temperature --40°C
Table 2: Comparison of UPLC/UHPLC Methods for Furanocoumarin Analysis
ParameterMethod 1Method 2Method 3
System UPLC-MS/MSUPLC-UVHPLC-MS/MS
Column UPLC BEH C18-Ascentis Express C18
Dimensions 50 x 2.1 mm, 1.7 µm-50 x 4.6 mm, 2.7 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/WaterMethanol/THF/Water
Elution Mode GradientGradientGradient
Flow Rate 0.3 mL/min0.6 mL/min2.0 mL/min
Detection MS/MS (MRM)UV at 250 nmMS/MS (MRM)
Temperature 40°C30°C40°C

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Citrus Extract) Extraction Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Data Chromatogram Detector->Data Quantification Quantification Data->Quantification Result This compound Concentration Quantification->Result Final Result

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks Start Poor Peak Shape? Tailing Peak Tailing Observed Start->Tailing Yes Fronting Peak Fronting Observed Start->Fronting Yes Split Split Peaks Observed Start->Split Yes Check_pH Check Mobile Phase pH (add 0.1% acid) Tailing->Check_pH Check_Overload Reduce Sample Concentration Tailing->Check_Overload Check_Column Use End-capped Column Tailing->Check_Column Resolution_Improved Resolution Improved Check_pH->Resolution_Improved Check_Overload->Resolution_Improved Check_Column->Resolution_Improved Check_Solvent Check Sample Solvent Strength Fronting->Check_Solvent Check_Overload2 Reduce Injection Volume Fronting->Check_Overload2 Check_Solvent->Resolution_Improved Check_Overload2->Resolution_Improved Check_Inlet Check for Column Inlet Blockage Split->Check_Inlet Check_Injection Ensure Proper Injection Split->Check_Injection Check_Inlet->Resolution_Improved Check_Injection->Resolution_Improved

Caption: Troubleshooting decision tree for common HPLC peak shape problems.

References

bergamottin stability issues in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of bergamottin in experimental solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound powder precipitated out of my aqueous buffer. What should I do?

A1: this compound has very low solubility in water (approximately 10 mg/L)[1]. To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the this compound in an organic solvent and then dilute it with the aqueous buffer of choice. For its metabolite, 6,7-dihydroxy this compound, a common practice is to first dissolve it in DMSO and then dilute with a buffer like PBS[2]. For this compound itself, solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable for creating a stock solution[3]. When preparing a working solution, do not store the final aqueous solution for more than a day, as precipitation can occur over time[2].

Q2: I am seeing a loss of this compound in my samples during storage. What are the optimal storage conditions?

A2: this compound is sensitive to several environmental factors. For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years[3]. Experimental solutions are significantly less stable. Key factors affecting stability in solution include:

  • Temperature: Elevated temperatures accelerate the degradation of this compound and its derivatives. It is recommended to store solutions at refrigerated temperatures and avoid prolonged exposure to room temperature or higher.

  • Light: this compound is susceptible to photodegradation upon exposure to UV light. Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent: While soluble in several organic solvents, the stability in these solvents over time can vary. It is best practice to prepare fresh solutions for each experiment. Aqueous solutions, in particular, should not be stored for extended periods.

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A3: Yes, inconsistent results can often be attributed to the degradation of this compound in your experimental setup. This compound can be metabolized by cytochrome P450 enzymes present in cell cultures, leading to the formation of reactive intermediates and a decrease in the parent compound's concentration over the course of the experiment. To mitigate this, consider the following:

  • Time-course experiments: Determine the stability of this compound in your specific cell culture media over the duration of your assay.

  • Fresh preparations: Always use freshly prepared this compound solutions for your experiments.

  • Control experiments: Include appropriate vehicle controls and positive controls to ensure that the observed effects are due to this compound and not its degradation products or solvent effects.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis

Problem: You are observing unexpected peaks in your chromatogram when analyzing this compound samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation due to light exposure Prepare and run samples under subdued light. Store all solutions in amber vials or foil-wrapped containers.
Thermal degradation Avoid heating solutions. If samples need to be stored, keep them at 4°C for short-term and -20°C for long-term storage.
pH-mediated hydrolysis Although not extensively documented for this compound, furanocoumarins can be sensitive to pH. Maintain a consistent and appropriate pH for your solutions.
Metabolism in biological samples If using biological matrices, consider that this compound can be metabolized by enzymes like CYP3A4, leading to metabolites that will appear as new peaks.
Issue 2: Low Recovery of this compound from Experimental Solutions

Problem: The quantified amount of this compound is consistently lower than the expected concentration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Precipitation Ensure the concentration of this compound is within its solubility limit in your chosen solvent system. You may need to increase the proportion of organic solvent.
Adsorption to labware This compound, being a lipophilic compound, may adsorb to plastic surfaces. Use glass or low-adhesion polypropylene labware where possible.
Degradation Refer to the troubleshooting guide for unexpected peaks to address potential degradation issues.

Data Presentation

Table 1: Solubility of this compound and a Key Metabolite

CompoundSolventSolubility
This compoundWater~10 mg/L
This compoundEthanol10 mg/mL
This compoundDMSO30 mg/mL
This compoundDMF30 mg/mL
6,7-dihydroxy this compoundEthanol~10 mg/mL
6,7-dihydroxy this compoundDMSO~30 mg/mL
6,7-dihydroxy this compoundDMSO:PBS (1:1, pH 7.2)~0.5 mg/mL

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its degradation products.

1. Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector is recommended.

  • A C18 reverse-phase column is commonly used for the separation of furanocoumarins.

2. Mobile Phase Preparation:

  • A common mobile phase involves a gradient elution with a mixture of an aqueous component (e.g., water or a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Filter all solvents through a 0.22 µm or 0.45 µm filter before use.

3. Chromatographic Conditions:

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: this compound has UV absorption maxima around 250 nm and 308 nm.

  • Gradient Elution Example: A gradient can be optimized to ensure separation from potential degradation products. An example could be starting with a lower concentration of the organic solvent and gradually increasing it over the run time.

4. Forced Degradation Studies:

  • To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions such as acid, base, oxidation, heat, and light exposure.

  • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Bergamottin_Degradation_Pathway This compound This compound Metabolism CYP3A4 Metabolism This compound->Metabolism HeatLight Heat / Light This compound->HeatLight ReactiveIntermediate Reactive Intermediate (Furanoepoxide) Metabolism->ReactiveIntermediate CovalentBinding Covalent Binding to CYP3A4 Apoprotein ReactiveIntermediate->CovalentBinding EnzymeInactivation Enzyme Inactivation CovalentBinding->EnzymeInactivation DegradationProducts Degradation Products (e.g., Bergaptol) HeatLight->DegradationProducts

Caption: Metabolic and environmental degradation pathways of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare this compound Stock Solution PrepWorking Prepare Working Solutions in Desired Matrix PrepStock->PrepWorking Control Control (T=0, protected) PrepWorking->Control Heat Heat Exposure PrepWorking->Heat Light UV Light Exposure PrepWorking->Light pH Acid/Base Exposure PrepWorking->pH Sampling Sample at Time Points Control->Sampling Heat->Sampling Light->Sampling pH->Sampling HPLC HPLC/UPLC Analysis Sampling->HPLC Quantification Quantify this compound & Degradation Products HPLC->Quantification

Caption: Workflow for assessing this compound stability under stress conditions.

References

troubleshooting bergamottin quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bergamottin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound in complex mixtures.

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Question: Why am I observing significant peak tailing for my this compound standard and samples in my HPLC analysis?

Answer:

Peak tailing for this compound is a common issue and can often be attributed to several factors. Given that this compound is a neutral, non-polar compound, the typical cause of peak tailing for basic compounds (secondary interactions with silanol groups) is less likely. Here are the most probable causes and solutions:

  • Physical Voids in the Column: A void at the head of the analytical column can cause the sample to spread unevenly, leading to peak tailing. This can happen over time as the stationary phase settles.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, replacing the analytical column is the most effective solution. Using a guard column can help extend the life of your analytical column by trapping particulates and strongly retained compounds.

  • Column Contamination: Accumulation of strongly retained matrix components from your samples on the column can lead to peak distortion.

    • Solution: Implement a robust column washing procedure after each analytical batch. This typically involves flushing with a strong solvent, like 100% acetonitrile or isopropanol, to remove contaminants. A guard column can also help mitigate this issue.

  • Extra-Column Volume: Excessive tubing length or fittings with a large internal diameter between the injector and the detector can contribute to band broadening and peak tailing.

    • Solution: Keep tubing lengths to a minimum and use appropriate low-dead-volume fittings.

A simple diagnostic test is to inject a neutral, non-polar compound that is not expected to tail, such as toluene. If toluene also exhibits peak tailing, the issue is likely a physical problem with your system (e.g., column void, excessive tubing).[1] If toluene gives a symmetrical peak while this compound tails, the issue is more likely related to a chemical interaction or column contamination.

Question: My this compound peak area is inconsistent and lower than expected in my LC-MS/MS analysis, especially in complex matrices. What could be the cause?

Answer:

Inconsistent and reduced peak areas for this compound in LC-MS/MS analysis, particularly in complex matrices like citrus extracts or plasma, are often due to ion suppression .[2][3][4] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[3]

Here are steps to diagnose and mitigate ion suppression:

  • Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.

  • Improve Chromatographic Separation:

    • Optimize the Gradient: Adjust your mobile phase gradient to better separate this compound from interfering matrix components.

    • Change the Stationary Phase: Consider a column with a different selectivity that may provide better resolution between this compound and the interfering compounds.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Implement an SPE cleanup step to remove interfering compounds before injection. Choose an SPE cartridge with a sorbent that effectively retains and elutes this compound while washing away matrix components.

    • Dilution: Diluting your sample can reduce the concentration of matrix components and thereby lessen the ion suppression effect.

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for ion suppression is to use a stable isotope-labeled internal standard (e.g., this compound-d3). This internal standard will experience the same degree of ion suppression as the analyte, allowing for accurate quantification.

Question: I am experiencing high backpressure in my HPLC system during this compound analysis. What are the likely causes and how can I fix it?

Answer:

High backpressure is a common HPLC issue that can halt your analysis. The problem is typically caused by a blockage somewhere in the system. Here's a systematic approach to identify and resolve the issue:

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the high pressure persists, the blockage is in the HPLC system (tubing, injector, or detector).

  • Troubleshooting a Blocked Column:

    • Partially Blocked Inlet Frit: Debris from samples or pump seals can clog the inlet frit of the column. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced, or the column itself may need replacement.

    • Precipitated Sample/Buffer: If your sample is not fully soluble in the mobile phase, it can precipitate on the column. Ensure your sample is fully dissolved before injection. If using buffers, make sure they are soluble in the organic portion of your mobile phase to prevent precipitation.

  • Troubleshooting a Blocked HPLC System:

    • Systematically Disconnect Components: Starting from the detector and moving backward towards the pump, disconnect each component (e.g., detector outlet, detector inlet, injector outlet) and check the pressure. This will help you pinpoint the location of the blockage.

    • Check for Blocked Tubing: A common source of blockage is a piece of precipitated material or a crimped PEEK tubing.

Question: My this compound retention time is shifting between injections. What could be causing this?

Answer:

Retention time shifts can compromise the reliability of your quantitative data. The most common causes include:

  • Inadequate Column Equilibration: If you are running a gradient method, it is crucial to allow the column to fully equilibrate back to the initial mobile phase conditions before the next injection. Insufficient equilibration time will lead to drifting retention times.

    • Solution: Increase the equilibration time at the end of your gradient method.

  • Pump Performance Issues: Inconsistent mobile phase composition due to malfunctioning pump check valves or seals can cause retention time shifts.

    • Solution: Check the pump for leaks and ensure the check valves are functioning correctly. You can flow each pump head into a graduated cylinder to verify accurate flow rate delivery.

  • Fluctuations in Column Temperature: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

Frequently Asked Questions (FAQs)

What are the typical challenges in extracting this compound from citrus peel?

This compound is a non-polar furanocoumarin found in the flavedo (the colored outer layer) of citrus peels. The main challenges in its extraction include:

  • Co-extraction of Interfering Compounds: Citrus peels contain a complex mixture of compounds, including pigments, waxes, and other furanocoumarins, which can interfere with quantification.

  • Method Efficiency: Ensuring complete extraction of this compound from the plant matrix is crucial for accurate quantification. Sonication with a non-polar solvent like petroleum ether is a common method. Supercritical CO2 extraction is another effective, albeit more specialized, technique.

What are the recommended HPLC and LC-MS/MS parameters for this compound analysis?

  • HPLC-UV:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile is common.

    • Detection: UV detection at approximately 250 nm or 310 nm.

  • LC-MS/MS:

    • Ionization: Electrospray ionization (ESI) in positive mode is effective.

    • Precursor and Product Ions: The precursor ion for this compound is [M+H]+ at m/z 339. A common product ion for quantification is m/z 203.

How can I establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?

The LOD and LOQ are crucial validation parameters that define the sensitivity of your analytical method. According to the International Conference on Harmonisation (ICH) guidelines, a common method for determining LOD and LOQ is based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of the regression lines.

  • S is the slope of the calibration curve.

To determine these values, you would typically analyze a series of low-concentration standards and perform a linear regression analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound analysis and its biological activity.

Table 1: this compound Content in Different Citrus Tissues

Citrus CultivarTissueThis compound Content (μg/g Dry Weight)
Citrus grandis (Yongjiazaoxiangyou)Flavedo666.54
Red GrapefruitJuice Sacs144.24

Data extracted from a study on this compound distribution in citrus cultivars.

Table 2: Method Validation Parameters for this compound Quantification

Analytical MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
HPLC-UV31.25 - 1000Not ReportedNot Reported79.48 (after initial extraction)
UPLC-MS/MS (in plasma)Not ReportedNot ReportedNot ReportedNot Reported

Data compiled from various sources.Note: Complete validation data is often specific to the study and matrix.

Table 3: Inhibitory Activity of this compound on Cytochrome P450 Enzymes

EnzymeIC50 (µM)
CYP3A47.7 (KI)
CYP2C9Low µM range
CYP2C19Low µM range

IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. The KI is the inactivation constant.

Experimental Protocols

Protocol 1: Extraction of this compound from Citrus Flavedo

  • Sample Preparation: Obtain fresh citrus fruit and separate the flavedo (colored outer peel). Freeze-dry the flavedo and grind it into a fine powder.

  • Extraction: a. Weigh 0.2 g of the dried flavedo powder into a centrifuge tube. b. Add 4 mL of petroleum ether (60–90 °C). c. Sonicate the mixture in an ultrasonic cleaner for 30 minutes. d. Centrifuge the mixture at 10,000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction (steps b-e) on the pellet one more time.

  • Solvent Evaporation and Reconstitution: a. Combine the supernatants from both extractions. b. Evaporate the petroleum ether to dryness using a rotary evaporator or a stream of nitrogen. c. Reconstitute the dried extract in a known volume (e.g., 1 mL) of chromatographic grade methanol.

  • Analysis: The reconstituted sample is now ready for HPLC or LC-MS/MS analysis.

This protocol is adapted from a published method for this compound extraction.

Protocol 2: Quantification of this compound by HPLC-UV

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column.

  • Mobile Phase:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-80% B

    • 5-10 min: 80% B

    • 10-12 min: 80-95% B

    • 12-15 min: 95% B

    • 15-19 min: 95-10% B

    • 19-21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 250 nm.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µg/mL). Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

This protocol is based on a published HPLC method for this compound quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sp1 Citrus Fruit Flavedo sp2 Freeze-drying & Grinding sp1->sp2 sp3 Sonication with Petroleum Ether sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 a1 HPLC / LC-MS/MS Injection sp5->a1 Reconstituted Extract a2 Chromatographic Separation a1->a2 a3 Detection (UV or MS/MS) a2->a3 a4 Data Analysis & Quantification a3->a4

Experimental workflow for this compound quantification.

troubleshooting_logic cluster_hplc HPLC Issues cluster_lcms LC-MS/MS Issues start Problem: Inaccurate Quantification q1 Peak Tailing? start->q1 q2 Low Signal/Inconsistent Area? start->q2 s1a Check for Column Void q1->s1a Yes s1b Clean/Replace Column s1a->s1b s2a Suspect Ion Suppression q2->s2a Yes s2b Improve Sample Cleanup (SPE) s2a->s2b s2c Use Isotope-Labeled Internal Standard s2b->s2c

Troubleshooting logic for common quantification issues.

cyp3a4_inhibition cluster_mechanism Mechanism of Inhibition This compound This compound m1 This compound is metabolized by CYP3A4 This compound->m1 cyp3a4 CYP3A4 Enzyme metabolite Inactive Metabolite cyp3a4->metabolite increased_drug Increased Drug Bioavailability cyp3a4->increased_drug Leads to drug Drug (CYP3A4 Substrate) drug->cyp3a4 Metabolism m2 A reactive intermediate is formed m1->m2 m3 Intermediate covalently binds to CYP3A4 apoprotein m2->m3 m4 Irreversible Inactivation of CYP3A4 m3->m4 m4->cyp3a4 Inhibits

Mechanism of CYP3A4 inhibition by this compound.

References

selecting the appropriate cell line for bergamottin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell line for studies involving bergamottin. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which human cancer cell lines are suitable for studying the anti-proliferative effects of this compound?

A1: this compound has demonstrated anti-proliferative activity across a range of human cancer cell lines. The choice of cell line should be guided by the specific cancer type you are investigating. Commonly used and well-characterized cell lines include:

  • Prostate Cancer: LNCaP and MDAPCa2b are suitable models. LNCaP cells are of Caucasian origin and express a mutant form of the androgen receptor (AR), while MDAPCa2b cells are of African American origin with wild-type AR.[1][2]

  • Lung Cancer: The A549 non-small cell lung carcinoma cell line is a well-established model for studying this compound's effects on cell proliferation, apoptosis, and invasion.[3][4][5]

  • Multiple Myeloma: The U266 cell line is a suitable model for investigating this compound's impact on the STAT3 signaling pathway.

  • Leukemia: The HL-60 promyelocytic leukemia cell line has been used to demonstrate the anti-proliferative activity of this compound.

  • Neuroblastoma: The SH-SY5Y cell line is a relevant model for studying the cytotoxic and pro-apoptotic effects of this compound in neuronal cancer.

  • Liver Cancer: The HepG2 cell line is a suitable in vitro model for assessing the anti-proliferative effects of this compound.

  • Gastric Cancer: The BGC-823 and NCI-N87 cell lines have been used to evaluate the cytotoxic effects of this compound.

  • Fibrosarcoma: The HT-1080 cell line can be used to study the anti-invasive properties of this compound.

  • Glioma: U87 and U251 cell lines are appropriate for investigating the anti-invasive effects of this compound on brain tumor cells.

Q2: What are the typical IC50 values for this compound in different cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 Value (µM)Reference
LNCaPProstate Cancer2.4
MDAPCa2bProstate Cancer4.0
HL-60Promyelocytic Leukemia~25.5 (8.63 µg/mL)
HepG2Liver Cancer~51.6 (17.47 µg/mL)
BGC-823Gastric Cancer~53.3 (18.06 µg/mL)
SH-SY5YNeuroblastomaNot explicitly stated, but significant effects observed at 25 µM and 50 µM.

Q3: What are the key signaling pathways modulated by this compound in cancer cells?

A3: this compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Key pathways include:

  • STAT3 Signaling: In multiple myeloma cells (U266), this compound inhibits the constitutive activation of STAT3 by suppressing the phosphorylation of JAK1/2 and c-Src, and inducing the tyrosine phosphatase SHP-1. This leads to the downregulation of STAT3-regulated genes involved in cell survival and proliferation.

  • Androgen Receptor (AR) Signaling: In prostate cancer cells (LNCaP and MDAPCa2b), this compound downregulates both total and nuclear AR levels, leading to reduced AR signaling and decreased expression of prostate-specific antigen (PSA).

  • PI3K/Akt/mTOR Pathway: this compound has been found to suppress the epithelial-to-mesenchymal transition (EMT) by inhibiting PI3K, Akt, and mTOR kinases.

  • MAPK Pathway: In fibrosarcoma cells (HT-1080), the anti-metastatic effects of this compound are mediated through the downregulation of NF-κB activation and the phosphorylation of p38 MAPK and JNK.

  • Rac1 Signaling: In glioma cells (U87 and U251), this compound suppresses cell invasion by inactivating Rac1 and subsequently downregulating matrix metalloproteinase-9 (MMP-9).

Troubleshooting Guides

Issue 1: High variability in cell viability (MTT) assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration.

  • Possible Cause: Uneven distribution of this compound in the culture medium.

    • Solution: this compound is often dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Mix the treatment medium thoroughly before adding to the cells.

  • Possible Cause: Incubation time with MTT reagent is not optimal.

    • Solution: Optimize the MTT incubation time for your specific cell line to ensure sufficient formazan crystal formation without causing cytotoxicity from the reagent itself.

Issue 2: Difficulty in detecting apoptosis with Annexin V/PI staining.

  • Possible Cause: Inappropriate time point for analysis.

    • Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells following this compound treatment.

  • Possible Cause: Loss of adherent cells during sample preparation.

    • Solution: For adherent cell lines, collect the supernatant containing detached apoptotic cells along with the trypsinized cells. Handle cells gently during washing steps to minimize mechanical damage.

  • Possible Cause: Incorrect compensation settings on the flow cytometer.

    • Solution: Use single-stained controls (Annexin V only and PI only) to set up proper compensation for spectral overlap between the fluorochromes.

Issue 3: Weak or inconsistent bands in Western blot for phosphorylated proteins (e.g., p-STAT3).

  • Possible Cause: Dephosphorylation of target proteins during sample preparation.

    • Solution: Work quickly and on ice throughout the protein extraction process. Use a lysis buffer supplemented with a cocktail of phosphatase inhibitors.

  • Possible Cause: Low abundance of the phosphorylated protein.

    • Solution: Ensure you are stimulating the pathway of interest if necessary (though for constitutively active pathways like STAT3 in U266, this may not be required). Load a sufficient amount of total protein onto the gel.

  • Possible Cause: Poor antibody quality.

    • Solution: Use an antibody that has been validated for Western blotting and is specific for the phosphorylated form of the protein. Test different antibody dilutions to optimize the signal-to-noise ratio.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the predetermined optimal time.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing detached cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, directly collect the cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Preparation: Culture and treat cells with this compound as required. Harvest approximately 1 x 10⁶ cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for STAT3 Signaling
  • Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell Line Selection Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay This compound Preparation This compound Preparation This compound Preparation->MTT Assay Apoptosis Assay Apoptosis Assay This compound Preparation->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis This compound Preparation->Cell Cycle Analysis Western Blot Western Blot This compound Preparation->Western Blot Invasion Assay Invasion Assay This compound Preparation->Invasion Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels Invasion Inhibition Invasion Inhibition Invasion Assay->Invasion Inhibition Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Apoptosis Quantification->Mechanism of Action Cell Cycle Distribution->Mechanism of Action Protein Expression Levels->Mechanism of Action Invasion Inhibition->Mechanism of Action

Caption: A typical experimental workflow for investigating the anti-cancer effects of this compound.

stat3_pathway This compound This compound JAK1_2 JAK1/2 This compound->JAK1_2 inhibits c_Src c-Src This compound->c_Src inhibits SHP1 SHP-1 This compound->SHP1 induces STAT3 STAT3 JAK1_2->STAT3 phosphorylates c_Src->STAT3 phosphorylates p_STAT3 p-STAT3 (Active) STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus dimerizes & translocates SHP1->p_STAT3 dephosphorylates Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression activates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: this compound inhibits the STAT3 signaling pathway in multiple myeloma cells.

ar_pathway This compound This compound Total_AR Total AR This compound->Total_AR downregulates Nuclear_AR Nuclear AR (Active) This compound->Nuclear_AR inhibits nuclear translocation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest induces Apoptosis Apoptosis This compound->Apoptosis induces Total_AR->Nuclear_AR PSA_Expression PSA Expression Nuclear_AR->PSA_Expression regulates Cell_Growth Prostate Cancer Cell Growth PSA_Expression->Cell_Growth Cell_Cycle_Arrest->Cell_Growth Apoptosis->Cell_Growth

Caption: this compound downregulates androgen receptor signaling in prostate cancer cells.

References

Bergamottin Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using bergamottin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and address the off-target effects of this compound in your experiments, ensuring data integrity and accurate interpretation.

Troubleshooting Guide

This guide addresses specific experimental issues that may arise from the known off-target activities of this compound.

Q1: My test compound's potency appears significantly higher when co-administered with this compound, but my compound is not a known CYP3A4 substrate. What could be the cause?

A1: While this compound is a potent CYP3A4 inhibitor, it also inhibits other cytochrome P450 enzymes and the efflux transporter P-glycoprotein (P-gp).[1][2][3]

  • Potential Cause 1: Inhibition of Other CYPs: Your compound might be metabolized by other CYPs that this compound also inhibits, such as CYP1A2, CYP2C9, CYP2C19, or CYP2D6.[2][3] Inhibition of these enzymes would decrease your compound's metabolism, leading to a higher effective concentration and apparent potency.

  • Potential Cause 2: P-glycoprotein (P-gp) Inhibition: Your compound could be a substrate of the P-gp efflux transporter. This compound inhibits P-gp, which would reduce the efflux of your compound from the cells, increasing its intracellular concentration and thus its apparent potency. This is a common confounder in cell-based assays like those using Caco-2 cells.

  • Troubleshooting Steps:

    • CYP Inhibition Profile: Determine if your compound is a substrate for other major CYP isoforms using recombinant CYP enzymes.

    • P-gp Substrate Assessment: Test whether your compound is a P-gp substrate using a P-gp overexpressing cell line and a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Use a More Selective Inhibitor: Consider using an alternative, more selective CYP3A4 inhibitor if your compound's metabolism or transport is affected by this compound's off-target activities.

Q2: I'm observing unexpected changes in gene expression (e.g., upregulation of CYP3A4 mRNA) in my cell culture after prolonged treatment with this compound. Isn't it supposed to be an inhibitor?

A2: This is a critical observation resulting from this compound's dual actions. While it acutely inhibits the activity of CYP enzymes, prolonged exposure can induce the expression of the genes encoding them.

  • Potential Cause: Nuclear Receptor Activation: this compound can induce the expression of CYP3A4, CYP1A1, and CYP1A2 mRNA. This is likely mediated by the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR), which is a key regulator of CYP3A4 gene transcription. This means that while the enzyme's function is blocked, the cell is transcriptionally upregulating its production.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course study to distinguish between the short-term effects of enzymatic inhibition and the longer-term effects of gene induction. Measure both enzyme activity and mRNA levels at various time points.

    • Use a Nuclear Receptor Antagonist: In mechanistic studies, co-treat with a PXR antagonist (e.g., ketoconazole, though it has its own off-targets) to see if the upregulation of CYP3A4 mRNA is blocked.

    • Evaluate Experimental Endpoint: If your experiment spans a long duration (e.g., >24-48 hours), be aware that the initial inhibitory effect may be counteracted or complicated by the induction of protein expression.

Q3: In my cell-based assay, this compound is causing cytotoxicity at concentrations intended for CYP3A4 inhibition. How can I resolve this?

A3: this compound can exhibit cytotoxic effects, particularly in cancer cell lines, that are independent of its role as a CYP inhibitor.

  • Potential Cause: Off-target Cellular Pathways: this compound has been shown to induce apoptosis and block the cell cycle by modulating signaling pathways such as STAT3 and the Androgen Receptor (AR). These effects can lead to cell death or reduced proliferation, which may be misinterpreted as a synergistic effect with your test compound.

  • Troubleshooting Steps:

    • Determine this compound's IC50 for Cytotoxicity: Before starting your main experiment, perform a dose-response curve for this compound alone on your specific cell line to determine the concentration at which it becomes cytotoxic.

    • Use the Lowest Effective Concentration: Use the lowest concentration of this compound that effectively inhibits CYP3A4 activity without causing significant cytotoxicity. This requires careful optimization.

    • This compound-Only Control: Always include a "this compound only" control group in your experimental design. The effects of your test compound should be normalized against any background effect caused by this compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and key off-target effects of this compound?

A1: this compound's primary intended effect is the mechanism-based, irreversible inhibition of Cytochrome P450 3A4 (CYP3A4). However, it has several well-documented off-target effects that researchers must consider:

  • P-glycoprotein (P-gp/MDR1) Inhibition: It inhibits the major drug efflux pump P-gp.

  • Broad CYP Inhibition: It inhibits other CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6.

  • Nuclear Receptor Modulation: It can induce the gene expression of CYPs, likely through activation of nuclear receptors like PXR.

  • Signaling Pathway Interference: It has been shown to downregulate Androgen Receptor (AR) signaling and inhibit the STAT3 pathway.

Q2: What is the typical concentration range for using this compound as a CYP3A4 inhibitor in vitro?

A2: The effective concentration depends on the experimental system. For human liver microsomes, KI values for mechanism-based inactivation of CYP3A4 are reported to be around 7.7 µM. In cell-based assays, concentrations typically range from 1 to 10 µM. However, it is crucial to perform a dose-response curve in your specific system to determine the optimal concentration that maximizes CYP3A4 inhibition while minimizing off-target effects and cytotoxicity.

Q3: What are the essential control experiments to perform when using this compound?

A3: To isolate the effects of CYP3A4 inhibition and account for off-target effects, the following controls are recommended:

  • Vehicle Control: The vehicle used to dissolve this compound (e.g., DMSO) administered at the same final concentration.

  • This compound-Only Control: Cells or microsomes treated with this compound alone to measure its baseline effect on your experimental endpoints (e.g., cell viability, reporter gene activity).

  • Positive Control for CYP3A4 Inhibition: A well-characterized CYP3A4 substrate (e.g., midazolam, testosterone) to confirm that this compound is active in your assay system.

  • Positive Control for Off-Target Effects (if applicable): If you suspect P-gp inhibition is a factor, use a known P-gp inhibitor like verapamil as a positive control to compare effects.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target (CYP3A4) and key off-target proteins. Note that values can vary between experimental systems.

Target ProteinParameterReported Value (µM)ImplicationReference
CYP3A4 KI (inactivation)7.7Potent mechanism-based inhibition (On-Target)
CYP3A4 KI (inactivation)40.0Moderate mechanism-based inhibition
P-glycoprotein (P-gp) IC5040.0Significant inhibition of drug efflux
CYP2C9 -Inhibitory Effect NotedPotential for interaction with CYP2C9 substrates
CYP2C19 -Inhibitory Effect NotedPotential for interaction with CYP2C19 substrates
CYP1A2 -Stronger inhibition than on CYP3A4Significant off-target CYP inhibition
CYP2D6 -Inhibitory Effect NotedPotential for interaction with CYP2D6 substrates

Key Experimental Protocols

Protocol 1: Assessing Off-Target P-gp Inhibition using a Rhodamine 123 Accumulation Assay

This protocol determines if this compound inhibits P-gp function in a cell line overexpressing P-gp (e.g., NCI/ADR-RES or engineered MDCK-MDR1 cells).

  • Cell Plating: Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with warm buffer (e.g., HBSS). Add buffer containing various concentrations of this compound (e.g., 0.1 - 100 µM). Include a positive control (e.g., 50 µM Verapamil) and a vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the P-gp substrate Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 60-90 minutes at 37°C, protected from light.

  • Cell Lysis: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to stop the efflux. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).

  • Quantification: Measure the intracellular fluorescence of Rhodamine 123 using a plate reader (Excitation ~485 nm, Emission ~525 nm).

  • Data Analysis: Increased fluorescence relative to the vehicle control indicates P-gp inhibition. Calculate the IC50 value for this compound by plotting the fluorescence signal against the log of this compound concentration.

Visualizations: Pathways and Workflows

Bergamottin_Effects cluster_direct Direct Molecular Inhibition cluster_signaling Cellular Signaling & Gene Regulation BGM This compound CYP3A4 CYP3A4 Enzyme BGM->CYP3A4 Irreversible Inhibition (On-Target) PGP P-gp Transporter BGM->PGP Inhibition (Off-Target) OtherCYPs Other CYPs (1A2, 2C9, etc.) BGM->OtherCYPs Inhibition (Off-Target) PXR PXR (Nuclear Receptor) BGM->PXR Activation (Off-Target) AR Androgen Receptor (AR) BGM->AR Downregulation (Off-Target) CYP3A4_Gene CYP3A4 Gene PXR->CYP3A4_Gene Induces Transcription AR_Signal AR Signaling Pathway AR->AR_Signal Activates

Caption: this compound's on-target vs. off-target cellular effects.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Q1 Is the effect related to compound concentration? Start->Q1 A1_Yes Check for P-gp Inhibition (Altered intracellular conc.) Q1->A1_Yes Yes A1_No Is the effect time-dependent? Q1->A1_No No End Identify Confounding Variable A1_Yes->End A2_Yes Consider Nuclear Receptor Activation (mRNA vs. Protein levels) A1_No->A2_Yes Yes A2_No Is the effect independent of your primary target? A1_No->A2_No No A2_Yes->End A3_Yes Assess this compound-only effect (e.g., Cytotoxicity, AR/STAT3 signaling) A2_No->A3_Yes Yes A3_No Check for inhibition of alternative CYPs (e.g., 1A2, 2C9) A2_No->A3_No No A3_Yes->End A3_No->End

Caption: Workflow for troubleshooting unexpected experimental results.

Control_Logic Start Designing a this compound Experiment Base Include Vehicle Control (e.g., DMSO) Start->Base BGM_Only Include this compound-Only Control Start->BGM_Only Conclusion Robust Experimental Design Check1 Is cell viability or a signaling pathway the endpoint? BGM_Only->Check1 Check2 Is compound transport or intracellular conc. a factor? BGM_Only->Check2 Check1->Conclusion Yes, BGM-only control accounts for this Pgp_Control Add P-gp Inhibitor Control (e.g., Verapamil) Check2->Pgp_Control Yes Check2->Conclusion No Pgp_Control->Conclusion

Caption: Logic for selecting appropriate experimental controls.

References

optimizing bergamottin concentration for CYP3A4 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing bergamottin as a CYP3A4 inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of CYP3A4 inhibition by this compound?

A1: this compound is a mechanism-based inactivator of CYP3A4.[1][2] This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the apoprotein of CYP3A4, leading to irreversible inactivation.[1][2][3] The inactivation is time-dependent, concentration-dependent, and requires the metabolic activity of the P450 enzyme itself.

Q2: What is a typical effective concentration range for this compound in in vitro CYP3A4 inhibition assays?

A2: The effective concentration of this compound for CYP3A4 inhibition in vitro is in the low micromolar range. IC50 values have been reported to be approximately 4.5 µM to 7.5 µM. For mechanism-based inactivation studies, concentrations ranging from 5 µM to 100 µM have been used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: Can this compound inhibit other cytochrome P450 enzymes?

A3: Yes, besides CYP3A4, this compound has been shown to inhibit other P450 isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes. It appears to be a particularly potent inhibitor of CYP1A2.

Q4: What is the difference between reversible and irreversible inhibition by furanocoumarins like this compound?

A4: Reversible inhibition occurs when the inhibitor binds non-covalently to the enzyme, and the enzyme's activity can be restored by removing the inhibitor. In contrast, irreversible inhibition, such as the mechanism-based inactivation by this compound, involves the formation of a stable, covalent bond between a reactive metabolite of the inhibitor and the enzyme, leading to a permanent loss of enzyme activity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no CYP3A4 inhibition observed 1. Inadequate this compound Concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect. 2. Poor this compound Solubility: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. 3. Inactive this compound: The this compound stock solution may have degraded. 4. Insufficient Pre-incubation Time (for mechanism-based inactivation): For irreversible inhibition, a pre-incubation period with NADPH is necessary for the metabolic activation of this compound.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). 2. Prepare the this compound stock solution in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all conditions. Visually inspect for any precipitation. 3. Prepare a fresh stock solution of this compound. 4. Optimize the pre-incubation time (e.g., 0, 5, 10, 20 minutes) in the presence of NADPH before adding the CYP3A4 substrate.
High Variability in Results 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of this compound stock solution. 2. Inconsistent Incubation Times: Variations in pre-incubation or incubation times between samples. 3. Microsomal Protein Concentration: Inconsistent amounts of human liver microsomes or recombinant CYP3A4 used in each reaction.1. Use calibrated pipettes and ensure proper pipetting technique. Consider preparing intermediate dilutions of the this compound stock to increase the pipetting volume. 2. Use a multichannel pipette or a timed process to ensure consistent incubation periods for all samples. 3. Perform a protein quantification assay (e.g., Bradford or BCA) on your microsomal preparation and ensure the same amount of protein is added to each reaction.
Precipitation Observed in Assay Wells 1. This compound Solubility Limit Exceeded: The concentration of this compound exceeds its solubility in the final assay buffer. 2. Solvent Shock: The organic solvent from the this compound stock solution is causing precipitation when added to the aqueous assay buffer.1. Lower the final concentration of this compound. 2. Add the this compound stock solution to the assay buffer while vortexing to ensure rapid mixing and dispersion. Ensure the final solvent concentration is minimal.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound for CYP3A4 Inhibition

This protocol is adapted from studies using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP3A4 substrate (e.g., testosterone, midazolam)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS for metabolite quantification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Serially dilute the this compound stock solution in DMSO to create a range of working solutions that will yield final assay concentrations from approximately 0.1 µM to 100 µM.

  • Assay Setup:

    • In a microcentrifuge tube or 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

      • This compound working solution or DMSO (for control)

      • CYP3A4 substrate (at a concentration near its Km)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time- and Concentration-Dependent Inactivation of CYP3A4

This protocol is for determining the kinetic parameters of mechanism-based inactivation.

Materials:

  • Same as Protocol 1

Procedure:

  • Primary Incubation:

    • Prepare a reaction mixture containing human liver microsomes and various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) in potassium phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the inactivation by adding the NADPH regenerating system.

  • Time-course Sampling:

    • At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the primary incubation mixture.

  • Secondary Incubation (Dilution and Activity Measurement):

    • Immediately dilute the aliquot (e.g., 20-fold) into a secondary reaction mixture containing a high concentration of the CYP3A4 substrate and the NADPH regenerating system. This dilution effectively stops the inactivation process by lowering the this compound concentration.

    • Incubate the secondary reaction for a short period (e.g., 10 minutes) to measure the remaining CYP3A4 activity.

  • Quench and Analyze:

    • Stop the secondary reaction with a quenching solvent and analyze the metabolite formation as described in Protocol 1.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the this compound concentrations. Fit this data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

Data Presentation

Table 1: In Vitro Inhibition Parameters of this compound against CYP3A4

ParameterReported ValueEnzyme SourceSubstrateReference
IC50 ~4.5 µMHuman Liver MicrosomesNot Specified
IC50 ~7.5 µMHuman Liver MicrosomesNot Specified
K_I 7.7 µMReconstituted CYP3A4Testosterone
k_inactivation 0.3 min⁻¹Reconstituted CYP3A4Testosterone

Visualizations

CYP3A4_Inhibition_Pathway This compound This compound CYP3A4 CYP3A4 (Active) This compound->CYP3A4 Binding Reactive_Intermediate Reactive Intermediate CYP3A4->Reactive_Intermediate Metabolism NADP NADP+ CYP3A4->NADP Inactive_Complex CYP3A4-Bergamottin Adduct (Inactive) Reactive_Intermediate->Inactive_Complex Covalent Bonding NADPH NADPH NADPH->CYP3A4

Caption: Mechanism of CYP3A4 inactivation by this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Serial Dilutions C Combine Reagents & Pre-incubate (37°C) A->C B Prepare Microsome & Substrate Mix B->C D Initiate with NADPH C->D E Incubate (37°C) D->E F Quench Reaction E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Managing Bergamottin Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with bergamottin autofluorescence in their imaging experiments. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the impact of this compound's intrinsic fluorescence and obtain high-quality, reliable imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit autofluorescence?

A: this compound is a natural furanocoumarin found predominantly in grapefruit juice and the oil of bergamot.[1][2] Furanocoumarins, including psoralens to which this compound is related, are known to be fluorescent.[3][4][5] Their chemical structure contains conjugated ring systems that absorb light, typically in the ultraviolet (UV) range, and subsequently emit it at a longer wavelength, a phenomenon known as fluorescence. This intrinsic fluorescence is termed autofluorescence and can interfere with the detection of specific fluorescent signals in imaging experiments.

Q2: I can't find a specific excitation and emission spectrum for this compound. What are its likely spectral properties?

Q3: How can I confirm that the autofluorescence I'm observing is from this compound?

A: To confirm the source of autofluorescence, you should image a control sample containing this compound but lacking any of your specific fluorescent labels. By observing this sample under the same imaging conditions (e.g., excitation wavelength, emission filters) as your fully labeled samples, you can directly visualize the contribution of this compound to the overall fluorescence. If your imaging system has spectral imaging capabilities, you can acquire the emission spectrum of the control sample to characterize the spectral profile of the this compound autofluorescence.

Troubleshooting Guide

This section provides solutions to common problems encountered due to this compound autofluorescence.

Problem: High background fluorescence obscuring my signal.

Cause: The emission from this compound is overlapping with the emission of your fluorescent probe.

Solutions:

  • Optimize Fluorophore Selection:

    • Shift to Redder Wavelengths: Since this compound autofluorescence is likely in the blue-green range, switching to fluorophores that excite and emit in the red or far-red/near-infrared (NIR) regions of the spectrum (typically above 600 nm) is a highly effective strategy. Autofluorescence from endogenous molecules and many small compounds is generally lower at these longer wavelengths.

    • Use Bright, Photostable Dyes: Employing bright and photostable fluorophores can increase your signal-to-noise ratio, making your specific signal more distinguishable from the background autofluorescence.

  • Implement Chemical Quenching:

    • Sudan Black B: This reagent is effective at quenching autofluorescence from lipophilic compounds and has been shown to reduce lipofuscin-induced autofluorescence.

    • Trypan Blue: Can be used to quench extracellular fluorescence.

    • Sodium Borohydride: Primarily used to reduce aldehyde-induced autofluorescence from fixation, but it may have some effect on other sources. Caution: This can sometimes have variable effects and may damage tissue.

  • Employ Photobleaching:

    • Before acquiring your final image, you can intentionally photobleach the sample using the excitation light. Autofluorescent molecules are often less photostable than targeted fluorescent probes. A pre-acquisition photobleaching step can selectively reduce the background fluorescence.

Problem: I cannot change my fluorescent probes. How can I computationally remove the autofluorescence?

Cause: Your experimental design is constrained, requiring the use of fluorophores that overlap with this compound's autofluorescence.

Solutions:

  • Spectral Imaging and Linear Unmixing:

    • If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of a "this compound only" control sample. This spectrum can then be used as a reference to computationally subtract the this compound autofluorescence from your fully stained samples through a process called linear unmixing.

  • Image Subtraction:

    • A simpler approach involves acquiring two images of your sample. One image is taken using a filter set that captures your specific fluorescent probe's signal (which will also contain the autofluorescence). A second image is captured using a filter set that isolates the autofluorescence as much as possible. This second image can then be scaled and subtracted from the first to reduce the background.

Experimental Protocols

Protocol 1: Characterizing this compound Autofluorescence
  • Sample Preparation: Prepare a sample containing only the cells or tissue and this compound at the concentration used in your experiments. Do not add any fluorescent labels.

  • Imaging Setup: Place the sample on the microscope.

  • Lambda Scan: If your microscope has a spectral detector, perform a lambda scan. Excite the sample at various wavelengths (e.g., from 350 nm to 450 nm in 10 nm steps) and collect the full emission spectrum for each excitation wavelength.

  • Data Analysis: Analyze the collected spectra to identify the peak excitation and emission wavelengths of the this compound autofluorescence in your specific experimental context. This information will be invaluable for selecting appropriate fluorophores and filter sets.

Protocol 2: Chemical Quenching with Sudan Black B
  • Sample Preparation: After fixation and permeabilization of your cells or tissue sections, wash them with Phosphate Buffered Saline (PBS).

  • Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate your samples in this solution for 10-20 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS to remove excess Sudan Black B.

  • Immunolabeling: Proceed with your standard immunolabeling protocol.

Quantitative Data Summary

Compound ClassTypical Excitation Range (nm)Typical Emission Range (nm)
Furanocoumarins/Psoralens310 - 345400 - 560

Visualizing Workflows and Concepts

Troubleshooting_Workflow Troubleshooting this compound Autofluorescence start High Background Autofluorescence Observed check_source Is this compound the Source? start->check_source control_exp Run 'this compound Only' Control check_source->control_exp Yes change_fluor Change Fluorophore? control_exp->change_fluor use_red_nir Use Red/Far-Red/NIR Dyes (>600nm) change_fluor->use_red_nir Yes chemical_quench Apply Chemical Quenching (e.g., Sudan Black B) change_fluor->chemical_quench No end Optimized Image Acquisition use_red_nir->end photobleach Use Photobleaching chemical_quench->photobleach computational Use Computational Correction photobleach->computational spectral_unmix Spectral Imaging & Linear Unmixing computational->spectral_unmix image_sub Image Subtraction computational->image_sub spectral_unmix->end image_sub->end Spectral_Unmixing_Workflow Workflow for Spectral Unmixing acquire_this compound 1. Acquire Emission Spectrum of 'this compound Only' Sample unmix 4. Apply Linear Unmixing Algorithm acquire_this compound->unmix acquire_probe 2. Acquire Emission Spectrum of 'Fluorophore Only' Sample acquire_probe->unmix acquire_experiment 3. Acquire Spectral Image of Experimental Sample acquire_experiment->unmix result 5. Generate Separate Images for this compound and Fluorophore unmix->result

References

Technical Support Center: Enhancing Bergamottin Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of bergamottin. The primary focus is on the widely used method of O-alkylation of bergaptol with a geranyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct synthetic route is the Williamson ether synthesis. This involves the O-alkylation of bergaptol (the phenolic precursor) with a geranyl halide, typically geranyl bromide, in the presence of a base.

Q2: What are the potential side reactions that can lower the yield of this compound synthesis?

The primary side reactions that compete with the desired O-alkylation of bergaptol are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring. C-alkylation leads to the formation of undesired isomers where the geranyl group is attached to the furanocoumarin ring instead of the hydroxyl group.

  • E2 Elimination: The basic conditions required for the reaction can promote the elimination of HBr from geranyl bromide, leading to the formation of myrcene and other terpene byproducts.

Q3: How can I minimize the formation of byproducts?

To favor O-alkylation and minimize side reactions, consider the following:

  • Choice of Base: A moderately weak base is often preferred to prevent the more reactive C-alkylation and E2 elimination. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.

  • Solvent Selection: Aprotic polar solvents are ideal as they can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide ion. Dry acetone or dimethylformamide (DMF) are suitable choices.

  • Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 reaction (O-alkylation) over the competing E2 elimination, which is more sensitive to temperature increases.

  • Use of a Catalyst: The addition of a catalytic amount of sodium iodide (NaI) can enhance the reaction rate. Iodide is a better leaving group than bromide, and its in-situ formation from the reaction of NaI with geranyl bromide can accelerate the SN2 reaction.

Q4: What is a realistic yield to expect for the synthesis of this compound?

Reported yields for the synthesis of this compound can vary. One study reported a yield of 84% when synthesizing this compound from bergapten (which is readily converted to bergaptol).[1] However, yields can be lower depending on the optimization of reaction conditions and purification efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of bergaptol. 2. Inactive geranyl bromide. 3. Insufficient reaction time or temperature.1. Ensure the use of a suitable base (e.g., K₂CO₃) and anhydrous solvent. 2. Check the quality of the geranyl bromide; it can degrade over time. Consider using freshly prepared or purified reagent. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Presence of a Significant Amount of Unreacted Bergaptol 1. Insufficient amount of base or geranyl bromide. 2. Poor quality of the base.1. Use a slight excess of geranyl bromide (e.g., 1.1-1.2 equivalents). Ensure at least one equivalent of a suitable base is used. 2. Use a freshly opened or properly stored base.
Formation of Multiple Products (Visible on TLC) 1. C-alkylation of the bergaptol ring. 2. E2 elimination of geranyl bromide.1. Use a less polar, aprotic solvent. Employ a milder base like K₂CO₃. 2. Maintain a moderate reaction temperature.
Difficulty in Purifying the Product 1. Co-elution of this compound with C-alkylated isomers or other nonpolar byproducts during column chromatography. 2. Oily product that is difficult to crystallize.1. Utilize a multi-step purification approach. Start with silica gel column chromatography to remove major impurities. For high purity, consider High-Speed Counter-Current Chromatography (HSCCC). 2. If the product is an oil, try trituration with a non-polar solvent like hexane to induce crystallization or remove oily impurities.

Experimental Protocols

Synthesis of this compound via Alkylation of Bergaptol

This protocol is adapted from a similar synthesis of a spin-labeled this compound derivative.[2]

Materials:

  • Bergaptol

  • Geranyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI), catalytic amount

  • Dry Acetone

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of bergaptol in dry acetone, add anhydrous potassium carbonate and a catalytic amount of sodium iodide.

  • Add geranyl bromide to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Reactant Reagent/Solvent Conditions Product Reported Yield Reference
BergaptenNot specifiedNot specifiedThis compound84%[1]
BergaptolGeranyl bromide, K₂CO₃, NaI, Dry AcetoneRoom TemperatureThis compoundNot specified for this compound, but a similar synthesis of a derivative proceeded effectively.[2]

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis This compound Biosynthesis Pathway Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Alkylation (DMAPP) Marmesin Marmesin Demethylsuberosin->Marmesin Cyclization Psoralen Psoralen Marmesin->Psoralen Removal of hydroxyisopropyl Bergaptol Bergaptol Psoralen->Bergaptol Hydroxylation Bergapten Bergapten Bergaptol->Bergapten Methylation (SAM) This compound This compound Bergapten->this compound Attachment of GPP

Caption: A simplified diagram of the biosynthetic pathway leading to this compound.

Chemical Synthesis Workflow

This compound Synthesis Workflow Chemical Synthesis Workflow for this compound Bergaptol Bergaptol Reaction Reaction: - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone) - Catalyst (e.g., NaI) Bergaptol->Reaction Geranyl_Bromide Geranyl Bromide Geranyl_Bromide->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification: - Column Chromatography - (Optional) HSCCC Crude_Product->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A general workflow for the chemical synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Troubleshooting Logic for Low this compound Yield Start Low Yield of this compound Check_Starting_Materials Check Starting Materials: - Purity of Bergaptol - Activity of Geranyl Bromide Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions: - Anhydrous? - Correct Base/Solvent? - Temperature? Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts (TLC/GC-MS): - Unreacted Bergaptol? - C-alkylation or Elimination? Start->Analyze_Byproducts Optimize_Conditions Optimize Conditions: - Vary Base/Solvent - Adjust Temperature - Add Catalyst (NaI) Check_Reaction_Conditions->Optimize_Conditions Analyze_Byproducts->Optimize_Conditions If side reactions are significant Improve_Purification Improve Purification: - Different Column Packing - Gradient Elution - Consider HSCCC Analyze_Byproducts->Improve_Purification If purification is the issue

Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.

References

challenges in interpreting bergamottin's effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the in vivo effects of bergamottin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-individual variability in our animal study subjects' response to this compound. What could be the cause?

A1: High inter-individual variability is a known challenge in this compound research. Several factors can contribute to this:

  • Genetic Polymorphisms: Variations in cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, which are involved in this compound metabolism, can lead to significant differences in how individuals process the compound.[1]

  • Gut Microbiota: The gut microbiome can influence the metabolism of this compound and its derivatives, leading to varied systemic exposure.

  • Baseline Health Status: Underlying health conditions, especially those affecting liver function, can alter this compound metabolism and response.

Troubleshooting Tip: To mitigate this, consider using larger sample sizes in your animal studies to ensure statistical power. If feasible, genotyping the animals for relevant CYP alleles can help in stratifying the data and understanding the source of variability.

Q2: How can we differentiate the direct effects of this compound from the effects of its metabolites in our in vivo model?

A2: This is a significant challenge as this compound is extensively metabolized, and some of its metabolites, such as 6′,7′-dihydroxythis compound, are also biologically active.[1][2]

Experimental Approach:

  • Metabolite Profiling: Conduct pharmacokinetic studies to identify and quantify the major metabolites of this compound in your animal model. This will help you understand the exposure levels of each compound.

  • Administer Metabolites Directly: If the primary metabolites are available commercially or can be synthesized, administer them directly to a separate group of animals to characterize their individual effects.

  • In Vitro Correlation: Use in vitro models with specific cell lines to compare the activity of this compound and its metabolites on your target of interest. This can provide mechanistic insights that can be correlated with the in vivo findings.

Q3: We are co-administering this compound with another drug to study its potential synergistic effects, but the results are inconsistent. What could be wrong?

A3: The most likely issue is the potent inhibitory effect of this compound on CYP3A4, often referred to as the "grapefruit effect".[1][3] This can significantly increase the bioavailability of the co-administered drug, leading to dose-dependent effects that may not be related to synergy.

Troubleshooting Guide:

  • Pharmacokinetic Interaction Study: Before assessing synergy, you must characterize the pharmacokinetic interaction between this compound and the co-administered drug. Measure the plasma concentrations of the other drug with and without this compound pre-treatment.

  • Dose Adjustment: If a significant pharmacokinetic interaction is observed, you may need to adjust the dose of the co-administered drug to achieve similar systemic exposure in the presence and absence of this compound.

  • Control Groups: Ensure your experimental design includes control groups receiving each compound individually at the doses used in the combination arm.

Q4: What is the best way to formulate this compound for oral administration in rodents to ensure consistent bioavailability?

A4: this compound is a lipophilic compound with low aqueous solubility. A proper formulation is crucial for consistent oral absorption.

Recommended Formulation: A common and effective method is to dissolve this compound in a vehicle such as a mixture of Cremophor EL, ethanol, and saline. The exact ratios may need to be optimized for your specific dose. It is essential to prepare the formulation fresh before each administration and ensure it is a homogenous suspension or solution.

Troubleshooting Guides

Issue: Unexpected Toxicity or Adverse Events in Animal Subjects
  • Possible Cause 1: Overestimation of Tolerated Dose.

    • Troubleshooting: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and strain. Start with low doses and escalate gradually while monitoring for signs of toxicity.

  • Possible Cause 2: Interaction with Diet.

    • Troubleshooting: Some components in standard rodent chow could potentially interact with this compound. Ensure a consistent and defined diet across all experimental groups. Be aware that components of the diet could induce or inhibit CYP enzymes.

  • Possible Cause 3: Vehicle-Related Toxicity.

    • Troubleshooting: Always include a vehicle-only control group to rule out any adverse effects caused by the formulation excipients.

Issue: Lack of Expected Biological Effect In Vivo
  • Possible Cause 1: Insufficient Bioavailability.

    • Troubleshooting: Confirm the systemic exposure of this compound and its major metabolites in your animal model through pharmacokinetic analysis. If bioavailability is low, consider optimizing the formulation or administration route.

  • Possible Cause 2: Rapid Metabolism.

    • Troubleshooting: The rapid metabolism of this compound to less active or inactive metabolites could lead to a lack of efficacy. Analyze the metabolic profile to understand the half-life of the parent compound.

  • Possible Cause 3: Inappropriate Dosing Regimen.

    • Troubleshooting: The dosing frequency may not be optimal to maintain therapeutic concentrations. Consider a more frequent dosing schedule or a different route of administration (e.g., intraperitoneal) to achieve sustained exposure, though this may alter the metabolic profile.

Quantitative Data Summary

Table 1: Human Pharmacokinetics of this compound

Dose (mg)Cmax (ng/mL)Tmax (h)Reference
62.10.8
125.91.1

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

EnzymeInhibition TypeKᵢ (μM)kᵢₙₐ꜀ₜ (min⁻¹)Reference
CYP3A4Mechanism-based7.70.3
CYP1A2Potent Inhibition--
CYP2A6>50% inhibition at 10 μM--
CYP2C9>50% inhibition at 10 μM--
CYP2C19~71% inhibition at 2 μM--
CYP2D6>50% inhibition at 10 μM--
CYP2E1>50% inhibition at 10 μM--

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Effect on Tumor Growth in a Xenograft Mouse Model

This protocol is adapted from a study on lung adenocarcinoma.

  • Cell Culture: Culture A549 human lung adenocarcinoma cells in appropriate media.

  • Animal Model: Use athymic nude mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., PBS)

    • This compound (25 mg/kg, intraperitoneal injection)

    • This compound (50 mg/kg, intraperitoneal injection)

    • This compound (100 mg/kg, intraperitoneal injection)

  • Administration: Administer treatment daily for a specified period (e.g., 18 days).

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Analysis: Perform statistical analysis to compare tumor growth between the control and treated groups. Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis can also be performed.

Protocol 2: Investigating the Impact of this compound on the Pharmacokinetics of a Co-administered Drug (Felodipine)

This protocol is based on a human clinical study.

  • Study Design: A randomized, crossover study design is recommended.

  • Subjects: Recruit healthy volunteers.

  • Treatment Arms:

    • Control: Administer 5 mg extended-release felodipine with water.

    • This compound: Administer 5 mg extended-release felodipine with a specified dose of this compound (e.g., 12 mg in capsules) and water.

  • Washout Period: Ensure a sufficient washout period between treatment arms (e.g., 1 week).

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of felodipine and its primary metabolite, dehydrofelodipine, using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for felodipine and dehydrofelodipine in both treatment arms.

  • Statistical Analysis: Use appropriate statistical tests to compare the pharmacokinetic parameters between the control and this compound groups.

Visualizations

Bergamottin_Metabolism cluster_ingestion Oral Ingestion cluster_metabolism Hepatic and Intestinal Metabolism cluster_effects Systemic Circulation and Effects This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by CYP3A5 CYP3A5 This compound->CYP3A5 Metabolized by CYP2B6 CYP2B6 This compound->CYP2B6 Metabolized by Biological Effects Biological Effects This compound->Biological Effects Direct Effects Metabolites Metabolites CYP3A4->Metabolites CYP3A5->Metabolites CYP2B6->Metabolites Metabolites->Biological Effects

Figure 1: Simplified metabolic pathway of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Research Question B Select Animal Model A->B C Determine Dosing and Formulation B->C D Administer this compound/Vehicle C->D E Monitor for Clinical Signs D->E F Collect Biological Samples D->F G Pharmacokinetic Analysis F->G H Pharmacodynamic Analysis F->H I Statistical Interpretation G->I H->I J Correlate with In Vitro Data I->J

Figure 2: General workflow for in vivo this compound studies.

Drug_Interaction_Logic A Co-administration of This compound + Drug X B This compound inhibits CYP3A4 A->B C Metabolism of Drug X decreases B->C D Plasma concentration of Drug X increases C->D E Observed biological effect D->E F Direct effect of this compound F->E G Direct effect of Drug X G->E

Figure 3: Logic diagram of this compound-drug interactions.

References

Technical Support Center: Bergamottin Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for bergamottin metabolite analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound?

A1: this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4, but also CYP2B6 and CYP3A5.[1][2] The major metabolites result from oxidation of the geranyloxy side chain or the furan ring.[1] Key metabolites identified in various studies include:

  • 6',7'-dihydroxythis compound (DHB): A major metabolite formed by the oxidation of the geranyl side chain.[3][4]

  • Bergaptol: Formed by the cleavage of the geranyloxy chain.

  • Hydroxylated Bergamottins: Such as 2'-OH-BG, 5'-OH-BG, and a mixture of 6'- and 7'-OH-BG, resulting from oxidation at different positions on the geranyloxy chain.

  • Reactive Intermediates: Oxidation of the furan ring can produce reactive intermediates, such as epoxides, which can form glutathione (GSH) conjugates or covalently bind to the CYP enzyme, leading to its inactivation.

Q2: What are the most common analytical techniques for this compound and its metabolites?

A2: The most prevalent methods for the separation and quantification of this compound and its metabolites are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These are typically coupled with various detectors:

  • UV Detection: Often used for quantification, with detection commonly set around 250 nm or 310 nm.

  • Mass Spectrometry (MS and MS/MS): Essential for metabolite identification and sensitive quantification. Electrospray ionization (ESI) in positive mode is common for detecting the protonated molecule [M+H]⁺.

Q3: What are the key sample preparation steps for analyzing this compound in biological matrices?

A3: Effective sample preparation is crucial for removing interferences and concentrating the analytes. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents like ethyl acetate to extract furanocoumarins from aqueous samples such as juice or plasma.

  • Solid-Phase Extraction (SPE): A highly effective and common technique for cleaning up complex biological samples like plasma. Polymeric sorbents like Oasis PRiME HLB are used to retain this compound and its metabolites, which are then eluted with an organic solvent. This method simplifies the extraction process as it may not require conditioning and equilibration steps.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its metabolites.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing significantly in my reverse-phase HPLC analysis. What are the likely causes and solutions?

A: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based C18 column packing can interact with the analyte, causing tailing.

    • Solution 1: Use a modern, high-purity silica column with end-capping to minimize exposed silanols.

    • Solution 2: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) suppresses the ionization of silanol groups, reducing unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If performance does not improve, replace the column.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a run starting with 90% water) can cause peak distortion.

    • Solution: Prepare your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.

Issue 2: Low Analyte Recovery During Sample Preparation

Q: I am experiencing low and inconsistent recovery of this compound from plasma samples using Solid-Phase Extraction (SPE). How can I improve this?

A: Low recovery in SPE can stem from several steps in the protocol. A systematic approach is needed to identify the problem.

Troubleshooting Workflow for Low SPE Recovery

G start Start: Low Recovery Detected check_sorbent 1. Check Sorbent-Analyte Interaction Did the analyte bind to the sorbent? start->check_sorbent analyze_flowthrough Analyze Flow-Through/Load Fraction check_sorbent->analyze_flowthrough Action analyte_present Analyte in Flow-Through analyze_flowthrough->analyte_present Result analyte_absent Analyte Not in Flow-Through analyze_flowthrough->analyte_absent Result optimize_elution 3. Optimize Elution Solvent Is the elution solvent strong enough? analyte_present->optimize_elution Problem: Poor Retention check_elution 2. Check Elution Step Did the analyte elute from the sorbent? analyte_absent->check_elution analyze_wash Analyze Wash Fraction check_elution->analyze_wash Action analyte_in_wash Analyte in Wash (Wash solvent too strong) analyze_wash->analyte_in_wash Result analyte_not_in_wash Analyte Not in Wash analyze_wash->analyte_not_in_wash Result analyte_in_wash->optimize_elution Problem: Premature Elution analyte_not_in_wash->optimize_elution stronger_elution Increase Elution Solvent Strength (e.g., higher % organic or different solvent) optimize_elution->stronger_elution Solution check_evaporation 4. Check Evaporation Step Is the analyte volatile? stronger_elution->check_evaporation Re-test optimize_drying Optimize drying conditions (e.g., lower temperature, gentle N2 stream) check_evaporation->optimize_drying If yes final Recovery Improved check_evaporation->final If no optimize_drying->final

Caption: Troubleshooting logic for low SPE recovery.

Detailed Protocol: Solid-Phase Extraction for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., a water-wettable polymer like Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the this compound and its metabolites with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Issue 3: Matrix Effects and Ion Suppression in LC-MS Analysis

Q: My signal intensity for this compound metabolites is highly variable between samples. I suspect ion suppression. How can I confirm and mitigate this?

A: Ion suppression is a common challenge in LC-MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.

Confirmation & Mitigation Strategies:

  • Post-Column Infusion: Continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.

  • Improve Chromatographic Separation: Modify your HPLC gradient to better separate the analytes from the interfering matrix components. A longer, shallower gradient can often improve resolution.

  • Enhance Sample Cleanup: A more rigorous sample preparation method, such as using a more selective SPE sorbent or adding a liquid-liquid extraction step, can remove the interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the analyte-to-IS peak area ratio, the variability caused by matrix effects can be effectively normalized.

Data Presentation & Experimental Protocols

Quantitative Data Tables

Table 1: Example LC-MS/MS Parameters for this compound Analysis. Data is illustrative and requires optimization for specific instruments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound339.2203.125
6',7'-Dihydroxythis compound (DHB)373.2203.130
Bergaptol203.1147.020

Table 2: Example HPLC Gradient Program for Furanocoumarin Separation. Based on a C18 column (e.g., 4.6 x 250 mm, 5 µm).

Time (min)Mobile Phase A (Water + 0.1% Formic Acid)Mobile Phase B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
0.090%10%1.0
5.020%80%1.0
12.05%95%1.0
15.05%95%1.0
15.190%10%1.0
20.090%10%1.0
Diagrams

Metabolic Pathway of this compound

G cluster_0 CYP3A4 / CYP2B6 / CYP3A5 BG This compound M1 Oxidation of Geranyloxy Chain BG->M1 M2 Oxidation of Furan Ring BG->M2 M3 Cleavage of Geranyloxy Chain BG->M3 DHB 6',7'-Dihydroxythis compound (DHB) M1->DHB OH_BG Hydroxylated Metabolites (e.g., 5'-OH-BG) M1->OH_BG Epoxide Reactive Epoxide Intermediate M2->Epoxide Bergaptol Bergaptol M3->Bergaptol Adducts GSH Conjugates or Covalent Enzyme Binding Epoxide->Adducts

Caption: Metabolic activation of this compound by CYP450 enzymes.

General Experimental Workflow

G Sample 1. Sample Collection (e.g., Plasma, Microsomes) Preparation 2. Sample Preparation (SPE or LLE) Sample->Preparation Analysis 3. LC-MS/MS Analysis Preparation->Analysis Data 4. Data Processing (Integration & Quantification) Analysis->Data Result 5. Results & Interpretation Data->Result

Caption: Workflow for this compound metabolite analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in bergamottin-related experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the basic chemical and physical properties of this compound?

This compound is a natural furanocoumarin found in citrus fruits, particularly grapefruit.[1][2][3] It is known for its role in the "grapefruit effect," where it inhibits cytochrome P450 enzymes, notably CYP3A4.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₂O₄--INVALID-LINK--
Molecular Weight 338.4 g/mol [3]
CAS Number 7380-40-7--INVALID-LINK--
Appearance White to pale yellow solid--INVALID-LINK--
Melting Point 59-61 °C--INVALID-LINK--
Solubility DMSO: ≥20 mg/mL, Ethanol: ≥18 mg/mL, Water: Insoluble--INVALID-LINK--
Stability Store at -20°C for up to 2 years--INVALID-LINK--

2. How should I prepare a stock solution of this compound?

Due to its low water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. What are the known IC50 values for this compound in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and the duration of treatment.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
LNCaPProstate Cancer2.4120 hours
MDAPCa2bProstate Cancer4120 hours
A549Lung Adenocarcinoma~5048 hours
U266Multiple MyelomaNot specifiedNot specified
HepG2Liver CancerNot specifiedNot specified
BGC-823Gastric CancerNot specifiedNot specified
HL-60Promyelocytic LeukemiaNot specifiedNot specified
HeLaCervical Cancer> 5024 hours

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during cell culture experiments.

  • Cause: This is a common issue due to the low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too low to keep the this compound dissolved.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). However, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Serial Dilutions: Prepare serial dilutions of your this compound stock solution in the cell culture medium immediately before adding it to the cells. This can help prevent precipitation.

    • Pre-warmed Medium: Use pre-warmed cell culture medium for dilutions to slightly increase solubility.

    • Sonication: Briefly sonicate the final diluted solution before adding it to the cell culture plates.

Issue 2: Inconsistent results in CYP3A4 inhibition assays.

  • Cause: Inconsistencies can arise from variations in the experimental setup, including the source of CYP3A4, substrate concentration, and incubation times.

  • Solution:

    • Standardize Enzyme Source: Use a consistent source of CYP3A4, such as human liver microsomes or a recombinant enzyme system.

    • Optimize Substrate Concentration: The concentration of the CYP3A4 substrate (e.g., testosterone, midazolam) should be at or below its Km value to ensure the assay is sensitive to inhibition.

    • Time- and Concentration-Dependent Inhibition: this compound is a mechanism-based inhibitor, meaning its inhibitory effect can be time- and concentration-dependent. Pre-incubating this compound with the enzyme before adding the substrate is crucial. Optimize the pre-incubation time.

    • Include Positive and Negative Controls: Use a known potent CYP3A4 inhibitor (e.g., ketoconazole) as a positive control and a vehicle control (e.g., DMSO) as a negative control.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is adapted from a method for analyzing furanocoumarins in citrus fruit.

  • Column: Reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-80% B

    • 5-10 min: 80% B

    • 10-12 min: 80-95% B

    • 12-15 min: 95% B

    • 15-19 min: 95-10% B

    • 19-21 min: 10% B

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 250 nm

  • Standard Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Create a series of standard solutions by diluting the stock in acetonitrile to generate a calibration curve (e.g., 31.25 to 1000 µg/mL).

Protocol 2: Cell Viability (MTT) Assay

This protocol is based on a study of this compound's effect on lung adenocarcinoma cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 75, and 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol is adapted from a study on lung adenocarcinoma cells.

  • Cell Seeding and Treatment: Seed cells in a 12-well plate at a density of 1x10⁶ cells/well. After 24 hours, treat with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Bergamottin_Stock This compound Stock (in DMSO/Ethanol) Treatment Cell Treatment Bergamottin_Stock->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis Protein_Analysis Protein Analysis (Western Blot) Incubation->Protein_Analysis CYP_Inhibition CYP3A4 Inhibition Assay Incubation->CYP_Inhibition

Caption: A general experimental workflow for studying the effects of this compound.

STAT3_pathway cluster_cytoplasm Cytoplasm This compound This compound SHP1 SHP-1 This compound->SHP1 induces JAK1_2 JAK1/2 SHP1->JAK1_2 inhibits c_Src c-Src SHP1->c_Src inhibits STAT3_p p-STAT3 JAK1_2->STAT3_p phosphorylates c_Src->STAT3_p phosphorylates STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->Gene_Expression activates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: this compound's inhibition of the STAT3 signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Bergamottin and 6',7'-Dihydroxybergamottin as CYP3A4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bergamottin and its primary metabolite, 6',7'-dihydroxythis compound (DHB), are naturally occurring furanocoumarins predominantly found in grapefruit juice. They are well-documented inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast array of clinically prescribed drugs. Understanding the distinct inhibitory profiles of these two compounds is paramount for predicting and managing drug-food interactions. This guide provides a comprehensive comparison of their CYP3A4 inhibitory activities, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and 6',7'-dihydroxythis compound on CYP3A4 have been quantified through various in vitro studies. The key parameters, including the half-maximal inhibitory concentration (IC50), the reversible inhibition constant (Ki), the maximal rate of inactivation (kinact), and the concentration required for 50% of the maximal inactivation rate (KI), are summarized below. These values provide a quantitative basis for comparing their potencies. Generally, lower values indicate a more potent inhibition.

ParameterThis compound6',7'-Dihydroxythis compound (DHB)Notes
IC50 ~4.5 µM[1]25 µM (for 6β-hydroxytestosterone formation)[2], 4.7 µM (for midazolam α-hydroxylation)[2]IC50 values can vary depending on the substrate used.
Ki (Reversible Inhibition) 13 µM (with midazolam as substrate)[3]~0.8 µM[3]DHB demonstrates a stronger reversible inhibition.
kinact (Inactivation Rate) ~0.35 min⁻¹0.16 min⁻¹, 0.3-0.4 min⁻¹Both compounds exhibit mechanism-based inhibition.
KI (Inactivation Potency) 7.7 µM, ~25 µM (in human intestinal microsomes)59 µM (in reconstituted system), ~3 µM (in human intestinal microsomes)KI values can differ based on the experimental system.

Mechanism of Inhibition: A Tale of Two Furanocoumarins

Both this compound and 6',7'-dihydroxythis compound are classified as mechanism-based inhibitors of CYP3A4. This mode of inhibition is characterized by the initial, reversible binding of the inhibitor to the enzyme, followed by its enzymatic conversion to a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. The enzyme's activity can only be restored through the synthesis of new protein.

While both compounds share this fundamental mechanism, there are nuances in their interaction with CYP3A4:

  • This compound: Exhibits substrate-dependent reversible inhibition, meaning its inhibitory potency can vary depending on the drug being metabolized by CYP3A4. For instance, its Ki value is significantly different when midazolam is used as a substrate compared to testosterone. However, its mechanism-based inactivation appears to be substrate-independent. The inactivation process involves modification of the apoprotein of CYP3A4 rather than the heme group.

  • 6',7'-Dihydroxythis compound (DHB): Acts as a substrate-independent reversible and mechanism-based inhibitor. This suggests a more consistent inhibitory effect across different CYP3A4 substrates. DHB has been shown to rapidly inhibit CYP3A4 activity, with maximal inhibition occurring within 30 minutes in cellular models.

The following diagram illustrates the general mechanism-based inhibition of CYP3A4 by these furanocoumarins.

CYP3A4_Inhibition cluster_reversible Reversible Binding cluster_metabolism Metabolic Activation cluster_inactivation Irreversible Inactivation CYP3A4 CYP3A4 (Active Enzyme) Complex CYP3A4-Inhibitor Complex CYP3A4->Complex k_on Inhibitor This compound or DHB Inhibitor->Complex Complex->CYP3A4 k_off Reactive_Intermediate Reactive Intermediate Complex->Reactive_Intermediate Metabolism Inactive_Enzyme Inactive CYP3A4 (Covalently Modified) Reactive_Intermediate->Inactive_Enzyme Covalent Bonding

Mechanism-based inhibition of CYP3A4 by furanocoumarins.

Experimental Protocols

To aid researchers in their investigations, a generalized protocol for assessing CYP3A4 inhibition is provided below. This protocol is a synthesis of methodologies commonly employed in the cited literature and should be adapted based on specific experimental goals and available resources.

Objective: To determine the reversible and mechanism-based inhibition of CYP3A4 by a test compound (e.g., this compound or DHB).
Materials:
  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP3A4 probe substrate (e.g., testosterone, midazolam)

  • Test inhibitor (this compound or DHB) dissolved in a suitable solvent (e.g., acetonitrile, DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well microplates

  • Incubator

  • LC-MS/MS or HPLC system for metabolite quantification

Procedure:

Part 1: Reversible Inhibition (IC50 Determination)

  • Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Reaction Mixture: In each well of a microplate, add HLMs (or recombinant CYP3A4), the CYP3A4 probe substrate, and a specific concentration of the test inhibitor. Include a control with no inhibitor.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS or HPLC to quantify the formation of the substrate's metabolite.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Part 2: Mechanism-Based Inhibition (Determination of kinact and KI)

  • Pre-incubation: Prepare two sets of reaction mixtures. In the first set, pre-incubate HLMs (or recombinant CYP3A4) with various concentrations of the test inhibitor and the NADPH regenerating system at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). In the second set (control), pre-incubate without the NADPH regenerating system.

  • Initiation of Substrate Metabolism: After the pre-incubation period, add a high concentration of the CYP3A4 probe substrate to each well to initiate the metabolic reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes).

  • Termination and Analysis: Stop the reaction and analyze the samples as described in the reversible inhibition protocol.

  • Data Analysis: Determine the initial rate of metabolite formation for each condition. Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration to determine the observed inactivation rate constant (kobs). Subsequently, plot kobs versus the inhibitor concentration to determine the kinact and KI values.

The following diagram outlines the experimental workflow for assessing CYP3A4 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reversible Reversible Inhibition Assay cluster_mbi Mechanism-Based Inhibition Assay Reagents Prepare Reagents: - Microsomes/Enzyme - NADPH System - Substrate - Inhibitor Dilutions Mix_Rev Combine Microsomes, Substrate, and Inhibitor Reagents->Mix_Rev Preincubate Pre-incubate Microsomes & Inhibitor with/without NADPH Reagents->Preincubate Incubate_Rev Add NADPH & Incubate Mix_Rev->Incubate_Rev Quench_Rev Quench Reaction Incubate_Rev->Quench_Rev Analyze_Rev LC-MS/MS Analysis Quench_Rev->Analyze_Rev IC50 Calculate IC50 Analyze_Rev->IC50 Add_Substrate Add Substrate Preincubate->Add_Substrate Incubate_MBI Incubate Briefly Add_Substrate->Incubate_MBI Quench_MBI Quench Reaction Incubate_MBI->Quench_MBI Analyze_MBI LC-MS/MS Analysis Quench_MBI->Analyze_MBI Ki_kinact Calculate kinact & KI Analyze_MBI->Ki_kinact

Workflow for CYP3A4 Inhibition Assays.

Conclusion

Both this compound and 6',7'-dihydroxythis compound are potent mechanism-based inhibitors of CYP3A4. However, key differences in their inhibitory kinetics and substrate dependency exist. DHB generally exhibits stronger reversible inhibition and acts in a substrate-independent manner, making it a more consistent inhibitor. This compound's reversible inhibitory effect, on the other hand, is dependent on the specific CYP3A4 substrate. These distinctions are crucial for accurately modeling and predicting drug interactions involving grapefruit juice and other food products containing these furanocoumarins. The provided experimental framework offers a solid foundation for researchers to further investigate these interactions and their clinical implications.

References

Comparative Analysis of Furanocoumarins in Grapefruit Juice: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of furanocoumarins in grapefruit juice, designed for researchers, scientists, and drug development professionals. It delves into the quantitative differences of these compounds across various grapefruit juice types, outlines detailed experimental protocols for their analysis, and illustrates the key signaling pathway impacted by their presence.

Executive Summary

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, including grapefruit. These compounds are of significant interest to the scientific community due to their potent inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a large number of prescribed drugs. This inhibition can lead to significant drug-food interactions, altering the bioavailability and potential toxicity of co-administered medications. This guide offers a comparative overview of the major furanocoumarins found in grapefruit juice, providing valuable data and methodologies for researchers in pharmacology and drug development.

Data Presentation: Quantitative Comparison of Furanocoumarins

The concentration of furanocoumarins in grapefruit juice can vary considerably depending on the variety of the grapefruit, whether the juice is from a white or red grapefruit, and the processing methods used. The following table summarizes the concentrations of the most abundant furanocoumarins found in different types of grapefruit juice, compiled from various studies.

FuranocoumarinWhite Grapefruit Juice (µg/mL)Red Grapefruit Juice (µg/mL)Commercial Grapefruit Juice (µg/mL)References
Bergamottin4.2 - 5.63.42.4 - 10[1]
6',7'-Dihydroxythis compound0.5 - 3.00.5 - 3.00.3 - 12.8[1]
Epoxythis compound2.91.80.17 - 0.27[1]
Paradisin A0.06 - 0.320.06 - 0.08~0.32[1]

Note: Concentrations can exhibit significant variability between individual studies and juice samples. The data presented represents a range of reported values.

Experimental Protocols

Accurate quantification of furanocoumarins is essential for research in this field. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method.

Protocol 1: Furanocoumarin Extraction from Grapefruit Juice

This protocol describes a standard liquid-liquid extraction method for isolating furanocoumarins from grapefruit juice.

Materials:

  • Grapefruit juice sample

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Centrifuge the grapefruit juice sample to pellet any solid pulp.

  • Take a known volume of the supernatant (e.g., 50 mL) and place it in a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer is the ethyl acetate containing the furanocoumarins.

  • Drain and discard the lower aqueous layer.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to ensure complete extraction.

  • Combine all ethyl acetate extracts.

  • Evaporate the ethyl acetate to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of Furanocoumarins

This protocol provides a general method for the chromatographic separation and quantification of furanocoumarins.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Mass Spectrometry detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A typical gradient starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar furanocoumarins. A starting point could be 90% A and 10% B, moving to 50% A and 50% B over 20 minutes. The specific gradient will need to be optimized based on the specific column and compounds of interest.

Detection:

  • UV detection is commonly performed at a wavelength of approximately 310 nm, where furanocoumarins exhibit strong absorbance.

  • Mass spectrometry provides higher sensitivity and selectivity and can be used for confirmation and identification of individual furanocoumarins based on their mass-to-charge ratio.

Quantification:

  • Quantification is achieved by creating a calibration curve using certified reference standards of the furanocoumarins of interest.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of furanocoumarins in grapefruit juice.

experimental_workflow sample Grapefruit Juice Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Analysis (C18 Column) reconstitution->hplc detection UV or MS Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for furanocoumarin analysis.

Signaling Pathway: Inhibition of Cytochrome P450 3A4

This diagram illustrates the mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4) by furanocoumarins.

cyp3a4_inhibition cluster_drug Drug Metabolism cluster_inhibition Furanocoumarin Inhibition Drug Drug Substrate Metabolite Metabolite Drug->Metabolite CYP3A4 Furanocoumarin Furanocoumarin ReactiveIntermediate Reactive Intermediate Furanocoumarin->ReactiveIntermediate CYP3A4 Metabolism InactiveCYP3A4 Inactive CYP3A4 ReactiveIntermediate->InactiveCYP3A4 Covalent Binding & Inactivation CYP3A4_active Active CYP3A4

Caption: Mechanism of CYP3A4 inhibition by furanocoumarins.

References

Unveiling the Anticancer Mechanisms of Bergamottin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and other citrus fruits, has garnered significant attention in oncological research for its potential as a multipronged anticancer agent. This guide provides a comprehensive comparison of its efficacy across various cancer types, supported by experimental data, and details the key molecular mechanisms underlying its action. We delve into its effects on critical signaling pathways, including the inhibition of STAT3, induction of apoptosis, and cell cycle arrest, offering a valuable resource for those investigating novel therapeutic strategies.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, demonstrate variability depending on the cancer type and specific cell line. This data underscores the importance of a targeted approach in considering this compound for therapeutic applications.

Cancer TypeCell LineIC50 (µM)Citation
Prostate Cancer LNCaP2.4
MDAPCa2b4
DU145-[1]
Neuroblastoma SH-SY5Y36.8 ± 3.8
Multiple Myeloma U266- (Effective at 50-100 µM)[1]
Non-Small Cell Lung Carcinoma A549-[1]
Liver Cancer HepG2-[1]
Gastric Cancer BGC-823-[1]
NCI-N87-
Breast Cancer MDA-MB-231-

Note: IC50 values can vary based on experimental conditions such as treatment duration and assay method. The table presents a summary of available data; a dash (-) indicates that the study demonstrated an effect without specifying a precise IC50 value.

Core Anticancer Mechanisms of this compound

Experimental evidence points to three primary mechanisms through which this compound exerts its anticancer effects:

  • Inhibition of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. This compound has been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activation and the expression of its downstream target genes involved in tumorigenesis.

  • Induction of Apoptosis: this compound triggers programmed cell death, or apoptosis, in cancer cells. This is often observed through the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation. The induction of apoptosis is a critical mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound can halt the proliferation of cancer cells. It has been reported to cause cell cycle arrest at different phases, most notably the G0/G1 or G2/M checkpoints, preventing cells from progressing through division.

Key Signaling Pathways Modulated by this compound

The anticancer activity of this compound is orchestrated through its interaction with several critical signaling pathways. The inhibition of the STAT3 pathway is a central and well-documented mechanism.

This compound This compound JAK JAK1/2 This compound->JAK Inhibits Phosphorylation cSrc c-Src This compound->cSrc Inhibits Phosphorylation SHP1 SHP-1 This compound->SHP1 Induces STAT3 STAT3 JAK->STAT3 Phosphorylates cSrc->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) SHP1->pSTAT3 Dephosphorylates STAT3->pSTAT3 Activation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival Angiogenesis Angiogenesis GeneExpression->Angiogenesis

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow for Investigating this compound's Anticancer Mechanisms

A standardized workflow is essential for the systematic evaluation of this compound's anticancer properties. This typically involves a series of in vitro assays to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis, followed by molecular analyses to elucidate the underlying signaling pathways.

cluster_0 In Vitro Assays cluster_1 Flow Cytometry Analysis cluster_2 Molecular Analysis CellCulture Cancer Cell Line Culture Treatment This compound Treatment (Dose- and Time-Dependent) CellCulture->Treatment MTT MTT Assay (Cell Viability/Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry ProteinExtraction Protein Extraction Treatment->ProteinExtraction CellCycle Cell Cycle Analysis (Propidium Iodide Staining) FlowCytometry->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) FlowCytometry->Apoptosis WesternBlot Western Blotting (e.g., p-STAT3, STAT3, Bcl-2, Cyclin D1) ProteinExtraction->WesternBlot

Caption: A typical experimental workflow.

Detailed Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for the key assays are provided below. These represent standard methodologies that can be adapted for the investigation of this compound's effects.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cells

    • 96-well plates

    • Complete culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, collect both the floating and attached cells.

    • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • Phosphate-Buffered Saline (PBS)

    • PI staining solution (containing Propidium Iodide and RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

    • Washing: Wash the cells with PBS and centrifuge.

    • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for STAT3 Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated STAT3 protein.

  • Materials:

    • Treated and control cell lysates

    • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the cells in ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-STAT3 and total STAT3 (typically overnight at 4°C). A loading control antibody (e.g., β-actin) should also be used.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.

References

Bergamottin's Impact on Androgen Receptor Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals that bergamottin, a natural furanocoumarin found in grapefruit, effectively inhibits androgen receptor (AR) signaling, a key driver of prostate cancer progression. This guide provides a comparative analysis of this compound's efficacy against established synthetic AR inhibitors, enzalutamide and bicalutamide, as well as other natural compounds, offering researchers and drug development professionals a consolidated resource for evaluating its therapeutic potential.

Mechanism of Action: Disrupting a Critical Cancer Pathway

This compound has been shown to suppress prostate cancer cell growth by downregulating AR signaling.[1][2] The proposed mechanism involves the inhibition of CYP3A5, an enzyme that plays a role in AR activation.[1] By inhibiting CYP3A5, this compound leads to a decrease in both total and nuclear AR levels, effectively blocking the translocation of the receptor to the nucleus where it would otherwise activate genes responsible for tumor growth.[1][3] This disruption of the AR signaling cascade ultimately results in reduced production of prostate-specific antigen (PSA), a key biomarker for prostate cancer, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis (programmed cell death).

Comparative Efficacy: this compound vs. Alternatives

To provide a clear perspective on this compound's performance, this guide compares its effects with those of synthetic AR inhibitors and other natural compounds. The data, primarily from studies on the LNCaP human prostate cancer cell line, is summarized below.

Quantitative Comparison of Inhibitory Activity
CompoundTypeTargetIC50 (LNCaP cells)Key Effects on AR SignalingReference
This compound Natural FuranocoumarinCYP3A5 / AR Signaling~2.4 µMReduces total and nuclear AR, decreases PSA, induces G0/G1 arrest and apoptosis.
Enzalutamide SyntheticAR Antagonist~0.12 - 0.18 µMCompetitively inhibits androgen binding, prevents AR nuclear translocation, and impairs DNA binding.
Bicalutamide SyntheticAR Antagonist~0.15 µMCompetitively inhibits androgen binding.
Curcumin Natural PolyphenolAR Signaling~10-20 µMDownregulates AR expression, inhibits AR nuclear translocation.
Resveratrol Natural PolyphenolAR Signaling~15-25 µMInhibits AR expression and function.
Genistein Natural IsoflavoneAR Signaling>10 µMDownregulates AR expression.
EGCG Natural CatechinAR Signaling~42.7 µg/mL (~93 µM)Suppresses AR transcriptional activity and PSA expression.

Note: IC50 values can vary depending on the specific experimental conditions, such as treatment duration and the assay used. The data presented here is for comparative purposes and is derived from various sources.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates This compound This compound CYP3A5 CYP3A5 This compound->CYP3A5 Inhibits AR -> AR_dimer AR -> AR_dimer This compound->AR -> AR_dimer Inhibits CYP3A5->AR Activates Enzalutamide Enzalutamide/ Bicalutamide Enzalutamide->AR Antagonizes Enzalutamide->AR -> AR_dimer Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_assays Experimental Assays start Prostate Cancer Cell Culture (e.g., LNCaP) treatment Treatment with This compound or Alternatives start->treatment MTT Cell Viability (MTT Assay) treatment->MTT IF AR Nuclear Translocation (IF) treatment->IF ELISA PSA Levels (ELISA) treatment->ELISA FACS Apoptosis (FACS) treatment->FACS end end MTT->end IC50 Determination IF->end Localization Analysis ELISA->end PSA Quantification FACS->end Apoptosis Rate

Caption: General Experimental Workflow for Evaluating AR Signaling Inhibitors.

Detailed Experimental Protocols

For researchers looking to validate these findings, detailed protocols for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or alternatives) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the location of the androgen receptor within the cells.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with the test compound and/or an androgen (e.g., DHT) to stimulate AR translocation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody specific to the androgen receptor.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR translocation.

Prostate-Specific Antigen (PSA) Measurement (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of PSA secreted by the cells.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific PSA ELISA kit. This typically involves adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the concentration of PSA in the samples by comparing the absorbance values to a standard curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest the cells after treatment, including both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) to determine the rate of apoptosis.

Conclusion

The available data suggests that this compound is a promising natural compound for the inhibition of androgen receptor signaling. While synthetic antagonists like enzalutamide exhibit higher potency in in vitro models, this compound's multifaceted mechanism of action, which includes targeting CYP3A5, presents a unique therapeutic avenue. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this compound as a standalone or adjuvant therapy in the management of prostate cancer. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Analysis of Bergamottin Across Citrus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of bergamottin content in various citrus species. It includes detailed experimental data, protocols for analysis, and visualizations of the key biological pathways affected by this furanocoumarin.

This compound, a natural furanocoumarin, is a prominent secondary metabolite in many citrus species. Its significance in the scientific community stems primarily from its potent inhibitory effect on cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of prescribed drugs. This interaction, often referred to as the "grapefruit juice effect," can lead to significantly altered drug pharmacokinetics and potential toxicity. Understanding the distribution and concentration of this compound across different citrus species is therefore crucial for drug development, food-drug interaction studies, and the exploration of its potential therapeutic applications.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different citrus species and even between different tissues of the same fruit. The flavedo, the outer colored part of the peel, consistently exhibits the highest concentrations of this compound. The following table summarizes the this compound content found in the flavedo of various citrus cultivars, as determined by High-Performance Liquid Chromatography (HPLC).

Citrus CultivarThis compound Content (µg/g Dry Weight)Reference
Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (Pomelo)666.54 ± 24.53[1]
Citrus paradisi Macf. cv. Red Grapefruit487.32 ± 15.67[1]
Citrus paradisi Macf. cv. White Grapefruit356.21 ± 11.23[1]
Citrus sinensis (L.) Osbeck cv. Valencia (Sweet Orange)25.43 ± 1.02[1]
Citrus limon (L.) Burm.f. cv. Eureka (Lemon)15.87 ± 0.65[1]
Citrus reticulata Blanco cv. Ponkan (Mandarin Orange)8.76 ± 0.34
Citrus aurantium L. cv. Daidai (Sour Orange)123.45 ± 5.89
Citrus medica L. cv. Diamante (Citron)45.67 ± 2.11

Experimental Protocols

The quantification of this compound in citrus species is predominantly achieved through chromatographic techniques. Below are detailed methodologies for the extraction and analysis of this furanocoumarin.

Extraction of this compound from Citrus Peel

This protocol is adapted from methodologies described for the extraction of furanocoumarins from citrus peels.

  • Sample Preparation: Fresh citrus fruits are washed and the flavedo is carefully separated from the albedo (the white, spongy part of the peel). The collected flavedo is then lyophilized (freeze-dried) and ground into a fine powder.

  • Solvent Extraction:

    • A known weight of the powdered flavedo (e.g., 1 gram) is placed in a flask.

    • A solution of 80:20 methanol/water (v/v) is added to the flask (e.g., 20 mL).

    • The mixture is sonicated for 30 minutes in an ultrasonic bath to facilitate the extraction of furanocoumarins.

    • The mixture is then centrifuged at 4000 rpm for 15 minutes.

  • Extract Preparation:

    • The supernatant is collected and filtered through a 0.22 µm syringe filter into a clean vial.

    • The filtered extract is then evaporated to dryness under a stream of nitrogen.

    • The dried residue is reconstituted in a known volume of methanol (e.g., 1 mL) for HPLC or UPLC-MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of furanocoumarins in citrus.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is commonly used with two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B

    • 15-25 min: 50-80% B

    • 25-30 min: 80-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection is performed at 310 nm.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated using certified this compound standards.

Visualizing the Experimental Workflow and Biological Pathway

To better illustrate the processes involved in this comparative study, the following diagrams have been generated using Graphviz.

Experimental_Workflow start Citrus Fruit Selection peel Separation of Flavedo start->peel freeze_dry Lyophilization (Freeze-Drying) peel->freeze_dry grind Grinding to Powder freeze_dry->grind extraction Solvent Extraction (80% Methanol) grind->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter evaporate Evaporation filter->evaporate reconstitute Reconstitution in Methanol evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc data Data Analysis & Quantification hplc->data end Comparative Results data->end

Figure 1: Experimental workflow for this compound analysis.

This compound's primary mechanism of drug interaction is through the irreversible inhibition of cytochrome P450 3A4 (CYP3A4). This process involves the metabolic activation of this compound by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby inactivating it.

CYP3A4_Inhibition_Pathway This compound This compound metabolism Metabolic Activation This compound->metabolism Enters Active Site cyp3a4 Cytochrome P450 3A4 (CYP3A4) cyp3a4->metabolism covalent_bond Covalent Adduct Formation cyp3a4->covalent_bond reactive_intermediate Reactive Intermediate (e.g., Epoxide or Furan-epoxide) metabolism->reactive_intermediate reactive_intermediate->covalent_bond inactivated_cyp3a4 Inactivated CYP3A4 covalent_bond->inactivated_cyp3a4 decreased_metabolism Decreased Drug Metabolism inactivated_cyp3a4->decreased_metabolism Inhibition drug Co-administered Drug (CYP3A4 Substrate) drug->decreased_metabolism Intended Metabolism increased_bioavailability Increased Drug Bioavailability & Potential Toxicity decreased_metabolism->increased_bioavailability

Figure 2: Mechanism of CYP3A4 inhibition by this compound.

Conclusion

This comparative guide highlights the significant variability of this compound content across different citrus species, with pomelo and grapefruit varieties demonstrating the highest concentrations. The provided experimental protocols offer a standardized approach for the extraction and quantification of this important furanocoumarin. The visualization of the CYP3A4 inhibition pathway underscores the critical role of this compound in drug metabolism and the importance of considering citrus consumption in clinical settings. This information is vital for researchers in pharmacology, toxicology, and food science to better understand and predict food-drug interactions and to explore the potential of this compound in other biomedical applications.

References

Bergamottin vs. Other Natural Compounds in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for novel and effective cancer therapies, natural compounds have emerged as a promising frontier. Their diverse chemical structures and biological activities offer a rich source for drug discovery and development. This guide provides a detailed comparison of bergamottin, a furanocoumarin found in grapefruit, with other well-researched natural compounds: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). We delve into their mechanisms of action, cytotoxic effects, and impact on key signaling pathways, supported by experimental data and detailed protocols.

Comparative Analysis of Anticancer Activity

The efficacy of these natural compounds varies across different cancer cell lines, reflecting their distinct mechanisms of action. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.

Table 1: Comparative IC50 Values of Natural Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeCitation
This compound LNCaPProstate Cancer2.496 h[1]
MDAPCa2bProstate Cancer496 h[1]
A549Lung Cancer~2548 h[2]
SH-SY5YNeuroblastoma36.872 h[3]
HeLaCervical Cancer> 50Not Specified[4]
Curcumin HeLaCervical Cancer3.3648 h
10.572 h
MCF-7Breast Cancer44.6124 h
MDA-MB-231Breast Cancer54.6824 h
H460Lung Cancer5.3Not Specified
HepG2Liver Cancer14.5Not Specified
Resveratrol U-87 MGGlioblastoma32.5648 h
MCF-7Breast Cancer51.1824 h
HepG2Liver Cancer57.424 h
SW480Colon Cancer~70-150Not Specified
HeLaCervical Cancer~200-25048 h
Quercetin A549Lung Cancer5.14 µg/ml72 h
HL-60Leukemia7.796 h
MCF-7Breast Cancer17.2Not Specified
3724 h
HT-29Colon Cancer81.6548 h
EGCG WI38VATransformed Fibroblasts10Not Specified
H1299Lung Cancer27.6372 h
A549Lung Cancer28.3472 h
MCF-7Breast Cancer37.68Not Specified

Table 2: In Vivo Antitumor Efficacy

CompoundCancer ModelDosageOutcomeCitation
This compound A549 Xenograft (Mouse)Not SpecifiedSignificant decrease in tumor volume and weight after 18 days.
Resveratrol Glioma (Rat)40 mg/kg/daySlower tumor growth rate, longer survival time.
Ovarian Cancer Xenograft (Mouse)Not SpecifiedSignificantly reduced tumor burden compared to controls.
Prostate Cancer Xenograft (Mouse)20 mg/kg (oral gavage)Suppressed tumor growth.

Mechanisms of Action & Signaling Pathways

Natural compounds exert their anticancer effects by modulating a multitude of cellular signaling pathways involved in cell proliferation, survival, and metastasis.

This compound

This compound, a furanocoumarin, has demonstrated significant anticancer activity through various mechanisms. It is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Its anticancer effects are attributed to its ability to regulate pathways related to cell cycle arrest, apoptosis, migration, and invasion. In non-small cell lung carcinoma A549 cells, this compound induces apoptosis and cell cycle arrest at the G2/M phase. It has also been shown to suppress the NF-κB signaling pathway, a key regulator of tumor growth and survival.

Bergamottin_Pathway cluster_Cell Cancer Cell This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 inhibits NFkB NF-κB This compound->NFkB inhibits STAT3 STAT3 This compound->STAT3 inhibits CellCycle Cell Cycle (G2/M Arrest) This compound->CellCycle induces arrest Apoptosis Apoptosis This compound->Apoptosis induces Migration Migration/ Invasion This compound->Migration inhibits NFkB->CellCycle STAT3->CellCycle

This compound's multifaceted impact on cancer cell signaling pathways.
Curcumin

Curcumin, the active component of turmeric, is one of the most extensively studied natural compounds in cancer research. It exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit tumor growth and induce apoptosis in various cancer types. However, its clinical application is often limited by poor bioavailability.

Resveratrol

Resveratrol is a polyphenolic compound found in grapes, peanuts, and other plants. It has demonstrated both chemopreventive and therapeutic effects against various cancers in preclinical models. Resveratrol can induce apoptosis and modulate various signaling pathways involved in tumorigenesis. Notably, it has been shown to suppress the growth of cancer stem-like cells by inhibiting fatty acid synthase (FAS).

Resveratrol_Pathway cluster_Cell Cancer Stem-like Cell Resveratrol Resveratrol FAS Fatty Acid Synthase (FAS) Resveratrol->FAS downregulates ProApoptotic Pro-apoptotic genes (DAPK2, BNIP3) Resveratrol->ProApoptotic upregulates Lipogenesis Lipogenesis FAS->Lipogenesis Apoptosis Apoptosis Lipogenesis->Apoptosis inhibits ProApoptotic->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Treat with Natural Compound CellCulture->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle AnimalModel Xenograft Animal Model MTT->AnimalModel Inform dose selection InVivoTreatment Administer Compound AnimalModel->InVivoTreatment TumorMeasurement Measure Tumor Growth InVivoTreatment->TumorMeasurement SurvivalAnalysis Analyze Survival InVivoTreatment->SurvivalAnalysis

References

The Role of Bergamottin in Grapefruit-Drug Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between grapefruit juice and various medications is a well-documented phenomenon of significant clinical importance. This guide provides a comprehensive comparison of bergamottin and other furanocoumarins found in grapefruit, elucidating their roles in the inhibition of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of a wide range of drugs. Through the presentation of quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to offer a clear and objective resource for understanding and investigating the "grapefruit effect."

Quantitative Comparison of CYP3A4 Inhibition

The inhibitory potential of furanocoumarins is a key factor in the grapefruit-drug interaction. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other major furanocoumarins against CYP3A4 activity. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

FuranocoumarinIC50 (µM)SubstrateEnzyme SourceReference
This compound ~3.92 (co-incubation)TestosteroneHuman Liver Microsomes[1]
0.24 (pre-incubation)TestosteroneHuman Liver Microsomes[1]
6',7'-Dihydroxythis compound (DHB) 25TestosteroneRat Liver Microsomes[2]
4.7 (without pre-incubation)MidazolamHuman Liver Microsomes[2]
0.31 (with pre-incubation)MidazolamHuman Liver Microsomes[2]
Paradisin-A 1.2Not SpecifiedHuman CYP3A4 Isoenzymes

Key Findings:

  • Paradisin-A appears to be the most potent inhibitor of CYP3A4, followed by 6',7'-dihydroxythis compound (DHB), and then this compound.

  • Pre-incubation of this compound with liver microsomes significantly increases its inhibitory potency, highlighting its role as a mechanism-based inhibitor.

  • DHB also demonstrates mechanism-based inhibition, with its potency increasing dramatically after pre-incubation.

Mechanism of CYP3A4 Inactivation by this compound

This compound acts as a "suicide inhibitor" of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This process is a key contributor to the prolonged duration of the grapefruit-drug interaction.

Bergamottin_CYP3A4_Inactivation This compound This compound Metabolism1 Hydroxylation This compound->Metabolism1 CYP3A4_active Active CYP3A4 CYP3A4_active->Metabolism1 Metabolism2 Epoxidation CYP3A4_active->Metabolism2 Covalent_Bond Covalent Adduct Formation CYP3A4_active->Covalent_Bond NADPH NADPH NADPH->Metabolism1 NADPH->Metabolism2 DHB 6',7'-Dihydroxy- This compound (DHB) Metabolism1->DHB DHB->Metabolism2 Reactive_Intermediate Reactive Furanoepoxide Intermediate Metabolism2->Reactive_Intermediate Reactive_Intermediate->Covalent_Bond CYP3A4_inactive Inactive CYP3A4 Covalent_Bond->CYP3A4_inactive

Mechanism of CYP3A4 Inactivation by this compound

The diagram above illustrates the metabolic activation of this compound by active CYP3A4, a process requiring NADPH as a cofactor. This compound is first hydroxylated to form 6',7'-dihydroxythis compound (DHB). Subsequently, DHB undergoes epoxidation, also catalyzed by CYP3A4, to generate a highly reactive furanoepoxide intermediate. This intermediate then forms a covalent bond with the CYP3A4 apoprotein, leading to the irreversible inactivation of the enzyme.

Experimental Protocols

To facilitate the replication and validation of findings related to the grapefruit-drug interaction, detailed methodologies for key experiments are provided below.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the inhibitory effect of furanocoumarins on CYP3A4 activity using testosterone as a probe substrate.

In_Vitro_CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - Human Liver Microsomes (e.g., 0.2 mg/mL) - Testosterone (Substrate, e.g., 50 µM) - this compound/DHB/Paradisin-A (Inhibitors) - NADPH Generating System - Potassium Phosphate Buffer (0.1 M, pH 7.4) Preincubation Pre-incubation (for mechanism-based inhibition): Incubate microsomes with inhibitor at 37°C for a set time (e.g., 15 min). Reagents->Preincubation Incubation Initiate Reaction: Add Testosterone and NADPH generating system. Incubate at 37°C for a specific duration (e.g., 10-20 min). Preincubation->Incubation Termination Terminate Reaction: Add a quenching solvent (e.g., ice-cold acetonitrile). Incubation->Termination Centrifugation Centrifuge to pellet protein. Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS: Quantify the formation of 6β-hydroxytestosterone. Centrifugation->Analysis Calculation Calculate % Inhibition and determine IC50 values. Analysis->Calculation

Workflow for In Vitro CYP3A4 Inhibition Assay

Materials:

  • Pooled human liver microsomes (HLMs)

  • Testosterone (CYP3A4 probe substrate)

  • This compound, 6',7'-dihydroxythis compound, Paradisin-A (or other test compounds)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., 6β-hydroxytestosterone-d7)

Procedure:

  • Preparation: Prepare stock solutions of testosterone and the furanocoumarins in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Pre-incubation (for mechanism-based inhibition): In a microcentrifuge tube, combine the human liver microsomes (e.g., final concentration of 0.2 mg/mL) and the furanocoumarin at various concentrations in potassium phosphate buffer. Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for potential time-dependent inhibition.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and testosterone (e.g., final concentration of 50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of the testosterone metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of CYP3A4 inhibition for each furanocoumarin concentration relative to a control incubation without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical in vivo study to assess the effect of grapefruit juice components on the pharmacokinetics of a model drug, felodipine, in rats.

Animal Model and Housing:

  • Species: Male Sprague-Dawley rats are commonly used.

  • Housing: House the rats in a controlled environment with a 12-hour light/dark cycle, and provide access to standard chow and water ad libitum. Acclimatize the animals to the housing conditions for at least one week before the experiment. For metabolism studies, single housing in metabolism cages may be necessary after an acclimatization period.

Experimental Design:

  • A crossover or parallel-group design can be employed.

  • Treatment Groups:

    • Control Group: Receives the drug with water.

    • Treatment Group: Receives the drug with grapefruit juice or a solution of the specific furanocoumarin.

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Administration:

    • Administer grapefruit juice (e.g., 10 mL/kg) or the furanocoumarin solution orally via gavage.

    • After a predetermined time (e.g., 30-60 minutes), administer felodipine (e.g., 10 mg/kg) orally.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after felodipine administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Analyze the plasma concentrations of felodipine and its major metabolite, dehydrofelodipine, using a validated analytical method (e.g., HPLC-MS/MS).

    • Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

    • Compare the pharmacokinetic parameters between the control and treatment groups to assess the magnitude of the drug interaction.

Conclusion

The evidence strongly supports a significant role for this compound as a mechanism-based inhibitor of CYP3A4, contributing to the grapefruit-drug interaction. However, it is crucial to recognize that the overall "grapefruit effect" is a complex interplay of multiple furanocoumarins, with compounds like 6',7'-dihydroxythis compound and paradisin-A exhibiting even greater inhibitory potency in some studies. For researchers and drug development professionals, a thorough understanding of the comparative inhibitory potential and mechanisms of action of these compounds is essential for predicting and mitigating clinically significant drug interactions. The provided experimental protocols offer a foundation for further investigation into this important area of pharmacology and toxicology.

References

Cross-Validation of Analytical Methods for Bergamottin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Bergamottin, a furanocoumarin found predominantly in grapefruit and bergamot orange, is of significant interest due to its interaction with cytochrome P450 enzymes, affecting drug metabolism. This guide provides a comparative analysis of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of this compound, based on published validation data.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (R²) > 0.999[1]> 0.998> 0.99[2]
Accuracy (% Recovery) 88.07 - 109.17%[1]Typically 85-115%97.1 - 98.5%[3]
Precision (%RSD) < 2.18%< 15%< 2%
Limit of Detection (LOD) 0.097 - 0.467 mg/L0.001 - 0.03 ng/mLTypically in the ng/band range
Limit of Quantification (LOQ) 0.097 - 0.496 mg/L0.5 ng/mLTypically in the ng/band range

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of furanocoumarins in plant extracts and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used. For example, a gradient starting from 10% acetonitrile, increasing to 80% over 4 minutes, holding at 80% for 5 minutes, then increasing to 95% over 2 minutes.

Flow Rate:

  • 1.0 mL/min.

Detection:

  • UV detection at 250 nm.

Sample Preparation:

  • Plant material is extracted with a suitable solvent (e.g., methanol or ethanol), filtered, and diluted as necessary with the mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices like plasma.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Mobile Phase:

  • A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be 30-95% B over 1.5 minutes.

Flow Rate:

  • 0.3 mL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitoring the transition of the precursor ion (m/z 339) to a specific product ion (e.g., m/z 203).

Sample Preparation:

  • For plasma samples, a protein precipitation step with a solvent like acetonitrile is typically performed, followed by centrifugation and analysis of the supernatant.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Pre-coated silica gel 60 F254 HPTLC plates.

Mobile Phase:

  • A mixture of non-polar and polar solvents. For example, a mixture of toluene, ethyl acetate, formic acid, and methanol (e.g., 9:9:2:3 v/v/v/v).

Development:

  • Ascending development in a saturated twin-trough chamber.

Detection:

  • Densitometric scanning at a wavelength of 350 nm.

Sample Preparation:

  • Samples are extracted and dissolved in a suitable solvent like methanol before being applied to the HPTLC plate as bands.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.

CrossValidationWorkflow A Sample Preparation (e.g., Extraction, Dilution) B Method 1 (e.g., HPLC-UV) A->B C Method 2 (e.g., LC-MS/MS) A->C D Method 3 (e.g., HPTLC) A->D E Data Acquisition B->E C->E D->E F Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) E->F G Comparative Analysis of Performance Metrics F->G H Selection of Optimal Method G->H

Caption: Workflow for cross-validating analytical methods.

Signaling Pathway for this compound's Interaction with CYP3A4

This compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4, which is crucial for the metabolism of many drugs. This interaction can lead to significant drug-drug interactions.

CYP3A4_Inhibition cluster_inhibition Drug Co-administered Drug (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme (in Liver and Intestine) Drug->CYP3A4 Metabolism IncreasedDrug Increased Plasma Concentration of Drug This compound This compound This compound->CYP3A4 Inhibition Metabolite Inactive Metabolite CYP3A4->Metabolite Toxicity Potential for Adverse Effects/Toxicity IncreasedDrug->Toxicity

Caption: this compound's inhibition of CYP3A4 metabolism.

References

Bergamottin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the divergent and convergent effects of bergamottin in preclinical studies, detailing its mechanisms of action, metabolic impact, and therapeutic potential.

This compound, a natural furanocoumarin predominantly found in grapefruit and bergamot orange, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Possessing potent anti-inflammatory, antioxidant, and anti-cancer properties, this compound's therapeutic potential is a subject of ongoing investigation.[1][2] This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid researchers in drug development and experimental design.

Cytochrome P450 Inhibition: A Tale of Two Environments

One of the most well-documented effects of this compound is its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, a key enzyme in drug metabolism.[3] This inhibition is a critical consideration in pharmacology, as it can lead to significant drug-drug interactions by increasing the bioavailability of co-administered drugs.[3]

In vitro studies consistently demonstrate that this compound is a mechanism-based inhibitor of CYP3A4, meaning it irreversibly inactivates the enzyme. This effect is observed in a concentration- and time-dependent manner. In human liver microsomes, this compound has been shown to inhibit a range of P450 enzymes, including 1A2, 2A6, 2C9, 2C19, 2D6, and 2E1.

In vivo, the effects of this compound on CYP3A4 are most pronounced in the intestine, where it significantly reduces first-pass metabolism of various drugs. For instance, co-administration of grapefruit juice, a rich source of this compound, with the calcium channel blocker felodipine has been shown to increase the mean area under the plasma concentration-time curve (AUC) and the peak plasma concentration of the drug.

Anti-Cancer Activity: From Petri Dish to Animal Models

This compound has demonstrated significant anti-cancer activity against a variety of cancer cell lines in vitro and has shown promise in preclinical animal models. Its anti-neoplastic effects are attributed to its ability to modulate several cancer-related pathways, leading to cell cycle arrest, apoptosis, and inhibition of migration and invasion.

Quantitative Comparison of Anti-Cancer Effects
Parameter In Vitro Findings In Vivo Findings References
Cell Viability Dose- and time-dependent reduction in viability of various cancer cell lines, including lung (A549), colon (HT-29, RKO), and prostate (LNCaP, MDAPCa2b). IC50 values are often in the low micromolar range.Significant reduction in tumor volume and weight in xenograft mouse models of lung and colon cancer.
Apoptosis Induction of apoptosis characterized by cell shrinkage, chromatin condensation, and PARP cleavage in multiple cancer cell lines.Not directly measured in the same way, but tumor growth inhibition is consistent with increased apoptosis.
Cell Cycle Arrest Potent cell cycle arrest at the G2/M phase in lung adenocarcinoma cells and G0/G1 phase in prostate cancer cells.Not directly measured in animal models, but tumor growth suppression supports an effect on cell cycle progression.
Invasion & Migration Suppression of cancer cell invasion and migration in wound healing and transwell assays.Not explicitly detailed in the provided search results.
Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay):

  • Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

In Vivo Xenograft Mouse Model:

  • Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., A549).

  • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives intraperitoneal injections of this compound at specified doses (e.g., 25, 50, and 100 mg/kg) on a regular schedule. The control group receives injections of the vehicle (e.g., phosphate-buffered saline).

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for tumor growth and survival.

Bergamottin_Signaling_Pathways This compound This compound JAK1_2 JAK1/2 This compound->JAK1_2 inhibits c_Src c-Src This compound->c_Src inhibits SHP1 SHP-1 This compound->SHP1 activates Ras Ras This compound->Ras inhibits Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest STAT3 STAT3 JAK1_2->STAT3 c_Src->STAT3 STAT3_Regulated_Genes STAT3-Regulated Genes (COX-2, VEGF, Cyclin D1, Survivin, Bcl-2) STAT3->STAT3_Regulated_Genes activates SHP1->STAT3 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival STAT3_Regulated_Genes->Proliferation_Survival

Caption: Signaling pathways affected by this compound.

Anti-Inflammatory and Antioxidant Effects

Beyond its impact on cancer cells and drug metabolism, this compound also exhibits notable anti-inflammatory and antioxidant properties. In vivo studies using a mouse model of intestinal ischemia/reperfusion injury demonstrated that a flavonoid-rich fraction of bergamot juice, which contains this compound, reduced histological damage, cytokine production, and oxidative stress. These effects were associated with the modulation of NF-κB and MAP kinase pathways. Similarly, bergamot leaf extract has been shown to modulate hepatic oxidative stress both in vitro and in vivo.

From Lab Bench to Clinical Application: An Experimental Workflow

The translation of in vitro findings to in vivo efficacy is a critical step in drug development. The following diagram illustrates a general experimental workflow for evaluating the therapeutic potential of this compound.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (Cell Viability, Apoptosis, Cell Cycle) Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR for Signaling Pathways) In_Vitro_Screening->Mechanism_of_Action CYP450_Inhibition_Assay CYP450 Inhibition Assays (Microsomal Assays) In_Vitro_Screening->CYP450_Inhibition_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics & Bioavailability (Animal Models) CYP450_Inhibition_Assay->Pharmacokinetics Toxicology Toxicology Studies (Animal Models) In_Vivo_Efficacy->Toxicology Pharmacokinetics->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials

Caption: General experimental workflow for this compound research.

Bridging the Gap: In Vitro vs. In Vivo Correlation

The observed effects of this compound in vitro generally translate to its in vivo activity, particularly in the context of cancer. The dose-dependent cytotoxicity seen in cell cultures corresponds to tumor growth inhibition in animal models. However, the bioavailability and metabolism of this compound can influence its systemic effects in vivo. The significant first-pass metabolism and potent inhibition of intestinal CYP3A4 are prime examples of how the in vivo context introduces complexities not fully captured in in vitro systems.

InVitro_InVivo_Correlation In_Vitro_Effects In Vitro Effects (Direct Cellular Mechanisms) Bioavailability Bioavailability & Metabolism (First-Pass Effect, CYP450 Inhibition) In_Vitro_Effects->Bioavailability In_Vivo_Effects In Vivo Effects (Systemic Response) Bioavailability->In_Vivo_Effects

Caption: Relationship between in vitro and in vivo effects.

References

A Mechanistic Showdown: Bergamottin vs. Epoxybergamottin in CYP3A4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cytochrome P450 (CYP) enzyme inhibition is paramount for predicting and mitigating drug-drug interactions. Among the myriad of natural compounds known to inhibit CYP3A4, the primary enzyme responsible for the metabolism of a vast array of pharmaceuticals, bergamottin and its derivative, epoxythis compound, stand out as potent mechanism-based inactivators. Both furanocoumarins, predominantly found in grapefruit, contribute significantly to the well-documented "grapefruit juice effect." This guide provides a detailed mechanistic comparison of this compound and epoxythis compound, supported by experimental data, to elucidate their similarities and differences in inactivating CYP3A4.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and epoxythis compound on CYP3A4 have been quantified through various in vitro assays. The following tables summarize key kinetic parameters, offering a direct comparison of their potency as inhibitors.

Table 1: IC50 Values for CYP3A4 Inhibition

CompoundIC50 (µM)Experimental SystemSubstrateReference
This compound7.7Reconstituted human CYP3A4Erythromycin[1][2]
Epoxythis compound4.2 ± 1.1Transfected human liver epithelial cellsDiltiazem[3]

Table 2: Kinetic Parameters for Mechanism-Based Inactivation of CYP3A4

CompoundK_I_ (µM)k_inact_ (min⁻¹)Experimental SystemReference
This compound7.70.3Reconstituted human CYP3A4[1][2]
This compound~25~0.35Human intestinal microsomes

K_I_ (inactivation constant) represents the concentration of the inactivator that produces half-maximal inactivation. k_inact_ (maximal rate of inactivation) is the maximum rate of enzyme inactivation at a saturating concentration of the inactivator.

Mechanistic Insights into CYP3A4 Inactivation

Both this compound and epoxythis compound are classified as mechanism-based inactivators, meaning they are converted by the target enzyme, CYP3A4, into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. The furan ring, a common structural feature of both molecules, is crucial for this process.

This compound: A Two-Step Activation to a Reactive Intermediate

The inactivation of CYP3A4 by this compound is a well-studied process. It is not this compound itself, but a metabolite that acts as the ultimate inactivator. The proposed mechanism involves the following steps:

  • Metabolism to 6',7'-dihydroxythis compound (DHBG): CYP3A4 initially metabolizes this compound to its more polar metabolite, DHBG.

  • Formation of a Reactive Intermediate: DHBG is further oxidized by CYP3A4, leading to the formation of a reactive species. This reactive intermediate is an oxygenated form of DHBG.

  • Covalent Adduction: The reactive intermediate then covalently binds to a specific amino acid residue within the active site of CYP3A4, identified as Glutamine 273 (Gln273). This covalent modification permanently inactivates the enzyme.

This compound This compound CYP3A4_1 CYP3A4 This compound->CYP3A4_1 Metabolism DHBG 6',7'-dihydroxythis compound (DHBG) CYP3A4_1->DHBG CYP3A4_2 CYP3A4 DHBG->CYP3A4_2 Metabolism Reactive_Intermediate Oxygenated DHBG (Reactive Intermediate) CYP3A4_2->Reactive_Intermediate Inactive_CYP3A4 Inactive CYP3A4 (Covalently Modified) Reactive_Intermediate->Inactive_CYP3A4 Covalent Binding to Gln273

Mechanism of CYP3A4 inactivation by this compound.

Epoxythis compound: Direct Inhibition with a Reactive Moiety

Epoxythis compound, as its name suggests, contains an epoxide group on the geranyl side chain. While it is also a mechanism-based inactivator, the specifics of its reactive intermediate and the site of covalent adduction on CYP3A4 are not as definitively characterized as for this compound. However, its concentration-dependent inhibition of CYP3A4 has been clearly demonstrated. The presence of the furan ring strongly suggests a similar mechanism involving the formation of a reactive species that targets the enzyme's active site.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the inhibitory potential of compounds like this compound and epoxythis compound.

CYP3A4 Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of CYP3A4 by 50%.

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4

  • CYP3A4 substrate (e.g., testosterone, midazolam, diltiazem)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor (this compound or epoxythis compound) dissolved in a suitable solvent (e.g., methanol, DMSO)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a series of dilutions of the test inhibitor.

  • In a microcentrifuge tube, combine the buffer, HLMs or recombinant CYP3A4, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 substrate.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions Reaction_Mix Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) Inhibitor_Dilutions->Reaction_Mix Pre_incubation Pre-incubate at 37°C Reaction_Mix->Pre_incubation Reaction_Start Initiate Reaction (Add NADPH & Substrate) Pre_incubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Reaction_Stop Terminate Reaction (Add Quenching Solvent) Incubate->Reaction_Stop Centrifuge Centrifuge Reaction_Stop->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS IC50_Calc Calculate IC50 LC_MSMS->IC50_Calc

Workflow for IC50 determination of CYP3A4 inhibition.

Mechanism-Based Inactivation Assay

This assay is used to determine the kinetic parameters (K_I_ and k_inact_) of mechanism-based inactivators.

Materials:

  • Same as for the IC50 assay.

Procedure:

  • Pre-incubation: Prepare a reaction mixture containing HLMs or recombinant CYP3A4, the test inhibitor at various concentrations, and the NADPH regenerating system. Incubate this mixture at 37°C for different time points (e.g., 0, 5, 10, 20, 30 minutes). A control incubation without the inhibitor is also performed.

  • Dilution and Substrate Incubation: At each time point, take an aliquot of the pre-incubation mixture and dilute it significantly (e.g., 10 to 20-fold) into a secondary incubation mixture containing a high concentration of the CYP3A4 substrate and the NADPH regenerating system. This dilution step is crucial to minimize any reversible inhibition from the remaining inhibitor.

  • Incubate and Terminate: Incubate the secondary reaction mixture at 37°C for a short, fixed period. Terminate the reaction with a quenching solvent.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the metabolite formation.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed inactivation rate constant (k_obs_).

    • Plot the k_obs_ values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the K_I_ and k_inact_ values.

Conclusion

Both this compound and epoxythis compound are potent mechanism-based inactivators of CYP3A4, a key enzyme in drug metabolism. Their inhibitory action is rooted in the metabolic activation of their furan moiety into a reactive intermediate that covalently modifies and inactivates the enzyme. While this compound's inactivation pathway via its dihydroxy metabolite is well-elucidated, the precise mechanism for epoxythis compound warrants further investigation. The quantitative data presented highlights their significant potential for causing drug-drug interactions, underscoring the importance of considering the "grapefruit juice effect" in clinical practice and drug development. The provided experimental workflows offer a foundational understanding for researchers aiming to investigate the inhibitory properties of these and other natural compounds.

References

Safety Operating Guide

Proper Disposal of Bergamottin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following procedures for the safe and compliant disposal of bergamottin. This guidance is essential for maintaining laboratory safety and minimizing environmental impact.

This compound, a naturally occurring furanocoumarin found in citrus fruits, is utilized in various research applications. While many safety data sheets (SDS) may classify pure this compound as non-hazardous, it is crucial to recognize its potential as a skin sensitizer. Furthermore, related compounds and oils containing this compound, such as Bergamot oil, are often classified as flammable and harmful to aquatic life with long-lasting effects. Therefore, a cautious and standardized approach to its disposal is imperative.

Operational Disposal Plan: Step-by-Step Procedures

This section provides a detailed, step-by-step protocol for the proper disposal of this compound waste in a laboratory setting. These procedures are designed to mitigate risks and ensure compliance with general laboratory safety standards.

Step 1: Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Segregate this compound waste at the point of generation. Do not mix this compound waste with other chemical waste unless they are compatible.

  • Solid Waste:

    • Collect solid this compound, contaminated personal protective equipment (PPE), and other contaminated materials in a designated, clearly labeled, and sealed container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, leak-proof, and chemically resistant container.

    • Aqueous solutions should be collected separately from organic solvent solutions.

Step 2: Waste Container Selection and Labeling
  • Choose appropriate containers. Containers must be compatible with the chemical nature of the waste. For organic solvent solutions, use a solvent-safe container.

  • Label all waste containers clearly. The label should include:

    • The words "Hazardous Waste" (as a precautionary measure)

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., "Skin Sensitizer," "Flammable" if in a flammable solvent)

    • The date the waste was first added to the container.

    • The laboratory or department of origin.

Step 3: Storage of this compound Waste
  • Store waste containers in a designated satellite accumulation area (SAA). This area should be at or near the point of generation.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Store in a well-ventilated area. If the waste is in a flammable solvent, store it in a flammable safety cabinet.

  • Segregate from incompatible materials. Keep this compound waste away from strong oxidizing agents.

Step 4: Final Disposal
  • Do not dispose of this compound waste down the drain or in the regular trash. Due to its potential for skin sensitization and the aquatic toxicity of related compounds, these methods are not appropriate.

  • Arrange for professional disposal. All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow institutional procedures for requesting a waste pickup.

Summary of this compound Waste Disposal Data

Waste TypeContainer TypeLabeling RequirementsStorage LocationDisposal Method
Solid this compound Sealed, chemically resistant container"Hazardous Waste," "this compound Waste," "Skin Sensitizer"Designated Satellite Accumulation AreaVia Institutional EHS/Licensed Waste Vendor
Liquid (Aqueous) Leak-proof, chemically resistant container"Hazardous Waste," "this compound Waste (Aqueous)," "Skin Sensitizer"Designated Satellite Accumulation AreaVia Institutional EHS/Licensed Waste Vendor
Liquid (Organic Solvent) Solvent-safe, leak-proof container"Hazardous Waste," "this compound Waste (Flammable)," "Skin Sensitizer"Flammable Safety Cabinet in a Designated SAAVia Institutional EHS/Licensed Waste Vendor
Contaminated Labware Puncture-resistant, sealed container"Hazardous Waste," "this compound Contaminated Sharps/Labware"Designated Satellite Accumulation AreaVia Institutional EHS/Licensed Waste Vendor

Experimental Protocols Cited

The disposal procedures outlined in this document are based on a synthesis of general best practices for laboratory chemical waste management and information derived from safety data sheets for this compound and related compounds. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The precautionary approach is adopted due to the identified potential for skin sensitization and the environmental hazards associated with similar furanocoumarins.

This compound Disposal Workflow

Bergamottin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Labware) start->identify solid Collect Solid Waste identify->solid Solid liquid Collect Liquid Waste identify->liquid Liquid labware Collect Contaminated Labware identify->labware Labware container_solid Use Labeled, Sealed Container solid->container_solid container_liquid Use Labeled, Leak-Proof Container liquid->container_liquid container_labware Use Labeled, Puncture-Resistant Container labware->container_labware storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_labware->storage pickup Arrange for EHS/ Licensed Vendor Pickup storage->pickup end Proper Disposal Complete pickup->end

Caption: this compound Disposal Workflow Diagram

Essential Safety and Handling Guide for Bergamottin in Research Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Bergamottin, a naturally occurring furanocoumarin. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential health risks associated with this compound.

Hazard Identification and Quantitative Data

This compound is classified under the Globally Harmonized System (GHS) as a skin sensitizer, which may cause an allergic skin reaction.[1] It is also recognized as a photoactive compound, which may have carcinogenic potential in the presence of ultraviolet (UV) light. While most safety data sheets describe this compound as not a hazardous substance, it is crucial to handle it with care due to its sensitizing and photoactive properties.[1]

Hazard Data PointValueSource
GHS Hazard Statement H317: May cause an allergic skin reactionPubChem
Signal Word WarningPubChem
Molecular Weight 338.4 g/mol Wikipedia
Melting Point 55-56 °CWikipedia
Oral LD50 (Rat) Data not availableN/A
Dermal LD50 Data not availableN/A
Inhalation LC50 Data not availableN/A
Permissible Exposure Limit (PEL) Not establishedOSHA
Recommended Exposure Limit (REL) Not establishedNIOSH
Threshold Limit Value (TLV) Not establishedACGIH

Personal Protective Equipment (PPE)

Due to its classification as a skin sensitizer and its photoactive nature, the following personal protective equipment is mandatory when handling this compound in any form (solid or in solution).

Figure 1: Recommended PPE for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound, from receipt of the compound to its final disposal.

Handling_Workflow start Start: Receive this compound prep Preparation: - Don all required PPE. - Prepare work area in a fume hood. - Minimize light exposure. start->prep weigh Weighing: - Use an analytical balance within the fume hood. - Handle with care to avoid generating dust. prep->weigh dissolve Dissolution: - Add solvent slowly to the solid. - Use appropriate glassware. weigh->dissolve experiment Experimental Use: - Conduct all procedures in a fume hood. - Avoid skin contact and inhalation. dissolve->experiment spill Spill Response: - Evacuate and ventilate the area. - Absorb with inert material. - Collect in a sealed container for disposal. experiment->spill In case of spill storage Storage: - Store in a well-ventilated, dark, and cool place. - Keep container tightly sealed. experiment->storage Post-experiment disposal Disposal: - Dispose of as hazardous chemical waste. - Follow institutional and local regulations. spill->disposal storage->disposal When no longer needed end End disposal->end

Figure 2: Workflow for safe handling of this compound.
Experimental Protocols

a) Preparation of a this compound Stock Solution:

  • Ensure the fume hood is operational and the work area is clean.

  • Wear all required PPE as detailed in Figure 1.

  • Minimize ambient light or use a dark room if possible.

  • Carefully weigh the desired amount of solid this compound using an analytical balance inside the fume hood.

  • Transfer the weighed solid to an appropriate volumetric flask.

  • Slowly add the desired solvent (e.g., ethanol, DMSO) to the flask, ensuring to rinse any residual solid from the weighing paper into the flask.

  • Cap the flask and sonicate or vortex until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed, amber-colored vial or a vial wrapped in aluminum foil to protect it from light.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

b) Spill Cleanup Procedure:

  • Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.

  • Ensure proper ventilation.

  • Wearing appropriate PPE (including double gloving), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Once the spill is fully absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose of all contaminated materials, including gloves and cleaning materials, as hazardous waste.

Disposal Plan

All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Contaminated Materials: All disposable items that have come into contact with this compound should be placed in a sealed bag and disposed of as solid hazardous waste.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. Incineration at a licensed facility is a common disposal method for such chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bergamottin
Reactant of Route 2
Reactant of Route 2
Bergamottin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。